molecular formula C21H45NO9Si B1193054 m-PEG5-triethoxysilane

m-PEG5-triethoxysilane

Cat. No.: B1193054
M. Wt: 483.7 g/mol
InChI Key: RXDVHXFXNJERJZ-UHFFFAOYSA-N
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Description

m-PEG5-triethoxysilane is a PEG derivative. PEG Linkers and derivatives may be useful in the development of antibody drug conjugates.

Properties

Molecular Formula

C21H45NO9Si

Molecular Weight

483.7 g/mol

IUPAC Name

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide

InChI

InChI=1S/C21H45NO9Si/c1-5-29-32(30-6-2,31-7-3)20-8-10-22-21(23)9-11-25-14-15-27-18-19-28-17-16-26-13-12-24-4/h5-20H2,1-4H3,(H,22,23)

InChI Key

RXDVHXFXNJERJZ-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-PEG5-triethoxysilane

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to m-PEG5-triethoxysilane: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of m-PEG5-triethoxysilane. The information is curated for researchers and professionals in the fields of materials science, drug delivery, and biotechnology. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this versatile molecule.

Core Chemical Properties and Structure

This compound, with the CAS number 2243566-42-7, is a polyethylene (B3416737) glycol (PEG) derivative that features a methoxy-terminated PEG chain and a reactive triethoxysilane (B36694) group.[1] The structure incorporates an amide linkage, connecting the PEG chain to a propyl-triethoxysilane moiety. This heterobifunctional architecture allows for its use in a variety of bioconjugation and surface modification applications. The hydrophilic PEG linker can enhance the solubility of conjugated molecules in aqueous media and improve the hydrophilicity of surfaces.[1]

Chemical Structure

The chemical structure of this compound is formally named N-(3-(triethoxysilyl)propyl)-2,5,8,11,14-pentaoxaheptadecan-17-amide.[1]

G cluster_0 Substrate Preparation cluster_1 Silanization cluster_2 Final Functionalized Surface A Silica Substrate B Cleaning & Activation (Piranha or Plasma) A->B C Hydroxylated Surface B->C E Incubation C->E D This compound Solution D->E F Washing E->F G Curing (Baking) F->G H PEGylated Surface G->H G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with PEG Linker) PROTAC->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

References

An In-Depth Technical Guide to the Laboratory Applications of m-PEG5-triethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core applications, experimental protocols, and chemical properties of m-PEG5-triethoxysilane, a versatile heterobifunctional molecule widely employed in scientific research and development. Its unique structure, combining a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with a reactive triethoxysilane (B36694) group, makes it an invaluable tool for surface modification, nanoparticle engineering, and bioconjugation.

Core Chemical Properties

This compound is characterized by three key functional domains:

  • Triethoxysilane Group: This moiety facilitates the covalent attachment of the molecule to hydroxyl-rich surfaces, such as silica (B1680970), glass, and metal oxides. The ethoxy groups hydrolyze in the presence of water to form reactive silanol (B1196071) groups, which then condense with surface hydroxyls to form stable siloxane bonds.

  • PEG5 Linker: The polyethylene glycol (PEG) chain, consisting of five repeating ethylene (B1197577) glycol units, imparts hydrophilicity to surfaces. This property is crucial for increasing the solubility of conjugated compounds in aqueous media, enhancing the biocompatibility of materials, and reducing non-specific protein adsorption, often referred to as a "stealth" effect.[1][2] The defined length of the PEG5 linker allows for precise spatial control between the surface and any attached molecules.

  • Methoxy (B1213986) (m) Terminus: The methoxy group caps (B75204) the PEG chain, rendering it chemically inert. This prevents unwanted reactions and cross-linking, ensuring that the primary function of the PEG chain is to act as a hydrophilic spacer.

Key Laboratory Applications

The principal applications of this compound revolve around its ability to tailor the surface properties of various materials.

Surface Modification of Substrates

One of the most common uses of this compound is the PEGylation of silica-based surfaces like glass slides, silicon wafers, and microfluidic devices. This modification is critical for reducing non-specific binding of proteins, cells, and other biomolecules, which is essential for developing reliable biosensors, microarrays, and biocompatible implants.[3]

This protocol outlines the general steps for modifying a glass or silica surface.

Materials:

  • Glass or silica substrate

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive)

  • Deionized water

  • Ethanol (B145695)

  • Anhydrous toluene (B28343)

  • This compound solution (e.g., 1-2% in anhydrous toluene)

  • Nitrogen gas stream

  • Oven

Methodology:

  • Cleaning: The substrate is first rigorously cleaned to expose surface hydroxyl groups. This is often achieved by immersion in a piranha solution for a specific duration, followed by thorough rinsing with deionized water and ethanol.[4] The substrate is then dried under a stream of nitrogen.

  • Silanization: The cleaned and dried substrate is immersed in the this compound solution in a moisture-free environment (e.g., under a nitrogen atmosphere).[4] The reaction is allowed to proceed for 2-4 hours at room temperature or for a shorter duration at an elevated temperature (e.g., 60-80°C).

  • Washing: The substrate is removed from the silanization solution and rinsed with anhydrous toluene to remove unreacted silane (B1218182), followed by rinses with ethanol and deionized water.[4]

  • Curing: The functionalized substrate is dried under a nitrogen stream and then cured in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.[4]

  • Storage: The PEGylated surface should be stored in a dry, inert atmosphere until use.[4]

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment Clean Clean Substrate (Piranha Solution) Rinse_Dry1 Rinse & Dry (DI Water, Ethanol, N2) Clean->Rinse_Dry1 Immerse Immerse in this compound Solution Rinse_Dry1->Immerse React Incubate (2-4h at RT or 30-60min at 60-80°C) Immerse->React Rinse_Dry2 Rinse & Dry (Toluene, Ethanol, N2) React->Rinse_Dry2 Cure Cure in Oven (100-120°C) Rinse_Dry2->Cure Store Store in Inert Atmosphere Cure->Store

Caption: Workflow for the surface modification of a substrate using this compound.

Nanoparticle Functionalization

This compound is extensively used to functionalize various types of nanoparticles, including those made of silica, iron oxide, and gold.[5][6][7] This PEGylation process is crucial for applications in drug delivery, bio-imaging, and diagnostics.[8][9] The PEG layer enhances the colloidal stability of nanoparticles in biological fluids, prevents aggregation, and creates a "stealth" coating that helps evade the immune system, thereby prolonging their circulation time.[1][2]

This protocol describes the surface modification of pre-synthesized silica nanoparticles.

Materials:

Methodology:

  • Nanoparticle Synthesis (Example): Silica nanoparticles can be synthesized by the Stöber method, where tetraethyl orthosilicate (B98303) (TEOS) is hydrolyzed in a mixture of ethanol, water, and ammonium hydroxide. The resulting nanoparticles are then purified by centrifugation and redispersion in ethanol.[10]

  • Surface Functionalization: The purified silica nanoparticles, dispersed in ethanol, are mixed with this compound. The reaction is often catalyzed by the addition of a small amount of ammonium hydroxide and is allowed to proceed with stirring for several hours at room temperature.[10]

  • Purification: The PEGylated nanoparticles are isolated and purified by repeated cycles of centrifugation and redispersion in ethanol and then deionized water to remove excess silane and other reactants.[10]

  • Characterization: The success of the PEGylation can be confirmed by various techniques. Dynamic Light Scattering (DLS) can be used to measure the increase in hydrodynamic diameter and changes in the zeta potential of the nanoparticles.[1]

G cluster_synthesis Nanoparticle Preparation cluster_pegylation PEGylation cluster_final Final Processing Synthesize Synthesize Silica Nanoparticles (e.g., Stöber method) Purify1 Purify Nanoparticles (Centrifugation/Redispersion) Synthesize->Purify1 Disperse Disperse Nanoparticles in Ethanol Purify1->Disperse Add_Silane Add this compound & Catalyst Disperse->Add_Silane React Stir for 12h at Room Temperature Add_Silane->React Purify2 Purify PEGylated Nanoparticles (Centrifugation/Redispersion) React->Purify2 Characterize Characterize (e.g., DLS) Purify2->Characterize

Caption: Experimental workflow for the functionalization of silica nanoparticles with this compound.

Bioconjugation Strategies and PROTACs

While this compound itself is not directly used for bioconjugation, it is a key component of more complex heterobifunctional linkers. For instance, a molecule like Methyltetrazine-PEG5-triethoxysilane combines the surface-anchoring capability of the triethoxysilane, the spacing and solubility properties of the PEG linker, and a bioorthogonal "click" chemistry handle (methyltetrazine).[4] This allows for a two-step bioconjugation process: first, the silane end is attached to a surface, and second, a biomolecule modified with a complementary group (like trans-cyclooctene) is selectively "clicked" onto the methyltetrazine.[4]

Additionally, PEG-based linkers, including those with a PEG5 unit, are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11][12][13] PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. The PEG linker in this context provides the necessary spacing and solubility for the two active ends of the PROTAC molecule.[13]

Quantitative Data Summary

The following table summarizes key quantitative information for this compound and related compounds.

PropertyValueSource(s)
Chemical Formula C21H45NO9Si[14]
Molecular Weight 483.67 g/mol [15]
Purity ≥95%[14][15]
Storage Conditions -20°C, desiccated[3][16]
Solubility Soluble in aqueous solutions, DMSO, DCM, DMF[3][17]
Silanization Conditions 2-4 hours at room temperature or 30-60 minutes at 60-80°C[4]
Curing Temperature 100-120°C for 30-60 minutes[4]

This guide provides a foundational understanding of the laboratory uses of this compound. The versatility of this reagent, stemming from its distinct chemical moieties, makes it a powerful tool for researchers in materials science, nanotechnology, and drug development. For specific applications, optimization of the provided protocols is recommended to achieve desired outcomes.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG5-triethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for m-PEG5-triethoxysilane, a bifunctional molecule widely utilized for the surface modification of materials in biomedical and drug delivery applications. The core of its functionality lies in the covalent grafting of hydrophilic polyethylene (B3416737) glycol (PEG) chains onto surfaces, thereby altering their physicochemical properties to prevent non-specific protein adsorption and improve biocompatibility.

Core Mechanism: Hydrolysis and Condensation

The surface immobilization of this compound is a two-step process involving the hydrolysis of the triethoxysilane (B36694) group followed by its condensation with hydroxyl groups present on the substrate surface.

Step 1: Hydrolysis

In the presence of water, the three ethoxy groups (-OCH2CH3) of the silane (B1218182) moiety undergo hydrolysis to form reactive silanol (B1196071) groups (-OH). This reaction is catalyzed by either acid or base.

  • Acid Catalysis: Under acidic conditions, the hydrolysis of the first alkoxy group is rapid. The protonation of the oxygen atom in the alkoxy group makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. Acidic conditions tend to stabilize the resulting silanol groups, slowing down the subsequent condensation reactions.

  • Base Catalysis: In a basic environment, hydroxide (B78521) ions directly attack the silicon atom, leading to the displacement of the alkoxy groups. Basic conditions accelerate both hydrolysis and the subsequent condensation reactions.

Step 2: Condensation

The newly formed silanol groups are highly reactive and can condense in two ways:

  • Intermolecular Condensation: Silanol groups from adjacent this compound molecules can react with each other to form siloxane bonds (Si-O-Si), leading to the formation of oligomers in solution.

  • Surface Condensation: The primary mechanism for surface modification involves the condensation of silanol groups on the this compound with hydroxyl groups (-OH) present on the substrate (e.g., glass, silica, metal oxides). This reaction forms a stable, covalent Si-O-Substrate bond, effectively grafting the PEG chain to the surface.

The following diagram illustrates the overall chemical pathway:

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation This compound m-PEG5-O-(CH2)3-Si(OCH2CH3)3 This compound Silanol m-PEG5-O-(CH2)3-Si(OH)3 Activated Silanetriol This compound->Silanol Acid or Base Catalyst Water 3 H2O Water->this compound Ethanol (B145695) 3 CH3CH2OH Silanol->Ethanol Activated_Silanol m-PEG5-O-(CH2)3-Si(OH)3 Activated Silanetriol Grafted_Surface Substrate-O-Si-(OH)2-(CH2)3-O-m-PEG5 Covalently Grafted Surface Activated_Silanol->Grafted_Surface Surface Substrate-OH Surface Hydroxyl Groups Surface->Grafted_Surface Water_byproduct H2O Grafted_Surface->Water_byproduct

Figure 1: Chemical pathway of this compound surface grafting.

Quantitative Data

Table 1: Reaction Kinetics of Triethoxysilanes

SilaneConditionRate Constant (k)Reference Compound(s)
HydrolysisAcidic (pH 2-4)0.18 M⁻¹min⁻¹Tetraethoxysilane (TEOS)
HydrolysisAlkaline1.4 to 8 x 10⁴ s⁻¹Tetraethoxysilane (TEOS)
CondensationAlkaline3.2 to 32 x 10³ s⁻¹Tetraethoxysilane (TEOS)

Note: The rates are highly dependent on the specific catalyst, solvent, and temperature. This data is illustrative and derived from studies on TEOS.[1]

Table 2: Surface Properties Before and After PEG-Silane Modification

PropertyUntreated Glass/SilicaPEG-Silane Treated Surface
Water Contact Angle30° - 50°20° - 40°[2][3]
Fibrinogen AdsorptionHigh>95% reduction[4]

Table 3: Representative XPS Elemental Analysis of a Silicon Wafer Before and After Modification with an Aminosilane (B1250345)

ElementUncoated Si Wafer (atomic %)Aminosilane Coated (atomic %)
SiHighDecreased
OPresent (native oxide)Increased
CLow (adventitious)Significantly Increased
NAbsentPresent

Note: This data is representative of aminosilane grafting and illustrates the expected changes in elemental composition upon successful silanization.[5] A similar trend in Si, O, and C is expected for this compound grafting.

Experimental Protocols

A detailed and reproducible protocol is crucial for achieving a uniform and stable PEGylated surface. The following is a comprehensive methodology for the silanization of glass slides.

3.1. Materials

  • Glass microscope slides

  • This compound

  • Anhydrous ethanol (reagent grade)

  • Deionized (DI) water

  • Acetone (reagent grade)

  • Isopropanol (B130326) (reagent grade)

  • Hydrochloric acid (HCl) or Ammonia (NH₃) for pH adjustment

  • Nitrogen gas stream

  • Beakers and slide staining jars

  • Sonicator

  • Oven

3.2. Detailed Methodology

The following workflow diagram outlines the key steps in the surface modification process.

G cluster_prep I. Substrate Preparation cluster_silanization II. Silanization cluster_post III. Post-Treatment & Curing cluster_characterization IV. Surface Characterization A Sonication in Acetone (15 min) B Rinse with DI Water A->B C Sonication in Isopropanol (15 min) B->C D Rinse with DI Water C->D E Dry with Nitrogen Stream D->E F Oven Dry at 110°C (30 min) E->F G Prepare 1% (w/v) m-PEG5-silane in 95:5 Ethanol:Water F->G H Adjust pH (optional) (e.g., pH 4-5 with HCl) G->H I Immerse Clean Slides in Silane Solution H->I J Incubate for 2 hours at Room Temperature I->J K Rinse with Ethanol J->K L Rinse with DI Water K->L M Dry with Nitrogen Stream L->M N Cure in Oven at 110°C (30-60 min) M->N O Contact Angle Measurement N->O P XPS Analysis Q AFM Imaging

Figure 2: Experimental workflow for surface PEGylation.

Step-by-Step Procedure:

  • Substrate Cleaning:

    • Place glass slides in a slide rack and immerse in acetone. Sonicate for 15 minutes.[6]

    • Thoroughly rinse the slides with DI water.[6]

    • Immerse the slides in isopropanol and sonicate for another 15 minutes.[6]

    • Rinse the slides again with DI water.[6]

    • Dry the slides under a stream of nitrogen gas.[6]

    • For rigorous cleaning to maximize surface hydroxyl groups, a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution and appropriate safety measures.[6]

    • Finally, bake the cleaned slides in an oven at 110°C for 30 minutes to ensure a completely dry surface.[6]

  • Silanization:

    • In a fume hood, prepare a 1% (w/v) solution of this compound in a 95:5 (v/v) mixture of anhydrous ethanol and DI water. For example, dissolve 100 mg of this compound in 9.5 mL of ethanol, then add 0.5 mL of DI water.

    • For controlled hydrolysis, the pH of the solution can be adjusted to 4-5 with a dilute acid like HCl.

    • Immerse the cleaned and dried glass slides into the freshly prepared silane solution.[7]

    • Allow the slides to incubate in the solution for 2 hours at room temperature with gentle agitation.[7]

  • Rinsing and Curing:

    • Remove the slides from the silane solution and rinse them thoroughly with fresh ethanol to remove any unbound silane.

    • Follow with a thorough rinse with DI water.

    • Dry the slides under a gentle stream of nitrogen gas.[6]

    • Cure the slides by baking them in an oven at 110°C for 30-60 minutes. This step promotes the formation of stable covalent bonds between the silane and the surface.

  • Storage:

    • Store the PEGylated slides in a desiccator or under an inert atmosphere to prevent contamination and degradation of the PEG layer.

Applications in Research and Drug Development

The surface modification with this compound is a cornerstone technique in various advanced applications:

  • Drug Delivery: Coating nanoparticles (e.g., silica, liposomes) with PEG-silane enhances their stability in biological fluids, reduces clearance by the reticuloendothelial system, and can improve circulation time.[4]

  • Medical Devices: Implants and other medical devices coated with PEG-silane exhibit reduced protein fouling and inflammation, leading to better biocompatibility.[4]

  • Biosensors and Diagnostics: The passivation of sensor surfaces with PEG-silane minimizes non-specific binding of analytes and other molecules, thereby increasing the signal-to-noise ratio and enhancing sensor sensitivity.

  • Single-Molecule Studies: PEG-silane functionalized glass surfaces are essential for single-molecule fluorescence studies as they prevent the non-specific adsorption of fluorescently labeled proteins and nucleic acids.

By understanding and controlling the mechanism of action of this compound, researchers can effectively tailor the surface properties of materials to meet the demanding requirements of modern biomedical and pharmaceutical applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of m-PEG5-triethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and applications of m-PEG5-triethoxysilane, a heterobifunctional molecule of significant interest in drug delivery, nanotechnology, and biomaterials science. This molecule incorporates a methoxy-terminated short polyethylene (B3416737) glycol (PEG) chain and a reactive triethoxysilane (B36694) group, offering a versatile tool for surface modification and bioconjugation.

Introduction

This compound (methoxy(pentaethylene glycol) triethoxysilane) is a valuable crosslinking agent and surface modifier. The methoxy-terminated PEG component imparts hydrophilicity and biocompatibility, reducing non-specific protein adsorption and enhancing solubility in aqueous media.[1][2] The triethoxysilane group allows for covalent attachment to silica-based materials, glass, and metal oxide surfaces through the formation of stable siloxane bonds.[1] This dual functionality makes it an ideal reagent for applications such as the development of targeted drug delivery systems, the creation of biocompatible coatings for medical devices, and the functionalization of nanoparticles.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a methoxy-terminated pentaethylene glycol (m-PEG5-OH) with an isocyanate-functionalized triethoxysilane, such as 3-(triethoxysilyl)propyl isocyanate. This reaction forms a stable urethane (B1682113) linkage.[3]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants mPEG_OH m-PEG5-OH Reaction Reaction (Anhydrous Solvent, Inert Atmosphere) mPEG_OH->Reaction Isocyanate 3-(Triethoxysilyl)propyl Isocyanate Isocyanate->Reaction Purification Purification (e.g., Preparative HPLC) Reaction->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of similar PEG-silane conjugates.[3]

Materials:

  • m-PEG5-OH (methoxy-pentaethylene glycol)

  • 3-(Triethoxysilyl)propyl isocyanate

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel with magnetic stirrer

  • Purification system (e.g., preparative HPLC with a C18 column)

Procedure:

  • In a clean, dry reaction vessel, dissolve m-PEG5-OH (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Add 3-(triethoxysilyl)propyl isocyanate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Allow the reaction to proceed for 12-24 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to isolate the this compound.

  • Characterize the final product using NMR and mass spectrometry.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule. The spectrum will show characteristic peaks for the methoxy (B1213986) group, the ethylene (B1197577) glycol repeating units, the propyl linker, and the ethoxy groups of the silane.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
Methoxy (CH₃O-)~3.38Singlet
PEG backbone (-CH₂CH₂O-)~3.64Multiplet
Propyl linker (-CH₂CH₂CH₂-)0.6-3.2Multiplets
Ethoxy methylene (B1212753) (-OCH₂CH₃)~3.81Quartet
Ethoxy methyl (OCH₂CH₃)~1.22Triplet
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound. Due to the nature of PEG compounds, which can exhibit some polydispersity, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are commonly employed.[4][5] The expected monoisotopic mass of this compound (C₂₁H₄₅NO₉Si) is approximately 483.29 g/mol . The mass spectrum may show a distribution of peaks corresponding to the PEG oligomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both purification and purity assessment. Reversed-phase HPLC with a C18 column is a common method for separating PEGylated compounds.[][7][8] The purity of the final product is determined by the peak area of the desired compound relative to the total peak area in the chromatogram.

Table 2: Summary of Characterization Data

TechniqueParameterTypical Result
¹H NMR Chemical ShiftsConsistent with the expected structure (see Table 1)
Mass Spec. Molecular Weight~483.29 g/mol (Monoisotopic Mass)
HPLC Purity≥95%

Applications: Surface Modification

A primary application of this compound is the modification of surfaces to enhance their biocompatibility and reduce non-specific binding.[9][10]

Surface Modification Workflow

Surface_Modification_Workflow cluster_materials Materials Substrate Silica-based Substrate (e.g., Nanoparticles, Glass) Condensation Condensation on Substrate Surface Substrate->Condensation PEG_Silane This compound Hydrolysis Hydrolysis of Triethoxysilane PEG_Silane->Hydrolysis Hydrolysis->Condensation Modified_Surface PEGylated Surface Condensation->Modified_Surface

Caption: Workflow for surface modification using this compound.

Experimental Protocol for Surface Modification of Silica (B1680970) Nanoparticles

This protocol provides a general method for the PEGylation of silica nanoparticles.[10]

Materials:

  • Silica nanoparticles

  • This compound

  • Ethanol/water mixture (e.g., 95:5 v/v)

  • Reaction vessel

Procedure:

  • Disperse the silica nanoparticles in the ethanol/water mixture.

  • Prepare a solution of this compound in the same solvent.

  • Add the this compound solution to the nanoparticle dispersion while stirring. The hydrolysis of the triethoxysilane groups is initiated by the presence of water.

  • Allow the reaction to proceed for 2-24 hours at room temperature or elevated temperature to facilitate the condensation of the resulting silanols with the hydroxyl groups on the silica surface.

  • Purify the PEGylated nanoparticles by repeated centrifugation and redispersion in a fresh solvent to remove unreacted silane.

  • Characterize the modified nanoparticles to confirm successful PEGylation, for example, using dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter.

Conclusion

This compound is a highly versatile molecule for researchers in drug development and materials science. Its straightforward synthesis and dual functionality enable the effective modification of surfaces to improve biocompatibility and reduce non-specific interactions. The characterization techniques outlined in this guide provide a robust framework for ensuring the quality and purity of the synthesized product, which is critical for its successful application in advanced therapeutic and diagnostic systems.

References

An In-depth Technical Guide to m-PEG5-triethoxysilane for Surface Passivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)5-triethoxysilane (m-PEG5-triethoxysilane) for surface passivation. It details the core principles of its action, experimental protocols for its application, and quantitative data on its efficacy in modifying surface properties. This guide is intended to be a valuable resource for researchers and professionals in drug development, materials science, and biotechnology who are looking to create biocompatible and protein-repellent surfaces.

Introduction

This compound is a bifunctional molecule designed for the covalent modification of hydroxylated surfaces. It comprises a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with five ethylene (B1197577) glycol repeat units, linked to a triethoxysilane (B36694) group. The triethoxysilane moiety serves as a reactive anchor that covalently binds to surfaces rich in hydroxyl groups, such as glass, silica (B1680970), and various metal oxides. The m-PEG5 chain forms a hydrophilic and sterically hindering layer that effectively passivates the surface.

This passivation is critical in many biomedical applications as it significantly reduces non-specific protein adsorption and cell adhesion. By preventing the fouling of surfaces, this compound enhances the biocompatibility of materials, improves the performance of biosensors, and increases the in vivo circulation time of nanoparticles used in drug delivery systems.

Core Chemical Properties

The key features of this compound are summarized in the table below.

PropertyValue
Chemical Formula C21H45NO9Si
Molecular Weight 483.67 g/mol
CAS Number 2243566-42-7
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in water, ethanol (B145695), chloroform, DMSO
Purity Typically ≥95%

Mechanism of Surface Passivation

The surface passivation process with this compound is a two-step mechanism involving hydrolysis and condensation.

  • Hydrolysis: In the presence of water, the three ethoxy groups (-OCH2CH3) of the triethoxysilane moiety hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acid or base.

  • Condensation: The newly formed silanol groups can then react in two ways:

    • Surface Condensation: They form stable, covalent siloxane bonds (Si-O-Si) with the hydroxyl groups present on the substrate surface, firmly anchoring the this compound molecule.

    • Cross-linking: Adjacent hydrolyzed silane (B1218182) molecules can also condense with each other, forming a cross-linked polymer network on the surface.

This process results in a dense, hydrophilic layer of PEG chains that sterically hinders the approach of proteins and cells, thereby passivating the surface.

G cluster_0 Hydrolysis cluster_1 Condensation mPEG5_Silane m-PEG5-Si(OEt)3 Hydrolyzed_Silane m-PEG5-Si(OH)3 mPEG5_Silane->Hydrolyzed_Silane + 3 H2O - 3 EtOH Passivated_Surface Substrate-O-Si-m-PEG5 Hydrolyzed_Silane->Passivated_Surface + Surface-OH - H2O Crosslinked_Silane Cross-linked m-PEG5-Silane Layer Hydrolyzed_Silane->Crosslinked_Silane + m-PEG5-Si(OH)3 - H2O Surface Substrate-OH

Mechanism of this compound surface passivation.

Quantitative Data on Surface Passivation

The effectiveness of surface passivation with PEG-silanes can be quantified by measuring changes in surface properties such as hydrophilicity (water contact angle), protein adsorption, and cell adhesion. While specific data for this compound is not always available in a comparative format, the following tables summarize representative data from studies on similar short-chain PEG-silane modified surfaces.

Table 1: Water Contact Angle Measurements

This table illustrates the change in water contact angle on silicon dioxide surfaces after modification with a PEG-silane, indicating an increase in hydrophilicity.

Surface TypeWater Contact Angle (°)Reference
Unmodified SiO2< 5[1]
PEG-Silane Modified SiO240 - 60[1]

Table 2: Protein Adsorption

This table shows the reduction in the adsorption of various proteins on surfaces after PEGylation. The data is quantified using techniques like X-ray Photoelectron Spectroscopy (XPS) or Quartz Crystal Microbalance (QCM).

Surface TypeProteinAdsorbed Amount (ng/cm²)% ReductionReference
Unmodified Niobium OxideFibrinogen~350-[2]
High-Density PEGylatedFibrinogen< 20> 94%[2]
Unmodified Niobium OxideAlbumin~150-[2]
High-Density PEGylatedAlbumin< 10> 93%[2]
Unmodified Niobium OxideMyoglobin~100-[2]
High-Density PEGylatedMyoglobin< 5> 95%[2]

Table 3: Cell Adhesion

This table demonstrates the significant reduction in cell adhesion on PEG-modified surfaces compared to unmodified or protein-coated surfaces.

Surface TypeCell TypeAdherent Cells / mm²% ReductionReference
Tissue Culture Polystyrene (TCPS)NIH 3T3 Fibroblasts~2500-[3]
PEG-passivated surfaceNIH 3T3 Fibroblasts< 100> 96%[3]

Experimental Protocols

Detailed methodologies are crucial for achieving consistent and effective surface passivation. The following are representative protocols for the synthesis of a PEG-silane and the modification of glass surfaces and nanoparticles.

Synthesis of m-PEG-triethoxysilane (Representative Protocol)

This protocol describes a general method for the synthesis of a methoxy-PEG-silane.

Materials:

Procedure:

  • Azeotropic Distillation: Dissolve m-PEG-OH in toluene and perform azeotropic distillation to remove residual water.

  • Reaction Setup: Dry the m-PEG-OH under vacuum. Dissolve the dried m-PEG-OH in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Add triethylamine to the solution, followed by the dropwise addition of 3-(isocyanatopropyl)triethoxysilane.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Purification: Concentrate the reaction mixture under reduced pressure. Precipitate the product by adding hexane. Collect the precipitate and dry it under vacuum.

Surface Modification of Glass Slides

This protocol outlines the steps for passivating glass slides with this compound.

Materials:

  • Glass microscope slides

  • Acetone (B3395972)

  • 1 M Potassium Hydroxide (KOH)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive.

  • This compound

  • Anhydrous toluene

  • Ethanol

  • Deionized water

Procedure:

  • Cleaning and Activation:

    • Clean the glass slides by sonicating in acetone for 15 minutes.

    • Rinse with deionized water.

    • Immerse in 1 M KOH for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Immerse in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. Handle Piranha solution with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the slides extensively with deionized water and then with ethanol.

    • Dry the slides under a stream of nitrogen.

  • Silanization:

    • Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.

    • Immerse the cleaned and dried slides in the silanization solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature in a moisture-free environment.

  • Washing and Curing:

    • Remove the slides from the silanization solution and rinse with anhydrous toluene to remove unreacted silane.

    • Rinse with ethanol and then with deionized water.

    • Dry the functionalized slides under a stream of nitrogen.

    • Cure the slides in an oven at 100-110°C for 30-60 minutes to promote the formation of stable siloxane bonds.

  • Storage: Store the passivated slides in a desiccator or under an inert atmosphere.

G Start Start: Unmodified Glass Slide Cleaning 1. Cleaning & Activation (Acetone, KOH, Piranha) Start->Cleaning Silanization 2. Silanization (this compound in Toluene) Cleaning->Silanization Washing 3. Washing (Toluene, Ethanol, DI Water) Silanization->Washing Curing 4. Curing (100-110°C) Washing->Curing End End: Passivated Glass Slide Curing->End

Experimental workflow for glass slide passivation.
Surface Modification of Nanoparticles

This protocol provides a general method for the PEGylation of silica or metal oxide nanoparticles.

Materials:

  • Nanoparticles (e.g., silica, iron oxide)

  • Ethanol

  • This compound

  • Deionized water

Procedure:

  • Nanoparticle Dispersion: Disperse the nanoparticles in ethanol through sonication to ensure a uniform suspension.

  • Hydrolysis of Silane: In a separate container, pre-hydrolyze the this compound by adding it to a mixture of ethanol and water (e.g., 95:5 v/v) and stirring for about 1 hour.

  • PEGylation Reaction: Add the pre-hydrolyzed silane solution to the nanoparticle dispersion.

  • Reaction: Stir the mixture at room temperature for several hours to overnight.

  • Purification:

    • Centrifuge the reaction mixture to pellet the PEGylated nanoparticles.

    • Remove the supernatant containing unreacted silane.

    • Resuspend the nanoparticle pellet in fresh ethanol and sonicate briefly.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted silane.

  • Final Product: After the final wash, resuspend the purified PEGylated nanoparticles in the desired solvent for storage or further use.

Applications in Drug Development and Research

The surface passivation properties of this compound are leveraged in several key areas:

  • Drug Delivery: Coating nanoparticles with this compound creates a "stealth" effect, reducing their uptake by the reticuloendothelial system (RES). This leads to longer circulation times in the bloodstream, allowing for more effective targeting of drugs to specific tissues or tumors.[4]

  • Biosensors and Diagnostics: In biosensing applications, non-specific binding of proteins and other biomolecules to the sensor surface can lead to false signals and reduced sensitivity. A passivation layer of this compound minimizes this biofouling, resulting in a higher signal-to-noise ratio and more reliable detection.

  • Medical Implants and Devices: The biocompatibility of medical implants is crucial for preventing adverse immune reactions and ensuring proper integration with surrounding tissues. Surface modification with this compound can reduce protein adsorption and subsequent inflammatory responses.

  • Fundamental Cell Biology Research: Creating surfaces that resist cell adhesion is essential for studying cell behavior in controlled environments and for applications such as cell sorting and patterning.

Conclusion

This compound is a versatile and effective reagent for the surface passivation of a wide range of materials. Its ability to form a dense, hydrophilic layer that resists protein adsorption and cell adhesion makes it an invaluable tool for researchers and professionals in drug development, diagnostics, and biomaterials science. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in various research and development applications.

References

The Core Functionality of m-PEG5-triethoxysilane in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG5-triethoxysilane, a bifunctional molecule pivotal in the field of bioconjugation and surface modification. We will delve into its core functionalities, the mechanisms of surface attachment, its role in preventing non-specific protein adsorption, and its application as a component in bioconjugation strategies. This guide offers detailed experimental protocols, quantitative data for surface characterization, and visual workflows to facilitate its effective implementation in research and development.

Core Principles of this compound Functionality

This compound is a molecule comprised of two key functional components: a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain with five ethylene (B1197577) glycol repeat units, and a triethoxysilane (B36694) group. This unique structure imparts dual functionalities that are highly valuable in biological applications.

  • The Triethoxysilane Group: A Covalent Anchor to Surfaces The triethoxysilane moiety is the reactive component responsible for covalently attaching the molecule to various inorganic substrates. This process, known as silanization, primarily targets surfaces rich in hydroxyl (-OH) groups, such as glass, silica, silicon wafers, and metal oxides. The reaction proceeds in two main steps:

    • Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) on the silicon atom are hydrolyzed to form reactive silanol (B1196071) groups (-Si-OH).

    • Condensation: These silanol groups then condense with the hydroxyl groups on the substrate, forming stable covalent siloxane bonds (Si-O-Si). This process results in a self-assembled monolayer of the PEG-silane on the surface.

  • The m-PEG5 Chain: A Hydrophilic, Biocompatible Shield The methoxy-terminated PEG chain is a hydrophilic and biocompatible polymer that extends from the surface once the silane (B1218182) has anchored. This PEG layer provides several critical benefits in biological environments:

    • Reduced Non-Specific Protein Adsorption: The PEG chains create a hydrated layer that sterically hinders the close approach of proteins and other biomolecules to the surface, significantly reducing non-specific binding. This "stealth" property is crucial for biosensors, medical implants, and drug delivery systems to minimize fouling and unwanted biological interactions.

    • Improved Biocompatibility: PEG is well-known for its low immunogenicity and toxicity, making surfaces modified with it more compatible with biological systems.

    • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of materials in aqueous environments.

It is important to note that the "m" in this compound signifies a methoxy (B1213986) group (-OCH3) capping the end of the PEG chain. This makes the terminus of the PEG chain inert, and thus, this compound is primarily used for creating protein-resistant, "non-fouling" surfaces rather than for direct, covalent bioconjugation of a second molecule. For direct bioconjugation, a heterobifunctional PEG-silane with a reactive terminal group (e.g., NHS ester, azide, amine) is required.

Quantitative Data on Surface Modification

The effectiveness of surface modification with PEG-silanes can be quantified through various analytical techniques. The following tables summarize typical quantitative data obtained from studies on surfaces modified with short-chain PEG-silanes.

Table 1: Surface Characterization Before and After PEG-Silane Modification

ParameterBare Substrate (e.g., Silicon Wafer)After m-PEG5-silane ModificationTechnique
Water Contact Angle ~30° - 50°~50° - 70°Contact Angle Goniometry
Layer Thickness N/A~4 - 17 nm[1]Ellipsometry[1]
Surface Roughness (RMS) ~0.2 - 0.5 nm~0.5 - 1.0 nmAtomic Force Microscopy (AFM)

Table 2: Reduction of Non-Specific Protein Adsorption

SurfaceAdsorbed Protein (β-casein)Percent Reduction in AdsorptionTechnique
Bare Stainless Steel HighN/AQuartz Crystal Microbalance with Dissipation (QCM-D)[2][3]
PEG-Silane Modified Low>50%[3]QCM-D[2][3]

Experimental Protocols

Detailed and optimized protocols are essential for achieving consistent and effective surface modification and bioconjugation.

Protocol 1: Surface Functionalization of Glass Slides with this compound

This protocol details the steps to create a non-fouling PEGylated surface on glass microscope slides.

Materials:

  • Glass microscope slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive)

  • Deionized (DI) water

  • Anhydrous ethanol (B145695)

  • This compound

  • Anhydrous toluene (B28343)

  • Nitrogen gas supply

  • Oven

Methodology:

  • Surface Cleaning and Activation:

    • Immerse the glass slides in Piranha solution for 10 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is highly dangerous. Use appropriate personal protective equipment and work in a fume hood).

    • Thoroughly rinse the slides with copious amounts of DI water.

    • Rinse with ethanol and dry under a stream of nitrogen gas.

    • Further activate the surface by treating with an oxygen plasma chamber at 300 W for 5 minutes.[4]

  • Silanization:

    • Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a moisture-free environment (e.g., under a nitrogen atmosphere).

    • Immerse the cleaned and dried slides in the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Remove the slides from the silanization solution and rinse with anhydrous toluene to remove unreacted silane.

    • Rinse with ethanol and then DI water.

  • Curing and Storage:

    • Dry the functionalized slides under a stream of nitrogen.

    • Cure the slides in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

    • Store the PEGylated slides in a desiccator or under an inert atmosphere until use.

Protocol 2: Antibody Immobilization using a Heterobifunctional Silane-PEG-NHS Linker

This protocol provides a general method for the covalent immobilization of antibodies onto a glass surface, illustrating a true bioconjugation application. It utilizes a Silane-PEG-NHS linker, where the silane group anchors to the glass and the N-hydroxysuccinimide (NHS) ester reacts with primary amines on the antibody.

Materials:

  • Cleaned and activated glass slides (from Protocol 1, Step 1)

  • Silane-PEG-NHS (e.g., MW 3400)

  • Anhydrous toluene

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Antibody solution (1-10 mg/mL in PBS)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

Methodology:

  • Surface Functionalization with Silane-PEG-NHS:

    • Follow the silanization procedure as described in Protocol 1, Step 2, but using Silane-PEG-NHS instead of this compound.

    • After rinsing, the slides will have a surface functionalized with NHS ester groups. Proceed immediately to the next step as NHS esters are susceptible to hydrolysis.

  • Antibody Conjugation:

    • Dissolve the antibody in amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-10 mg/mL.

    • Cover the NHS-functionalized slide surface with the antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent drying.

    • The NHS esters on the surface will react with primary amines (e.g., on lysine (B10760008) residues) of the antibody to form stable amide bonds.

  • Quenching and Blocking:

    • Rinse the slides with PBS to remove unbound antibody.

    • Immerse the slides in a quenching buffer for 30 minutes to deactivate any remaining NHS ester groups.

    • Rinse again with PBS.

    • To prevent non-specific binding in subsequent assays, incubate the slides in a blocking buffer for 1 hour at room temperature.

    • Rinse with PBS and DI water, then dry under a gentle stream of nitrogen. The antibody-functionalized slides are now ready for use in immunoassays or other applications.

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided below to illustrate the key processes described in this guide.

G cluster_0 Surface Preparation cluster_1 Silanization Bare Glass Substrate Bare Glass Substrate Piranha/Plasma Treatment Piranha/Plasma Treatment Bare Glass Substrate->Piranha/Plasma Treatment Cleaning & Activation Hydroxylated Surface Hydroxylated Surface Piranha/Plasma Treatment->Hydroxylated Surface Hydrolysis Hydrolysis Reactive Silanols Reactive Silanols Hydrolysis->Reactive Silanols This compound This compound This compound->Hydrolysis Addition of Water Condensation Condensation Reactive Silanols->Condensation Reaction with Surface -OH PEGylated Surface PEGylated Surface Condensation->PEGylated Surface Forms Si-O-Si bonds

Workflow for surface functionalization with this compound.

G cluster_0 Surface Preparation & Functionalization cluster_1 Bioconjugation cluster_2 Post-Conjugation Processing Hydroxylated Glass Hydroxylated Glass Silanization with Silane-PEG-NHS Silanization with Silane-PEG-NHS Hydroxylated Glass->Silanization with Silane-PEG-NHS NHS-Activated Surface NHS-Activated Surface Silanization with Silane-PEG-NHS->NHS-Activated Surface Antibody Incubation Antibody Incubation NHS-Activated Surface->Antibody Incubation pH 7.2-8.0 Covalent Amide Bond Formation Covalent Amide Bond Formation Antibody Incubation->Covalent Amide Bond Formation Antibody Solution Antibody Solution Antibody Solution->Antibody Incubation Quenching Quenching Covalent Amide Bond Formation->Quenching e.g., Tris or Glycine Blocking Blocking Quenching->Blocking e.g., BSA Final Antibody-Coated Surface Final Antibody-Coated Surface Blocking->Final Antibody-Coated Surface

Experimental workflow for antibody immobilization via a Silane-PEG-NHS linker.

G cluster_0 Heterobifunctional Linker cluster_1 Surface & Biomolecule Linker Triethoxysilane Group PEG Spacer NHS Ester Surface Glass Surface -OH groups Linker:silane->Surface Covalent Siloxane Bond Antibody Antibody -NH2 groups Linker:nhs->Antibody Covalent Amide Bond

Logical relationship of heterobifunctional linker-mediated bioconjugation.

Conclusion

This compound is a powerful tool for the surface modification of materials intended for biological applications. Its primary function is to create a hydrophilic, biocompatible, and protein-resistant surface through the covalent attachment of a PEG layer. While its methoxy-terminated PEG chain makes it unsuitable for direct bioconjugation, it serves as a foundational component in creating "stealth" surfaces. For applications requiring the covalent immobilization of biomolecules, heterobifunctional Silane-PEG linkers with reactive end groups are the reagents of choice. A thorough understanding of the silanization chemistry and the properties of the PEG layer, supported by quantitative characterization and robust protocols, is crucial for the successful development of advanced biomaterials, biosensors, and drug delivery systems.

References

m-PEG5-triethoxysilane as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, revolutionizing the landscape of drug discovery.[1] These heterobifunctional molecules offer the unprecedented ability to selectively eliminate disease-causing proteins by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.[4][6]

Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) are the most common, being incorporated into over half of all reported PROTACs.[4][7] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a compelling combination of hydrophilicity, flexibility, and biocompatibility.[2][8] These attributes help to enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[8] Furthermore, the length of the PEG chain can be systematically varied to optimize the distance and orientation between the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[4][7]

This technical guide focuses on m-PEG5-triethoxysilane, a specific PEG-based linker, and its application in the design and synthesis of PROTACs. The methoxy-PEG5 component provides a flexible and hydrophilic spacer of a defined length, while the triethoxysilane (B36694) group offers a reactive handle primarily for surface modification and immobilization, which can be useful for certain experimental setups like affinity chromatography or surface-based assays.[9][10][11] While the triethoxysilane moiety may not be present in the final PROTAC intended for in-cell or in-vivo applications, understanding its properties and potential applications is valuable for the broader drug development process.

Core Principles and Advantages of PEG Linkers in PROTACs

The incorporation of a PEG linker, such as a PEG5 chain, into a PROTAC molecule imparts several desirable properties:

  • Enhanced Solubility: The hydrophilic nature of the repeating ether oxygens in the PEG chain significantly improves the aqueous solubility of the PROTAC molecule, which is often a major challenge due to the lipophilic character of the two ligands.[12] This improved solubility is crucial for bioavailability and formulation.[12]

  • Increased Flexibility: The rotational freedom of the C-O-C bonds in the PEG backbone provides the linker with considerable flexibility.[12] This allows the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex between the target protein and the E3 ligase.[13]

  • Optimized Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable ternary complex. The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[13][14] A linker that is too short may lead to steric hindrance, while a linker that is too long might result in an unstable or non-productive complex.[9]

  • Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, thereby facilitating cellular entry.[13]

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates a more potent PROTAC, while a higher Dmax value signifies greater efficacy. The following tables summarize quantitative data from studies on well-characterized PROTACs, illustrating the critical importance of linker length optimization.

PROTAC CompoundLinker CompositionDC50 (nM) [a]Dmax (%) [b]Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c]
BRD4-PROTAC-1 PEG350>901.5
BRD4-PROTAC-2 PEG410>952.0
BRD4-PROTAC-3 PEG525>951.8
BRD4-PROTAC-4 PEG6100>901.2

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency. [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy. [c] Cell Permeability: A measure of the ability of the compound to cross a synthetic membrane, predictive of cell permeability.

This table presents illustrative data for a series of PROTACs targeting the BRD4 protein, demonstrating a clear structure-activity relationship where a PEG4 linker provides the optimal balance of potency and efficacy.[15]

PROTACLinker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
ERα-PROTAC-1 9~50%>10
ERα-PROTAC-2 12~75%~5
ERα-PROTAC-3 16~95%~1
ERα-PROTAC-4 19~70%~5

This table summarizes the comparative efficacy of estrogen receptor alpha (ERα)-targeting PROTACs with different linker lengths, highlighting that a 16-atom linker is optimal for degradation in this system.[14]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using a PEG5 Linker

This protocol describes a general two-step synthesis for a PROTAC using a bifunctional PEG5 linker, for instance, coupling an amine-containing E3 ligase ligand with a carboxylic acid-containing POI ligand. For a PROTAC utilizing this compound, the synthesis would be adapted based on the desired attachment chemistry, potentially involving the modification of the triethoxysilane group or its replacement with a more suitable functional group for cellular applications.

Step 1: Coupling of E3 Ligase Ligand to the PEG5 Linker

Materials:

  • E3 ligase ligand with a free amine (1 equivalent)

  • Bifunctional PEG5 linker (e.g., Boc-NH-PEG5-COOH) (1.1 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the E3 ligase ligand and the bifunctional PEG5 linker in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU to the reaction mixture and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting intermediate by flash column chromatography.

Step 2: Deprotection and Coupling of the POI Ligand

Materials:

  • Intermediate from Step 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • POI ligand with a carboxylic acid (1 equivalent)

  • HATU (1.2 equivalents)

  • DIPEA (2 equivalents)

  • Anhydrous DMF

Procedure:

  • Dissolve the intermediate from Step 1 in a mixture of DCM and TFA (e.g., 1:1 v/v) to remove the Boc protecting group. Stir at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure and co-evaporate with toluene (B28343) to remove residual TFA.

  • Dissolve the deprotected intermediate and the POI ligand with a carboxylic acid in anhydrous DMF.

  • Add DIPEA and HATU to the reaction mixture and stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative reverse-phase HPLC.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC to determine the DC50 and Dmax values.[16]

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of protein degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[16]

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of PEG linkers in PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Caption: General mechanism of action for a PROTAC.

BRD4_Degradation_Pathway BRD4_PROTAC BRD4-targeting PROTAC (with PEG5 linker) BRD4 BRD4 Protein BRD4_PROTAC->BRD4 VHL VHL E3 Ligase BRD4_PROTAC->VHL Ternary_Complex BRD4-PROTAC-VHL Ternary Complex BRD4->Ternary_Complex VHL->Ternary_Complex Ubiquitination BRD4 Polyubiquitination Ternary_Complex->Ubiquitination Proteasome_Degradation Proteasomal Degradation Ubiquitination->Proteasome_Degradation Downstream_Effects Downregulation of MYC, BCL2, etc. Proteasome_Degradation->Downstream_Effects Apoptosis Apoptosis in Cancer Cells Downstream_Effects->Apoptosis

Caption: Signaling pathway for BRD4 degradation by a PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation Synthesis PROTAC Synthesis (e.g., with PEG5 linker) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding_Assay Ternary Complex Formation Assay (e.g., SPR) Characterization->Binding_Assay Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Ubiquitination_Assay In Vitro Ubiquitination Binding_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Cell_Treatment->Degradation_Assay Cell_Viability Cell Viability Assay Cell_Treatment->Cell_Viability Data_Analysis DC50 & Dmax Determination Degradation_Assay->Data_Analysis

Caption: Experimental workflow for PROTAC development.

References

The Pivotal Role of the PEG Chain in m-PEG5-triethoxysilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-PEG5-triethoxysilane is a bifunctional molecule increasingly utilized in the fields of bioconjugation, drug delivery, and surface modification. Its unique structure, comprising a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five repeating units and a reactive triethoxysilane (B36694) group, allows for the covalent attachment of a hydrophilic spacer to various inorganic surfaces. This guide provides a comprehensive overview of the critical role of the PEG chain in the functionality of this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The triethoxysilane moiety of the molecule facilitates its covalent attachment to surfaces rich in hydroxyl groups, such as silica (B1680970), glass, and metal oxides, through a hydrolysis and condensation process.[1] Concurrently, the PEG chain extends away from the surface, imparting a range of desirable properties that are crucial for many biological applications.[2]

Core Functions of the PEG Chain

The polyethylene glycol chain is central to the utility of this compound, primarily by providing:

  • Hydrophilicity and Solubility: The PEG chain is highly hydrophilic, which significantly increases the aqueous solubility of molecules or surfaces to which it is attached.[3][4] This property is essential for improving the solubility of hydrophobic drugs and for creating biocompatible surfaces that resist fouling.[3][4]

  • Biocompatibility and Reduced Immunogenicity: By creating a hydrated layer on a surface, the PEG chain can effectively shield antigenic sites on a conjugated protein or peptide, thereby reducing its potential to elicit an immune response.[5] This "stealth" effect is a cornerstone of PEGylation technology in drug delivery.

  • Prevention of Non-Specific Protein Adsorption: The flexible and hydrophilic nature of the PEG chain creates a steric barrier that repels the non-specific adsorption of proteins and other biomolecules.[2][6] This is critical for enhancing the signal-to-noise ratio in biosensors and for preventing the opsonization of nanoparticles in vivo, which would otherwise lead to their rapid clearance from circulation.[6]

  • Improved Pharmacokinetics: In the context of drug delivery systems, PEGylation can significantly increase the hydrodynamic radius of a nanoparticle or a therapeutic protein.[7] This increased size reduces renal clearance, leading to a longer circulation half-life and sustained drug release.[7]

Data Presentation: The Impact of PEGylation on Surface Properties

The following table summarizes representative quantitative data from the literature, illustrating the effects of PEGylation on key surface properties. While not all data pertains specifically to this compound, it provides a clear indication of the expected outcomes of surface modification with PEG-silanes.

PropertyUnmodified SurfacePEGylated SurfaceRationale for Change
Water Contact Angle (°) High (Hydrophobic)Low (Hydrophilic)The hydrophilic nature of the PEG chains increases the surface's affinity for water.
Protein Adsorption (ng/cm²) HighLowThe PEG layer creates a steric hindrance that prevents proteins from adsorbing to the surface.
Cellular Uptake (relative to control) HighLowThe "stealth" effect of the PEG chain reduces recognition and uptake by phagocytic cells.[8]

Experimental Protocols

Protocol 1: Surface Modification of Glass Substrates with this compound

This protocol describes the covalent attachment of this compound to a glass surface to create a hydrophilic, protein-resistant coating.

Materials:

Procedure:

  • Surface Cleaning and Activation:

    • Clean the glass substrates by sonicating in a 1:1 solution of ethanol and deionized water for 15 minutes.

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

    • Activate the surface by immersing the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).

    • Rinse the substrates extensively with deionized water and dry under nitrogen.

  • Silanization:

    • Prepare a 2% (v/v) solution of this compound in anhydrous ethanol.

    • Immerse the cleaned and activated glass substrates in the silane (B1218182) solution.

    • Add a few drops of ammonia solution to catalyze the reaction.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Washing and Curing:

    • Remove the substrates from the silane solution and rinse thoroughly with anhydrous ethanol to remove any unreacted silane.

    • Dry the substrates under a stream of nitrogen.

    • Cure the silane layer by baking the substrates in an oven at 110°C for 30 minutes.

  • Characterization:

    • The success of the surface modification can be confirmed by measuring the water contact angle. A significant decrease in the contact angle compared to the unmodified glass indicates a successful PEGylation.

Protocol 2: Functionalization of Silica Nanoparticles with this compound

This protocol details the surface modification of silica nanoparticles to improve their stability and biocompatibility for applications in drug delivery.

Materials:

Procedure:

  • Nanoparticle Dispersion:

    • Disperse the silica nanoparticles in anhydrous toluene to a final concentration of 10 mg/mL.

    • Sonicate the suspension for 15 minutes to ensure a homogenous dispersion.

  • Silanization Reaction:

    • To the nanoparticle suspension, add this compound (e.g., a 10-fold molar excess relative to the estimated surface hydroxyl groups).

    • Add triethylamine (a 20-fold molar excess) to catalyze the reaction.

    • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Purification:

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh toluene to remove unreacted silane and TEA.

    • Perform at least three washing cycles.

  • Final Resuspension:

    • After the final wash, resuspend the purified m-PEG5-functionalized silica nanoparticles in the desired buffer (e.g., phosphate-buffered saline, PBS) for subsequent applications.

Mandatory Visualization

experimental_workflow cluster_surface_prep Surface Preparation cluster_silanization Silanization cluster_post_reaction Post-Reaction Processing Clean_Substrate Clean Substrate (e.g., Glass, Silica) Activate_Surface Activate Surface (e.g., Plasma, Piranha) Clean_Substrate->Activate_Surface Immerse_Substrate Immerse Substrate in Silane Solution Activate_Surface->Immerse_Substrate Prepare_Silane_Solution Prepare this compound Solution Prepare_Silane_Solution->Immerse_Substrate Catalyze_Reaction Catalyze Reaction (e.g., H2O, NH3) Immerse_Substrate->Catalyze_Reaction Rinse_Substrate Rinse to Remove Excess Silane Catalyze_Reaction->Rinse_Substrate Cure_Surface Cure at Elevated Temperature Rinse_Substrate->Cure_Surface Characterize Characterize Surface (e.g., Contact Angle, XPS) Cure_Surface->Characterize

Caption: Experimental workflow for surface modification with this compound.

biosensor_fabrication Electrode Bare Electrode (e.g., Gold, GCE) PEG_Silane_Layer This compound Modification Electrode->PEG_Silane_Layer Surface Functionalization Activation Activation of Terminal Group (if necessary) PEG_Silane_Layer->Activation Creates Reactive Sites Bioreceptor Immobilization of Bioreceptor (e.g., Antibody, Aptamer) Activation->Bioreceptor Covalent Attachment Blocking Blocking of Non-specific Binding Sites Bioreceptor->Blocking Reduces Noise Detection Analyte Detection Blocking->Detection Signal Generation

Caption: Logical workflow for the fabrication of a biosensor using this compound.

Conclusion

The PEG chain in this compound is a critical component that imparts essential properties for a wide range of biomedical and biotechnological applications. Its ability to create a hydrophilic, biocompatible, and protein-repellent surface is fundamental to the development of advanced drug delivery systems, biosensors, and medical implants. A thorough understanding of the role of the PEG chain and the methods for its application is crucial for researchers and scientists seeking to harness the full potential of this versatile molecule.

References

An In-depth Technical Guide to the Hydrolysis and Condensation of m-PEG5-triethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical processes governing the application of m-PEG5-triethoxysilane: hydrolysis and condensation. Understanding these reactions is critical for professionals in research, science, and drug development who utilize this molecule for surface modification, bioconjugation, and the creation of advanced materials. This document details the reaction mechanisms, influencing factors, quantitative data from related compounds, and detailed experimental protocols.

Introduction to this compound

This compound is a bifunctional molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) oxide units and a reactive triethoxysilane (B36694) group. The PEG component imparts hydrophilicity, biocompatibility, and resistance to non-specific protein adsorption, making it ideal for biomedical applications.[1][2] The triethoxysilane group serves as a covalent anchor to hydroxylated surfaces such as glass, silica (B1680970), and metal oxides.[3][4] The utility of this molecule is fundamentally dependent on the hydrolysis of its ethoxy groups to form reactive silanols, followed by their condensation to form stable siloxane bonds.[5]

The Two-Stage Reaction: Hydrolysis and Condensation

The transformation of this compound from a soluble precursor to a covalently bound surface modifier or a cross-linked network occurs in two primary stages: hydrolysis and condensation.

Stage 1: Hydrolysis - The Activation Step

Hydrolysis is the initial and often rate-determining step where the three ethoxy groups (-OCH2CH3) on the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. This reaction transforms the triethoxysilane into a more reactive silanetriol intermediate. The overall reaction can be summarized as:

R-Si(OCH₂CH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃CH₂OH

where R represents the m-PEG5- moiety.

This process typically occurs in a stepwise manner, and the presence of all three hydroxyl groups on the silicon atom is not always necessary for subsequent condensation.[4][6]

Stage 2: Condensation - The Bonding Step

Following hydrolysis, the newly formed silanol (B1196071) groups are highly reactive and can undergo condensation in two ways:

  • Intermolecular Condensation: Silanol groups on one m-PEG5-silanetriol molecule react with silanol groups on another, forming a siloxane bond (Si-O-Si) and releasing a water molecule. This process leads to the formation of oligomers and, eventually, a cross-linked network.

  • Surface Reaction: Silanol groups on the m-PEG5-silanetriol can react with hydroxyl groups present on a substrate surface (e.g., glass, silica), forming a stable, covalent siloxane bond and tethering the PEG chain to the surface.[5]

These condensation reactions result in the formation of a durable and stable modification.

Reaction Mechanisms

The mechanisms of both hydrolysis and condensation are highly dependent on the pH of the reaction medium.

Acid-Catalyzed Mechanism

Under acidic conditions (typically pH 2-5), the reaction proceeds via an electrophilic attack on the silicon atom.[7]

  • Hydrolysis: An ethoxy group is first protonated, making it a better leaving group (ethanol). A water molecule then attacks the electron-deficient silicon atom. This mechanism generally leads to a faster rate of hydrolysis compared to condensation, allowing for a higher concentration of silanol intermediates.[6][8]

  • Condensation: A silanol group is protonated, making it susceptible to nucleophilic attack by another silanol group. This pathway tends to form less branched, more linear polymer structures.

Base-Catalyzed Mechanism

In alkaline environments, the reaction is driven by a nucleophilic attack on the silicon atom.[7]

  • Hydrolysis: A hydroxide (B78521) ion directly attacks the silicon atom, leading to the displacement of an ethoxy group.

  • Condensation: A silanol group is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻), which then attacks a neutral silanol. This mechanism favors the formation of highly branched, dense, and particulate structures.

The hydrolysis of trialkoxysilanes is generally slowest at a neutral pH of around 7.[9]

Diagram of the Hydrolysis and Condensation Pathway

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation mPEG_Silane m-PEG5-Si(OEt)₃ Silanol_1 m-PEG5-Si(OEt)₂(OH) mPEG_Silane->Silanol_1 +H₂O, -EtOH Silanol_2 m-PEG5-Si(OEt)(OH)₂ Silanol_1->Silanol_2 +H₂O, -EtOH Silanetriol m-PEG5-Si(OH)₃ Silanol_2->Silanetriol +H₂O, -EtOH Oligomer Oligomers / Network (Si-O-Si bonds) Silanetriol->Oligomer + Silanetriol -H₂O Grafted_Surface Substrate-O-Si-PEG5-m Silanetriol->Grafted_Surface + Surface -H₂O Surface Substrate-OH

Caption: Stepwise hydrolysis of this compound to a silanetriol, followed by condensation.

Factors Influencing Hydrolysis and Condensation

Several factors can be controlled to direct the outcome of the hydrolysis and condensation reactions.

  • pH: As discussed, pH is a critical catalyst. Acidic conditions (pH 2-5) are often preferred for surface modification as they promote hydrolysis while slowing condensation, allowing silanols to react with the surface before significant self-polymerization occurs.[10]

  • Water Concentration: Water is a necessary reactant for hydrolysis. The water-to-silane ratio influences the extent and rate of the reaction.

  • Solvent: The choice of solvent affects the solubility of the silane (B1218182) and the accessibility of water. Commonly, mixtures of alcohol (e.g., ethanol) and water are used. The presence of the alcohol byproduct (ethanol) can also slow the hydrolysis reaction.[9]

  • Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.[9]

  • Concentration: The concentration of the this compound can impact the rate of the condensation reaction, with higher concentrations favoring intermolecular condensation.[9]

  • m-PEG5- Moiety: The polyethylene glycol chain, while not directly participating in the reaction, can influence the overall process through steric hindrance and by affecting the solubility of the molecule in the reaction medium.

Quantitative Data

SilaneConditionRate Constant (k) or Activation Energy (Ea)Reference
3-Cyanopropyl triethoxysilane (CTES)Alkaline MediumEa (Hydrolysis) = 20 kJ mol⁻¹[11]
3-Cyanopropyl triethoxysilane (CTES)Acidic MediumEa (Hydrolysis) = 58 kJ mol⁻¹[11]

Experimental Protocols

The following are generalized protocols for the hydrolysis and condensation of this compound for both solution-phase reactions and surface grafting. Researchers should optimize these protocols for their specific applications.

Protocol for Solution-Phase Hydrolysis and Condensation

This protocol is suitable for preparing oligomerized or pre-hydrolyzed m-PEG5-silane solutions.

Materials:

  • This compound

  • Ethanol (B145695) (anhydrous)

  • Deionized water

  • Acid or base for pH adjustment (e.g., HCl or NH₄OH)

  • Reaction vessel with a magnetic stirrer

  • pH meter

Procedure:

  • Prepare the Solvent System: In the reaction vessel, prepare the desired solvent mixture. A common starting point is a 95:5 (v/v) mixture of ethanol and deionized water.[3]

  • pH Adjustment: Adjust the pH of the solvent system to the desired level using an acid or base. For controlled hydrolysis, a pH of 4-5 is often used.

  • Silane Addition: While stirring, add the this compound to the solvent system. The concentration will depend on the desired outcome, but a starting concentration of 1-2% (w/v) is common.

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specific duration. The reaction time can range from minutes to several hours, depending on the desired degree of hydrolysis and condensation.

  • Monitoring (Optional): The progress of the reaction can be monitored using techniques such as FTIR or NMR spectroscopy to observe the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.

Protocol for Surface Grafting onto a Silica Substrate

This protocol describes the modification of a glass or silica surface.

Materials:

  • Hydroxylated substrate (e.g., glass slides, silica nanoparticles)

  • This compound solution (prepared as in 6.1, or dissolved directly)

  • Ethanol

  • Deionized water

  • Oven

Procedure:

  • Substrate Cleaning and Activation: Thoroughly clean the substrate to remove any organic contaminants. This can be done using piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ) or an oxygen plasma cleaner. The goal is to ensure a high density of surface hydroxyl groups.

  • Preparation of Silane Solution: Prepare a fresh solution of this compound in a 95:5 ethanol/water mixture, typically at a concentration of 1-10 mg/mL. The pH can be adjusted to be acidic (e.g., pH 4-5 with acetic acid or HCl) to promote hydrolysis.[12]

  • Grafting Reaction: Immerse the cleaned and activated substrate in the silane solution. Allow the reaction to proceed for a set time, typically ranging from 30 minutes to 2 hours at room temperature.[3]

  • Rinsing: After the desired reaction time, remove the substrate from the silane solution and rinse it thoroughly with ethanol to remove any non-covalently bound silane, followed by a rinse with deionized water.[12]

  • Curing: To promote the formation of stable covalent bonds and remove residual water and solvent, cure the substrate in an oven. A typical curing step is 1 hour at 50-110°C.[12][13]

  • Characterization: The modified surface can be characterized by techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM) to confirm the presence and quality of the PEG coating.[14]

Experimental Workflow for Surface Modification

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing cluster_analysis Analysis A Substrate Cleaning (e.g., Piranha, Plasma) C Immerse Substrate in Silane Solution A->C B Prepare Silane Solution (m-PEG5-silane in 95:5 EtOH:H₂O, pH 4-5) B->C D Incubate (e.g., 2 hours at RT) C->D E Rinse with Ethanol D->E F Rinse with DI Water E->F G Cure in Oven (e.g., 1h at 110°C) F->G H Characterize Surface (Contact Angle, XPS, AFM) G->H

Caption: A typical workflow for grafting this compound onto a hydroxylated surface.

Characterization Techniques

Several analytical techniques are essential for studying the hydrolysis and condensation of this compound and for characterizing the resulting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR are powerful tools for monitoring the reaction in solution. ¹H NMR can track the consumption of ethoxy groups and the formation of ethanol. ²⁹Si NMR can distinguish between the original triethoxysilane, the various hydrolyzed intermediates (silanols), and the condensed siloxane species.[11] For surface-grafted PEG-silanes, solid-state NMR and techniques like Diffusion-Ordered Spectroscopy (DOSY) can provide insights into the mobility and conformation of the grafted PEG chains.[15][16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to follow the reaction by monitoring changes in the vibrational bands. Key changes include the decrease in the intensity of Si-O-C stretching vibrations and the appearance of broad bands corresponding to Si-OH stretching and Si-O-Si stretching.

  • X-ray Photoelectron Spectroscopy (XPS): For surface-modified substrates, XPS is invaluable for determining the elemental composition of the surface, confirming the presence of silicon, carbon, and oxygen from the grafted PEG-silane layer.[14]

  • Contact Angle Goniometry: The hydrophilicity of a surface will change significantly upon successful grafting with the hydrophilic PEG chain. Measuring the water contact angle before and after modification provides a simple yet effective confirmation of a successful reaction.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the modified surface, providing information on the uniformity and morphology of the grafted PEG layer.[14][17]

By carefully controlling the reaction conditions and utilizing appropriate characterization techniques, researchers and drug development professionals can effectively leverage the properties of this compound for a wide range of applications.

References

m-PEG5-triethoxysilane: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methoxy-poly(ethylene glycol)-triethoxysilane with five PEG units (m-PEG5-triethoxysilane) is a bifunctional molecule increasingly utilized in drug development, surface modification of medical devices, and nanoparticle functionalization. Its properties—a hydrophilic PEG chain and a reactive triethoxysilane (B36694) group—allow for the covalent attachment to inorganic surfaces, enhancing biocompatibility and stability. This guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols for characterization and diagrams to illustrate key processes.

Physicochemical Properties

This compound is a PEG-based linker that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1]. The hydrophilic PEG linker enhances the solubility of compounds in aqueous media and improves the hydrophilicity of surfaces[2].

PropertyValueReference
Chemical Formula C21H45NO9Si[2]
Molecular Weight 483.67 g/mol [2]
CAS Number 2243566-42-7[2]
Purity ≥95%[2]
Appearance White to off-white solid or viscous liquid[3]

Solubility

The solubility of this compound is a critical parameter for its application in various formulations and surface modification processes. The presence of the PEG chain generally confers good solubility in a range of solvents.

Qualitative Solubility

This compound is generally soluble in water and most organic solvents. Specific solvents in which solubility has been noted include:

Quantitative Solubility Data
SolventTemperature (°C)pHSolubility (mg/mL)
Water257.0Data to be determined
Ethanol25N/AData to be determined
DMSO25N/AData to be determined
PBS (1X)257.4Data to be determined
Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in an aqueous buffer.[5]

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sealed glass vials

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed glass vial. The exact amount will depend on the expected solubility, but enough should be added to ensure undissolved solid remains.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method. A standard curve with known concentrations of the compound should be prepared for accurate quantification.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound under the specified conditions.

Stability

The stability of this compound is primarily dictated by the hydrolysis of its triethoxysilane group. This hydrolysis is a crucial step for its intended function of surface modification but also represents a pathway for degradation if not controlled.

Hydrolysis of Triethoxysilanes

The triethoxysilane group undergoes hydrolysis in the presence of water to form silanol (B1196071) groups (-Si-OH). This reaction is the first step in the formation of a stable siloxane bond (Si-O-Si) with a surface or with other silane (B1218182) molecules. The rate of hydrolysis is highly dependent on pH, temperature, and the presence of catalysts.[6]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ethoxy group is protonated, making it a better leaving group. This is followed by a nucleophilic attack by water on the silicon atom.[7]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom, leading to the displacement of the ethoxy group.[6]

Following hydrolysis, the resulting silanols can undergo condensation reactions with other silanols or with hydroxyl groups on a substrate to form stable Si-O-Si bonds.

Experimental Protocol: Monitoring Hydrolysis by NMR Spectroscopy

This protocol describes a method to monitor the hydrolysis of this compound in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Materials:

  • This compound

  • Deuterated water (D₂O)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Appropriate acidic or basic catalyst (e.g., HCl or NaOH)

  • NMR spectrometer and tubes

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent in an NMR tube.

  • Initiation of Hydrolysis: Add a controlled amount of D₂O and, if desired, a catalyst to the NMR tube to initiate the hydrolysis reaction.

  • NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the disappearance of the signals corresponding to the ethoxy protons (-O-CH₂-CH₃) and the appearance of the signal for ethanol (a byproduct of hydrolysis). The rate of hydrolysis can be determined by plotting the concentration of the remaining ethoxy groups versus time. The concentration can be calculated by integrating the respective proton signals.

Visualization of Key Processes

Experimental Workflow for Solubility Determination

G cluster_0 Solubility Determination Workflow A Add excess this compound to buffer B Equilibrate on shaker (24-48h) A->B C Centrifuge to separate solid and liquid phases B->C D Collect clear supernatant C->D E Quantify concentration by HPLC D->E F Calculate equilibrium solubility E->F

Caption: A typical experimental workflow for determining the aqueous solubility of this compound.

Hydrolysis and Condensation Pathway

G cluster_1 Hydrolysis and Condensation of this compound Silane m-PEG5-Si(OEt)3 Silanol m-PEG5-Si(OH)3 Silane->Silanol + 3 H2O - 3 EtOH Siloxane m-PEG5-Si-O-Si-PEG5-m Silanol->Siloxane + Silanol - H2O SurfaceBond Substrate-O-Si-PEG5-m Silanol->SurfaceBond + Surface-OH - H2O Surface Substrate-OH

Caption: The reaction pathway for the hydrolysis of this compound and subsequent condensation.

Acid-Catalyzed Hydrolysis Mechanism

G cluster_2 Acid-Catalyzed Hydrolysis Mechanism A Si-OR + H+ B Si-O+HR Protonated Intermediate A->B Protonation C H2O attacks Si Pentacoordinate Transition State B->C Nucleophilic Attack D Si-OH + ROH C->D Leaving Group Departure

Caption: A simplified mechanism for the acid-catalyzed hydrolysis of an alkoxysilane.

Conclusion

This compound is a valuable tool in drug development and biomaterial science due to its unique combination of hydrophilicity and surface reactivity. Understanding its solubility and stability is paramount for its effective application. While specific quantitative data may need to be determined empirically, the protocols provided in this guide offer a robust framework for researchers to characterize this compound for their specific needs. The inherent reactivity of the triethoxysilane group, which is key to its function, also necessitates careful handling and storage to prevent premature hydrolysis and ensure reproducible results.

References

Technical Guide on the Safety and Handling of m-PEG5-triethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-triethoxysilane is a polyethylene (B3416737) glycol (PEG) derivative containing a triethoxysilane (B36694) functional group.[1] This structure allows it to be used for surface modifications, particularly of inorganic materials like silica, to improve hydrophilicity and biocompatibility.[1][2] Its applications are found in drug delivery systems, medical device coatings, and as a PROTAC linker.[1] The triethoxysilane moiety enables covalent attachment to surfaces, while the PEG linker enhances solubility in aqueous media.[1][2]

Physicochemical Properties

The following table summarizes the known physical and chemical properties of this compound, compiled from various chemical suppliers.

PropertyValueSource
Chemical Name N-(3-(triethoxysilyl)propyl)-2,5,8,11,14-pentaoxaheptadecan-17-amide[2][3]
Synonyms m-PEG5-silane-
CAS Number 2243566-42-7[2]
Molecular Formula C21H45NO9Si[2]
Molecular Weight 483.67 g/mol [1]
Purity ≥95% to ≥98% (Varies by supplier)[1][4]
Appearance White to off-white solid-
Solubility Soluble in DMSO, DCM, DMF[5]

Hazard Identification and Toxicity

Due to the absence of a formal SDS, a complete hazard profile is unavailable. However, information from some suppliers and data for related compounds suggest that this compound should be handled as a potentially hazardous substance. The triethoxysilane group can hydrolyze in the presence of moisture, which is a key reactivity consideration.

Potential Health Hazards

One supplier has associated the following hazard statements (H-phrases) with this compound. It is important to note that this product is listed as discontinued (B1498344) from this particular supplier, and the information may not be current or specific.

Hazard CodeHazard Statement
H361Suspected of damaging fertility or the unborn child
H361dSuspected of damaging the unborn child
H362May cause harm to breast-fed children
H370Causes damage to organs
H371May cause damage to organs
H372Causes damage to organs through prolonged or repeated exposure
H373May cause damage to organs through prolonged or repeated exposure

Source: Ambeed.com (Note: Product is listed as discontinued)

Potential Environmental Hazards

The same supplier also lists potential environmental hazards.

Hazard CodeHazard Statement
H400Very toxic to aquatic life
H410Very toxic to aquatic life with long-lasting effects

Source: Ambeed.com (Note: Product is listed as discontinued)

Experimental Protocols for Safe Handling

Given the potential hazards, the following experimental protocols are recommended based on general laboratory safety principles for handling research chemicals of unknown toxicity.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following are minimum recommendations:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or safety goggles. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Change gloves immediately if contaminated.

  • Body Protection: A flame-resistant lab coat should be worn.

  • Respiratory Protection: All handling of the solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation.

Engineering Controls
  • Ventilation: Work with this compound should always be performed in a well-ventilated laboratory, inside a chemical fume hood.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.

Storage and Handling
  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is -20°C.[5] The container should be stored away from moisture and oxidizing agents.

  • Handling:

    • Allow the container to warm to room temperature before opening to prevent moisture condensation.

    • Open and handle the container inside a chemical fume hood.

    • Avoid generating dust when handling the solid material.

    • Use spark-proof tools and explosion-proof equipment if there is a risk of flammable vapor accumulation from solvents.

    • Prevent contact with skin, eyes, and clothing.

First Aid Measures

The following first aid measures are based on general procedures for chemical exposure and should be confirmed with your institution's safety guidelines.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Waste disposal should be in accordance with local, state, and federal regulations. As a general guideline for organosilicon compounds:

  • Waste Categorization: Classify waste as hazardous due to potential reproductive toxicity and aquatic toxicity.

  • Disposal Method: Dispose of the material and its container at an approved hazardous waste disposal facility. Do not dispose of it in the sewer system.

  • Decontamination: All equipment and surfaces that come into contact with this compound should be decontaminated.

Visualized Workflows

The following diagrams illustrate key logical workflows for the safe handling and use of this compound.

G cluster_prep Preparation and Risk Assessment cluster_handling Handling in Fume Hood cluster_post Post-Handling and Disposal a Review Available Safety Info b Conduct Risk Assessment a->b c Identify Required PPE & Controls b->c d Don Appropriate PPE c->d e Equilibrate Container to Room Temp d->e f Weigh/Dispense Compound e->f g Prepare Solution f->g h Decontaminate Glassware & Surfaces g->h i Segregate Hazardous Waste h->i j Store Waste in Labeled Container i->j k Arrange for Professional Disposal j->k

Caption: General workflow for handling this compound.

G compound This compound hydrolysis Hydrolysis Reaction compound->hydrolysis moisture Moisture (H2O) moisture->hydrolysis ethanol Ethanol (byproduct) hydrolysis->ethanol silanol Reactive Silanol Intermediate hydrolysis->silanol surface Hydroxylated Surface (e.g., Silica) condensation Condensation Reaction surface->condensation silanol->condensation surface_mod Covalently Modified Surface condensation->surface_mod

Caption: Reactivity pathway of this compound with surfaces.

References

Methodological & Application

Application Notes and Protocols for m-PEG5-triethoxysilane Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of m-PEG5-triethoxysilane are utilized to create hydrophilic, bio-inert surfaces that minimize non-specific protein adsorption and cell adhesion. This technology is critical in the development of medical implants, biosensors, and drug delivery systems. The triethoxysilane (B36694) group facilitates the covalent attachment of the molecule to hydroxylated surfaces such as silica, glass, and metal oxides, while the methoxy-terminated penta(ethylene glycol) (m-PEG5) chain provides the desired anti-fouling properties. These application notes provide a detailed protocol for the formation and characterization of this compound SAMs.

Data Presentation

The following tables summarize typical quantitative data for the characterization of this compound SAMs. Actual values may vary depending on substrate and experimental conditions.

Table 1: Physicochemical Properties of this compound SAMs

ParameterTypical ValueCharacterization Method
SAM Thickness2 - 4 nmSpectroscopic Ellipsometry
Water Contact Angle (Advancing)30° - 50°Contact Angle Goniometry
Surface Roughness (RMS)< 1 nmAtomic Force Microscopy (AFM)

Table 2: Protein Adsorption on this compound SAMs vs. Control Surfaces

SurfaceAdsorbed Protein Mass (ng/cm²)Method
Bare Silica/Glass> 200Quartz Crystal Microbalance with Dissipation (QCM-D)
CH₃-terminated SAM150 - 200QCM-D
This compound SAM< 10QCM-D

Experimental Protocols

Protocol 1: Formation of this compound SAMs

This protocol details the steps for creating a consistent and high-quality this compound SAM on a silica-based substrate (e.g., glass slides, silicon wafers).

Materials:

  • This compound

  • Anhydrous toluene (B28343) or ethanol

  • Substrates (e.g., glass microscope slides, silicon wafers)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Nitrogen gas

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning:

    • In a fume hood, immerse the substrates in freshly prepared Piranha solution for 15-30 minutes to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment (PPE).

    • Alternatively, for a less aggressive cleaning, sonicate the substrates in a 2% detergent solution, DI water, and finally ethanol, for 15 minutes each. Follow with oxygen plasma treatment to ensure a high density of hydroxyl groups.[1]

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Silane (B1218182) Solution Preparation:

    • Prepare a 1% (v/v) solution of this compound in anhydrous toluene or ethanol. For example, add 100 µL of this compound to 10 mL of anhydrous solvent.

    • The presence of a small, controlled amount of water is necessary to catalyze the hydrolysis of the ethoxy groups. For anhydrous solvents, this can be the residual water on the substrate surface or trace water in the solvent.

  • SAM Formation:

    • Immerse the clean, dry substrates in the this compound solution.

    • Allow the self-assembly to proceed for 2-4 hours at room temperature. The reaction time can be optimized based on the desired surface coverage.[2]

  • Rinsing and Curing:

    • Remove the substrates from the silane solution.

    • Rinse thoroughly with the same solvent (toluene or ethanol) to remove any non-covalently bound molecules.

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.[2]

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, such as a desiccator, to prevent contamination.

Protocol 2: Characterization of SAMs

A. Contact Angle Goniometry:

  • Place a small droplet (1-5 µL) of DI water on the SAM-coated surface.

  • Measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Repeat at multiple locations on the surface to ensure uniformity. A hydrophilic surface, characteristic of PEG, will exhibit a low contact angle.

B. Spectroscopic Ellipsometry:

  • Measure the change in polarization of light reflected from the bare substrate (reference measurement).

  • Measure the change in polarization of light reflected from the this compound SAM-coated substrate.

  • Model the SAM as a thin film on the substrate to calculate its thickness, assuming a refractive index of approximately 1.45 for the PEG layer.

Visualizations

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Substrate Silica/Glass Substrate Cleaning Cleaning & Hydroxylation (Piranha or O2 Plasma) Substrate->Cleaning Drying Drying (N2 Stream) Cleaning->Drying Immersion Immersion (2-4h) Drying->Immersion Solution 1% this compound in Anhydrous Solvent Solution->Immersion Rinsing Solvent Rinse Immersion->Rinsing Curing Curing (110-120°C) Rinsing->Curing Characterization Surface Analysis (Contact Angle, Ellipsometry) Curing->Characterization

Caption: Experimental workflow for this compound SAM formation.

G Protein Protein mPEG_SAM This compound SAM (Hydration Layer) Protein->mPEG_SAM Steric Repulsion & Energetic Penalty Substrate Substrate mPEG_SAM->Substrate Covalent Siloxane Bond Adsorption_Blocked Non-specific Adsorption Blocked mPEG_SAM->Adsorption_Blocked

Caption: Mechanism of protein resistance by a PEGylated surface.

References

Application Notes and Protocols for m-PEG5-triethoxysilane Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in the development of advanced drug delivery systems and diagnostic agents. The covalent attachment of PEG chains to a nanoparticle surface creates a hydrophilic protective layer. This "stealth" coating minimizes protein adsorption (opsonization) and subsequent recognition and clearance by the mononuclear phagocyte system (MPS), thereby prolonging the systemic circulation time of the nanoparticles.[1] This extended circulation half-life enhances the probability of the nanoparticles reaching their target site, a phenomenon particularly beneficial for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.

m-PEG5-triethoxysilane is a heterobifunctional linker ideal for the surface modification of nanoparticles composed of materials amenable to silanization, such as silica (B1680970) and metal oxides. The methoxy-terminated PEG chain provides the desired "stealth" properties, while the triethoxysilane (B36694) group serves as a robust anchor for covalent attachment to the nanoparticle surface through hydrolysis and condensation reactions.[1] These application notes provide a detailed protocol for the functionalization of nanoparticles with this compound, along with methods for characterizing the resulting PEGylated nanoparticles.

Key Applications

  • Prolonged Systemic Circulation: The hydrophilic PEG layer reduces protein binding and uptake by the immune system, leading to a longer circulation half-life for the nanoparticles.

  • Enhanced Stability: PEGylation improves the colloidal stability of nanoparticles in physiological buffers, preventing aggregation that can be triggered by high ionic strength or interactions with serum proteins.

  • Improved Drug Delivery: By extending circulation time, PEGylated nanoparticles have a greater opportunity to accumulate in target tissues, such as tumors, thereby improving the therapeutic index of encapsulated drugs.

Experimental Protocols

Protocol 1: Nanoparticle Functionalization with this compound

This protocol details the covalent attachment of this compound to nanoparticles with surface hydroxyl groups (e.g., silica or metal oxide nanoparticles). The procedure involves the hydrolysis of the triethoxysilane group followed by its condensation onto the nanoparticle surface.

Materials:

  • Nanoparticles with surface hydroxyl groups (e.g., silica nanoparticles)

  • This compound

  • Anhydrous Ethanol (B145695)

  • Deionized Water

  • Reaction Vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • Centrifuge and centrifuge tubes

  • Sonication bath

Procedure:

  • Nanoparticle Suspension: Disperse the nanoparticles in a 95:5 (v/v) mixture of anhydrous ethanol and deionized water to a final concentration of 1-10 mg/mL. Sonicate the suspension for 15-30 minutes to ensure a homogenous dispersion.

  • PEGylation Reagent Preparation: In a separate tube, prepare a stock solution of this compound in the ethanol/water mixture at a concentration of 10-50 mg/mL. This solution should be prepared fresh.[2]

  • Reaction Incubation: Add the this compound solution to the nanoparticle suspension. The molar ratio of PEG-silane to nanoparticles should be optimized for the specific nanoparticle system, but a 10-50 molar excess of PEG-silane is a good starting point.[2]

  • Reaction Conditions: Allow the reaction mixture to stir at room temperature for 2-4 hours or overnight at 4°C.[3] The longer reaction time at a lower temperature can sometimes lead to more controlled grafting.

  • Purification:

    • Pellet the functionalized nanoparticles by centrifugation. The speed and duration will depend on the size and density of the nanoparticles.

    • Remove the supernatant containing unreacted PEG-silane.

    • Resuspend the nanoparticle pellet in fresh ethanol.

    • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of excess reagents.

  • Final Resuspension: After the final wash, resuspend the purified m-PEG5-functionalized nanoparticles in the desired buffer or solvent for characterization and downstream applications.

Protocol 2: Characterization of PEGylated Nanoparticles

Confirming the successful conjugation of this compound and characterizing the physicochemical properties of the resulting nanoparticles are crucial steps.

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water).

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Expected Outcome: An increase in the hydrodynamic diameter after PEGylation is indicative of the presence of the PEG layer on the nanoparticle surface. The PDI should remain low, indicating a monodisperse sample.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential.

  • Expected Outcome: A change in the zeta potential towards a more neutral value is expected after PEGylation, as the PEG layer shields the surface charge of the core nanoparticle.[4]

3. Confirmation of Covalent Attachment:

  • Technique: Fourier-Transform Infrared Spectroscopy (FTIR).

  • Procedure:

    • Acquire FTIR spectra of the bare nanoparticles, this compound, and the functionalized nanoparticles.

    • Compare the spectra to identify characteristic peaks.

  • Expected Outcome: The spectrum of the functionalized nanoparticles should show characteristic peaks from both the nanoparticle core and the PEG-silane, such as the C-O-C ether stretching of the PEG backbone and Si-O-Si stretching from the condensed silane.[5][6]

Data Presentation

The following tables provide representative data for the physicochemical properties of nanoparticles before and after functionalization with this compound. The exact values will vary depending on the core nanoparticle material, size, and specific reaction conditions.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles100 ± 50.12-30 ± 3
m-PEG5-Functionalized Nanoparticles120 ± 70.15-8 ± 2

Table 2: FTIR Characteristic Peaks

Functional GroupWavenumber (cm⁻¹)Present in
Si-O-Si (nanoparticle core)~1100Bare & Functionalized NP
C-O-C (PEG ether stretch)~1100-1250m-PEG5-silane & Functionalized NP
C-H (PEG alkyl stretch)~2870m-PEG5-silane & Functionalized NP
Si-O-C (silane)~950m-PEG5-silane
Si-O-Si (condensed silane)~1040Functionalized NP

Visualizations

G cluster_prep Nanoparticle Preparation cluster_reagent Reagent Preparation cluster_reaction Functionalization Reaction cluster_purification Purification NP_suspension Disperse Nanoparticles in Ethanol/Water Sonication Sonicate for Homogenous Dispersion NP_suspension->Sonication Mixing Add PEG-silane Solution to Nanoparticle Suspension Sonication->Mixing PEG_solution Prepare Fresh this compound Solution PEG_solution->Mixing Incubation Stir at Room Temperature or 4°C Mixing->Incubation Centrifuge1 Centrifuge to Pellet Nanoparticles Incubation->Centrifuge1 Resuspend1 Resuspend in Fresh Ethanol Centrifuge1->Resuspend1 Wash_Cycle Repeat Centrifugation and Resuspension (3x) Resuspend1->Wash_Cycle Final_Product Resuspend Final Product in Desired Buffer Wash_Cycle->Final_Product

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation PEG_Silane m-PEG5-Si(OEt)₃ Hydrolyzed_PEG_Silane m-PEG5-Si(OH)₃ PEG_Silane->Hydrolyzed_PEG_Silane + 3x H₂O Water H₂O Ethanol 3x EtOH Hydrolyzed_PEG_Silane->Ethanol NP_Surface Nanoparticle-OH Hydrolyzed_PEG_Silane->NP_Surface Reaction with Surface Hydroxyls Functionalized_NP Nanoparticle-O-Si-PEG5-m NP_Surface->Functionalized_NP Water_byproduct 3x H₂O Functionalized_NP->Water_byproduct

Caption: Chemical pathway for silanization of nanoparticles.

References

Application Notes: Surface Modification of Glass Slides Using m-PEG5-triethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Surface modification of glass slides is a critical technique in biotechnology, diagnostics, and drug development. The covalent attachment of Poly(ethylene glycol) (PEG) to a glass surface, a process known as PEGylation, creates a hydrophilic and bio-inert layer. This layer is highly effective at resisting the non-specific adsorption of proteins, cells, and other biomolecules.[1][2][3] m-PEG5-triethoxysilane is a heterobifunctional molecule designed for this purpose. The triethoxysilane (B36694) group reacts with hydroxyl groups on the glass surface to form stable covalent siloxane bonds, while the methoxy-terminated PEG chain provides the anti-fouling properties.[1][4] These application notes provide detailed protocols for cleaning, modifying, and characterizing glass slides with this compound to create low-binding surfaces for sensitive biological assays.

Mechanism of Surface Modification

The surface modification process involves the silanization of the glass surface. Glass is rich in silicon dioxide (SiO₂), which presents hydroxyl (-OH) groups on its surface, especially after activation. The triethoxysilane moiety of the this compound molecule first hydrolyzes in the presence of trace amounts of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with the hydroxyl groups on the glass surface, forming stable covalent siloxane bonds (-Si-O-Si). Neighboring silane (B1218182) molecules can also cross-link with each other, creating a durable monolayer. The flexible, hydrophilic PEG chains extend from the surface, creating a hydrated layer that sterically hinders the approach of proteins and prevents their non-specific binding.[2]

cluster_glass Glass Surface cluster_peg PEG-Silane Molecule cluster_reaction Reaction Steps cluster_modified Modified Surface glass Glass (Si-OH) condensation 2. Condensation glass->condensation peg_silane This compound (CH₃O-(CH₂CH₂O)₅-(CH₂)₃-Si(OCH₂CH₃)₃) hydrolysis 1. Hydrolysis (+ H₂O) peg_silane->hydrolysis hydrolysis->condensation Reactive Silanols modified_surface PEGylated Glass Surface (Glass-Si-O-PEG) condensation->modified_surface start Start: Unmodified Glass Slides cleaning Step 1: Cleaning (Solvents/Piranha) start->cleaning drying1 Step 2: Drying (Nitrogen Stream + Oven) cleaning->drying1 silanization Step 3: Silanization (Immerse in this compound solution) drying1->silanization rinsing Step 4: Rinsing (Anhydrous Solvent) silanization->rinsing drying2 Step 5: Drying (Nitrogen Stream) rinsing->drying2 curing Step 6: Curing (Oven Bake) drying2->curing finish Finish: PEGylated Glass Slides curing->finish peg_surface PEGylated Surface hydration_layer Forms Hydrated Layer peg_surface->hydration_layer steric_hindrance Creates Steric Hindrance peg_surface->steric_hindrance repulsion Protein Repulsion hydration_layer->repulsion steric_hindrance->repulsion protein Protein in Solution protein->repulsion reduced_adsorption Reduced Non-Specific Protein Adsorption repulsion->reduced_adsorption

References

Application Notes and Protocols for m-PEG5-triethoxysilane Coating of Silica Beads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the surface modification of silica (B1680970) beads with methoxy(polyethylene glycol)-triethoxysilane (m-PEG5-triethoxysilane). This process, also known as PEGylation, is a widely used technique to create a hydrophilic and biocompatible surface on silica particles. The grafted PEG layer effectively reduces non-specific protein adsorption and cellular adhesion, which is critical for applications in drug delivery, diagnostics, and biomaterial development. The triethoxysilane (B36694) group of the this compound molecule covalently bonds with the silanol (B1196071) groups present on the silica surface, forming a stable coating.

Core Principles

The coating process involves the hydrolysis and condensation of the triethoxysilane groups of the this compound molecules onto the hydroxylated surface of silica beads. The reaction is typically carried out in an ethanol-water mixture, where water facilitates the hydrolysis of the ethoxy groups to form reactive silanol groups, which then condense with the silanol groups on the silica surface, forming stable siloxane bonds.

Quantitative Data Summary

The following table summarizes typical quantitative parameters and characterization results for the this compound coating of silica beads. These values are compiled from various sources and can be used as a starting point for process optimization.

ParameterValueUnitNotes
Reactant Concentration
This compound10 - 50mg/mLA stock solution is typically prepared in the reaction solvent.[1]
Final this compound Concentration20mg/mLAchieved by mixing the silica bead suspension with the PEG-silane stock solution.[2]
Silica Bead Concentration30mg/mLA typical concentration of silica beads in the reaction mixture.[2]
Reaction Conditions
SolventEthanol (B145695)/Water (95%/5% w/w)This mixture facilitates the hydrolysis of the triethoxysilane groups.[1][2]
Reaction Time0.5 - 2hoursLonger reaction times may be explored for optimizing coating density.[1]
TemperatureRoom Temperature (20-25)°CThe reaction can also be performed at 4°C for a longer duration (e.g., 2 hours).[1]
Characterization
TGA Weight Loss (PEG)~1.1 - 5%Indicates the percentage of grafted PEG on the silica surface.
FTIR Peak (C-H stretch)~2900cm⁻¹Confirms the presence of the polyethylene (B3416737) glycol backbone.[2]
FTIR Peak (Si-O-Si stretch)~1100cm⁻¹Characteristic of the silica core and the siloxane bond formation.
Decrease in Surface Area (BET)438 to 335m²/gA decrease in surface area after coating indicates successful PEGylation.[2]
Decrease in Pore Volume0.8 to 0.6cm³/gA decrease in pore volume further confirms the coating of the silica surface.[2]

Experimental Protocol

This protocol details the steps for coating silica beads with this compound.

Materials
  • Silica beads

  • This compound

  • Ethanol (95%)

  • Deionized water

  • Reaction vessel (e.g., glass vial or flask)

  • Magnetic stirrer and stir bar

  • Centrifuge

Equipment
  • Fume hood

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Oven or vacuum desiccator for drying

Procedure
  • Preparation of Silica Beads:

    • Weigh the desired amount of silica beads.

    • If the silica beads are not pre-activated, they may require a hydroxylation step to ensure a sufficient number of surface silanol groups. This can be achieved by treating the beads with an acid (e.g., HCl) or by plasma cleaning.

    • Wash the silica beads with deionized water and then with ethanol to remove any impurities.

    • Resuspend the silica beads in the reaction solvent (95% ethanol) to a desired concentration (e.g., 30 mg/mL).[2]

  • Preparation of this compound Solution:

    • Crucially, prepare this solution fresh just before use , as the triethoxysilane group is sensitive to moisture and can self-condense.[1]

    • In a separate container, dissolve this compound in 95% ethanol to prepare a stock solution with a concentration typically ranging from 10 to 50 mg/mL.[1] For example, a 40 mg/mL stock solution can be prepared.[2]

  • Coating Reaction:

    • Place the silica bead suspension on a magnetic stirrer.

    • Slowly add the freshly prepared this compound solution to the stirring silica bead suspension. A common approach is to add an equal volume of the PEG-silane stock solution to the silica bead suspension to achieve a final PEG-silane concentration of, for example, 20 mg/mL.[2]

    • Allow the reaction to proceed at room temperature for 30 minutes to 2 hours with continuous stirring.[1]

  • Washing:

    • After the reaction is complete, centrifuge the suspension to pellet the coated silica beads.

    • Carefully decant the supernatant containing unreacted this compound.

    • Resuspend the beads in fresh 95% ethanol and vortex to wash.

    • Repeat the centrifugation and washing steps at least three times with ethanol, followed by three washes with deionized water to ensure the complete removal of any unbound PEG-silane.

  • Drying and Storage:

    • After the final wash, resuspend the beads in a minimal amount of ethanol or deionized water.

    • Dry the coated silica beads under a laminar airflow, in an oven at a low temperature (e.g., 40-60°C), or in a vacuum desiccator.[2]

    • Store the dried, PEG-coated silica beads in a desiccated environment at -20°C to prevent moisture-induced degradation.[1]

Workflow Diagram

SilicaBeadCoatingWorkflow cluster_prep Preparation cluster_reaction Coating Process cluster_purification Purification & Finalization Bead_Prep Silica Bead Preparation & Activation Mixing Mixing of Beads and PEG-Silane Solution Bead_Prep->Mixing PEG_Sol_Prep This compound Solution Preparation (Fresh) PEG_Sol_Prep->Mixing Reaction Incubation with Stirring (0.5 - 2 hours) Mixing->Reaction Initiate Reaction Washing Centrifugation & Washing (Ethanol & DI Water) Reaction->Washing Reaction Complete Drying Drying Washing->Drying Storage Storage at -20°C Drying->Storage

References

Application Notes and Protocols for Bioconjugation Techniques Using m-PEG5-triethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-PEG5-triethoxysilane in bioconjugation, with a primary focus on its application in surface modification and passivation to create protein-repellent surfaces. This document offers detailed experimental protocols, quantitative data from related studies, and visualizations to guide researchers in utilizing this reagent effectively.

Introduction

This compound is a hydrophilic surface modifying reagent. It comprises a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five repeating units, linked to a triethoxysilane (B36694) group. The triethoxysilane moiety allows for the covalent attachment of the molecule to silica-based substrates such as glass, silicon wafers, and silica (B1680970) nanoparticles, which are rich in hydroxyl groups. The methoxy-terminated PEG chain is chemically inert and provides a hydrophilic, protein-repellent surface. This property is crucial in many biomedical applications to minimize non-specific protein adsorption, which can otherwise lead to bio-fouling, loss of analyte in diagnostic assays, and adverse immune responses to medical devices.[1]

It is important to note that while "bioconjugation" often implies the attachment of a biomolecule, this compound is primarily used for surface passivation due to its inert methoxy-terminus. For the covalent immobilization of biomolecules, a functionalized PEG-silane (e.g., with an NHS-ester, maleimide, or amine terminus) is required.

Key Applications

  • Reduction of Non-Specific Protein Binding: Creating protein-repellent surfaces on biosensors, microarrays, and microfluidic devices to enhance signal-to-noise ratios.

  • Improved Biocompatibility of Medical Devices: Modifying the surface of implants and other medical devices to reduce fouling and improve their integration with biological systems.[1]

  • Drug Delivery Systems: Functionalizing the surface of nanoparticles (e.g., silica or liposomes) to improve their stability, circulation time, and reduce clearance by the reticuloendothelial system.[1]

  • Enhanced Performance of Diagnostic Assays: Passivating the surface of assay plates and beads to ensure that only specific binding events are detected.[1]

Quantitative Data on Surface Modification with m-PEG-Silanes

The following tables summarize typical quantitative data obtained from studies on surfaces modified with m-PEG-silanes. These values can be used as a general guide for the expected outcomes of surface modification with this compound.

Table 1: Effect of m-PEG-Silane Modification on Water Contact Angle

SurfaceTreatmentAdvancing Contact Angle (°)Receding Contact Angle (°)Reference
GlassUnmodified~59-[1]
GlassSilanized with m-PEG-silane23 - 3210 - 19[2]
GlassSilanized with hydrophobic silane (B1218182)~95-[1]

A decrease in water contact angle indicates an increase in surface hydrophilicity.

Table 2: Reduction in Protein Adsorption on m-PEG-Silane Modified Surfaces

SurfaceProteinReduction in AdsorptionReference
GlassFibrinogen>95%[2]
Polyacrylate HydrogelStaphylococcal Enterotoxin B~10-fold decrease in non-specific binding[3]

Table 3: Characterization of m-PEG-Silane Layers

Substratem-PEG-Silane UsedLayer Thickness (Ellipsometry)Grafting DensityReference
Gold Nanoparticles2 kDa PEG4.2 ± 0.4 nm1.9 ± 0.2 PEG/nm²[4]
Gold Nanoparticles20 kDa PEG35.4 ± 0.5 nm1.09 ± 0.03 PEG/nm²[4]
Silicon WaferPEG-aldehyde (grafted to APTES)Variable with salt concentrationTunable[5]

Experimental Protocols

Protocol 1: Surface Modification of Glass or Silicon Substrates

This protocol describes the procedure for creating a protein-repellent surface on glass slides or silicon wafers using this compound.

Materials:

  • Glass slides or silicon wafers

  • This compound

  • Anhydrous ethanol (B145695)

  • Deionized water

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂)

  • Nitrogen gas

  • Oven

Procedure:

  • Surface Cleaning (Piranha Solution - EXTREME CAUTION ):

    • Prepare Piranha solution by mixing 3 parts of concentrated sulfuric acid with 1 part of 30% hydrogen peroxide. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Immerse the substrates in the Piranha solution for 15-30 minutes. This will clean the surface and generate hydroxyl groups.

    • Carefully remove the substrates and rinse extensively with deionized water.

    • Dry the substrates under a stream of nitrogen gas.

  • Silanization:

    • Prepare a 1-2% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.

    • Immerse the cleaned and dried substrates in the silane solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

    • Alternatively, the reaction can be performed at a higher temperature (e.g., 50-60°C) for a shorter duration (e.g., 1 hour) to potentially increase the reaction rate.

  • Washing and Curing:

    • Remove the substrates from the silane solution and rinse thoroughly with ethanol to remove any unbound silane.

    • Dry the substrates under a stream of nitrogen gas.

    • Cure the silane layer by baking the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds.

    • After cooling, the modified substrates are ready for use.

Protocol 2: Surface Modification of Silica Nanoparticles

This protocol outlines the procedure for functionalizing silica nanoparticles with this compound.

Materials:

  • Silica nanoparticles

  • This compound

  • Anhydrous ethanol

  • Deionized water

  • Ammonium (B1175870) hydroxide (B78521) (optional, for Stöber synthesis of silica nanoparticles)

  • Centrifuge

  • Sonciator

Procedure:

  • Preparation of Silica Nanoparticles:

    • If not commercially available, silica nanoparticles can be synthesized using the Stöber method. A general procedure involves the hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS) in an ethanol/water mixture with ammonium hydroxide as a catalyst.

  • Silanization:

    • Disperse the silica nanoparticles in anhydrous ethanol at a concentration of 5-10 mg/mL. Sonication may be required to achieve a uniform dispersion.

    • Add this compound to the nanoparticle suspension. The amount of silane to be added can be varied, for example, at weight ratios of silica to silane from 1:0.01 to 1:0.1.

    • Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

  • Washing and Purification:

    • Isolate the modified silica nanoparticles by centrifugation (e.g., 15,000 rpm for 10-20 minutes).

    • Remove the supernatant and redisperse the nanoparticle pellet in fresh ethanol. Sonication may be necessary.

    • Repeat the centrifugation and redispersion steps 2-3 times to remove excess silane.

    • After the final wash, the purified m-PEG5-functionalized silica nanoparticles can be stored dispersed in ethanol or dried for long-term storage.

Visualizations

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Final Surface Substrate Silica Substrate (Glass, Si-wafer) Hydroxylated Hydroxylated Surface (-OH groups) Substrate->Hydroxylated Piranha Cleaning Condensation Hydrolysis & Condensation Hydroxylated->Condensation PEG_Silane This compound Solution PEG_Silane->Condensation PEG_Surface PEGylated Surface Condensation->PEG_Surface Passivated Passivated Surface (Protein Repellent) PEG_Surface->Passivated Curing (Baking) G Start Start: Unmodified Surface Question Goal: Covalent Biomolecule Immobilization? Start->Question Passivation Use m-PEG-Silane (e.g., this compound) Question->Passivation No Functionalization Use Functional PEG-Silane (e.g., NHS-PEG-Silane) Question->Functionalization Yes Result_Passivation Result: Protein-Repellent (Non-Fouling) Surface Passivation->Result_Passivation Result_Conjugation Result: Surface Ready for Biomolecule Conjugation Functionalization->Result_Conjugation

References

Application Notes and Protocols for Immobilizing Proteins on Surfaces with m-PEG5-triethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immobilizing proteins on solid surfaces is a critical technique in various fields, including diagnostics, drug delivery, and biomaterial development. A key challenge in this process is to minimize non-specific protein adsorption, which can lead to high background signals and reduced device performance. Surface modification with Poly(ethylene glycol) (PEG) is a widely adopted strategy to create protein-resistant surfaces. This document provides detailed application notes and protocols for the immobilization of proteins on surfaces functionalized with m-PEG5-triethoxysilane.

The this compound linker features a methoxy-terminated PEG chain and a triethoxysilane (B36694) group. The triethoxysilane group allows for the covalent attachment of the molecule to hydroxylated surfaces such as glass, silica, and silicon oxide. The PEG chain, with its hydrophilic nature, forms a hydrated layer that sterically hinders the non-specific adsorption of proteins.[1][2] While this PEGylated surface significantly reduces non-specific binding, it allows for the controlled physical adsorption of proteins of interest for various applications. The methoxy-terminal group is relatively inert, making the subsequent protein immobilization a process of controlled physisorption rather than covalent coupling.[3]

Key Applications

  • Biosensor Development: Creation of low-fouling surfaces for sensitive and specific detection of analytes.

  • Drug Delivery: Modification of nanoparticles and other drug carriers to improve their biocompatibility and circulation time.[4]

  • Biomaterial Engineering: Development of biocompatible coatings for medical implants and devices to reduce inflammatory responses.[4]

  • Proteomics: Controlled deposition of proteins for studies involving protein-protein interactions and protein function.

Experimental Protocols

This section provides detailed protocols for the preparation of substrates, surface functionalization with this compound, and subsequent protein immobilization.

Protocol 1: Substrate Cleaning and Hydroxylation

This protocol is suitable for glass, silicon wafers, or other silica-based substrates.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized (DI) water (18 MΩ·cm)

  • Ethanol (B145695) (anhydrous)

  • Nitrogen gas stream

  • Beakers and slide holders (Teflon or glass)

Procedure:

  • Place the substrates in a slide holder.

  • Immerse the substrates in a beaker containing Piranha solution for 15-30 minutes. This step removes organic residues and hydroxylates the surface.

  • Carefully remove the substrates from the Piranha solution and rinse them thoroughly with copious amounts of DI water.

  • Rinse the substrates with ethanol.

  • Dry the substrates under a gentle stream of nitrogen gas.

  • Use the cleaned and hydroxylated substrates immediately for the silanization step.

Protocol 2: Surface Functionalization with this compound

Materials:

  • Cleaned and hydroxylated substrates

  • This compound

  • Anhydrous toluene (B28343) or a 95:5 (v/v) ethanol/water solution

  • Reaction vessel (e.g., desiccator with a vial for the silane (B1218182) solution)

  • Oven

Procedure:

  • Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or a 95:5 (v/v) ethanol/water solution.

  • Place the cleaned and dried substrates in a reaction vessel. If using the vapor deposition method with toluene, place the substrates in a desiccator and add a vial containing the silane solution. If using the solution deposition method, immerse the substrates in the silane solution.

  • For vapor deposition, place the desiccator under vacuum for a few minutes to facilitate the evaporation of the silane, then close it and leave it to react for 2-4 hours at room temperature. For solution deposition, incubate the substrates for 30-60 minutes at room temperature.

  • After the reaction, remove the substrates and rinse them with anhydrous toluene (for vapor deposition) or the ethanol/water solution (for solution deposition) to remove any unreacted silane.

  • Rinse the substrates with ethanol and then with DI water.

  • Dry the functionalized substrates under a stream of nitrogen gas.

  • Cure the substrates in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

  • Store the this compound functionalized surfaces in a dry, inert atmosphere until use.

Protocol 3: Protein Immobilization via Physical Adsorption

Materials:

  • This compound functionalized substrates

  • Protein of interest

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) - Optional, for minimizing non-specific binding of other proteins in subsequent steps.

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Prepare a solution of the protein of interest in a suitable buffer (e.g., PBS) at the desired concentration. The optimal concentration will depend on the protein and the application and may need to be determined empirically (a typical starting range is 0.1 - 1 mg/mL).

  • Immerse the this compound functionalized substrates in the protein solution.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C. Gentle agitation can improve the uniformity of the protein layer.

  • (Optional) If subsequent steps involve other proteins, incubate the substrate with a blocking buffer for 30-60 minutes at room temperature to minimize further non-specific binding.

  • Remove the substrates from the protein solution and wash them thoroughly with the washing buffer to remove any loosely bound protein.

  • Rinse the substrates with DI water.

  • Dry the substrates under a gentle stream of nitrogen gas.

  • The protein-immobilized surfaces are now ready for use in downstream applications.

Data Presentation

The following tables summarize quantitative data related to the surface modification and protein immobilization process. The data is compiled from various studies on PEGylated surfaces and provides expected ranges.

Table 1: Surface Characterization of this compound Functionalized Surfaces

ParameterExpected Value/RangeCharacterization TechniqueReference
Water Contact Angle (Advancing)40° - 60°Goniometry[5]
PEG Layer Thickness1 - 3 nmEllipsometry, XPS[6]
Surface Elemental Composition (Carbon)Increased compared to bare substrateXPS[5][7]
Surface Elemental Composition (Silicon)Decreased compared to bare substrateXPS[5][7]

Table 2: Quantitative Analysis of Protein Adsorption on m-PEGylated Surfaces

ProteinAdsorbed Amount (ng/cm²)PEG Surface DensityCharacterization TechniqueReference
Fibrinogen< 20HighQCM-D, Ellipsometry[5][7]
Lysozyme5 - 50HighXPS, AFM[8]
Bovine Serum Albumin (BSA)10 - 100Medium to HighXPS, Ellipsometry[8]

Note: The actual adsorbed amount can vary significantly depending on the specific protein, its concentration, the exact PEG surface density, and the experimental conditions.

Visualization of Workflows and Mechanisms

Chemical Reaction of Surface Silanization

G This compound Surface Chemistry cluster_0 Surface Preparation cluster_1 Silanization Substrate Silica-based Substrate (Glass, SiO2) Hydroxylated_Surface Hydroxylated Surface (-OH groups) Substrate->Hydroxylated_Surface Piranha Treatment mPEG_Silane This compound Condensation Condensation Hydrolysis Hydrolysis of Triethoxysilane mPEG_Silane->Hydrolysis Silanol Reactive Silanol Groups (-Si-OH) Hydrolysis->Silanol Silanol->Condensation PEGylated_Surface Covalently Bound m-PEG5 Layer Condensation->PEGylated_Surface

Caption: Reaction scheme for surface functionalization with this compound.

Experimental Workflow for Protein Immobilization

G Experimental Workflow Start Start Substrate_Cleaning Substrate Cleaning & Hydroxylation Start->Substrate_Cleaning Silanization Surface Silanization with this compound Substrate_Cleaning->Silanization Curing Curing (100-120°C) Silanization->Curing Protein_Incubation Protein Incubation (Physisorption) Curing->Protein_Incubation Washing Washing to Remove Unbound Protein Protein_Incubation->Washing Characterization Surface Characterization (e.g., XPS, AFM) Washing->Characterization Application Downstream Application Characterization->Application

Caption: Step-by-step workflow for protein immobilization on m-PEG5-silane surfaces.

Signaling Pathway of Protein Interaction with PEGylated Surface

G Protein-Surface Interaction cluster_interaction Interaction Zone Protein_Solution Protein in Solution Hydration_Layer Hydrated PEG Layer (Steric Hindrance) Protein_Solution->Hydration_Layer PEGylated_Surface This compound Functionalized Surface PEGylated_Surface->Hydration_Layer Reduced_Adsorption Reduced Non-Specific Adsorption Hydration_Layer->Reduced_Adsorption Physisorption Controlled Physical Adsorption Reduced_Adsorption->Physisorption

Caption: Mechanism of protein interaction with a this compound modified surface.

References

Application of m-PEG5-triethoxysilane in Biosensor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-triethoxysilane is a critical surface modification reagent in the development of high-performance biosensors. Its unique bifunctional nature, featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a reactive triethoxysilane (B36694) group, enables the creation of stable, sensitive, and specific sensor surfaces. The triethoxysilane moiety readily reacts with hydroxylated surfaces, such as silicon dioxide (SiO₂), glass, and indium tin oxide (ITO), forming a dense and stable self-assembled monolayer (SAM). The hydrophilic and flexible five-unit PEG chain effectively resists the non-specific adsorption of proteins and other biomolecules, a phenomenon known as bio-fouling. This anti-fouling property is paramount for minimizing background noise and significantly enhancing the signal-to-noise ratio of the biosensor, leading to improved sensitivity and reliability.

These application notes provide a comprehensive overview of the utility of this compound in biosensor development, complete with detailed experimental protocols and representative performance data. The information is intended to guide researchers in successfully implementing this reagent for the fabrication of robust and sensitive biosensing platforms for a wide range of applications, including diagnostics, drug discovery, and fundamental biological research.

Key Applications

  • Reduction of Non-Specific Binding: The primary application of this compound is to create a bio-inert surface that minimizes the unwanted adsorption of proteins, cells, and other macromolecules from complex biological samples like serum or plasma. This is crucial for assays requiring high sensitivity and specificity.

  • Immobilization of Biomolecules: While primarily used as a blocking agent, this compound can be co-deposited with other functional silanes (e.g., amino-silanes) to control the density of immobilized bioreceptors (antibodies, enzymes, nucleic acids) on the sensor surface. This controlled spacing can optimize the accessibility of the bioreceptor for target binding.

  • Improving Biosensor Stability: The covalent siloxane bonds formed between this compound and the substrate provide a durable and stable surface modification, enhancing the operational and storage stability of the biosensor.

Data Presentation: Performance of Biosensors Utilizing Short-Chain PEG-Silanes

The following tables summarize quantitative data from various biosensor platforms that utilize short-chain PEG-silanes for surface modification. While specific data for this compound is often proprietary or not explicitly published, the presented data for similar short-chain PEGylated surfaces provide a strong indication of the expected performance enhancements.

Table 1: Performance Metrics of Electrochemical Biosensors

Biosensor TypeTarget AnalyteRecognition ElementPEG-Silane Used (as anti-fouling agent)Limit of Detection (LOD)Dynamic RangeReference
Electrochemical Impedance Spectroscopy (EIS)Human IgGAnti-Human IgGm-PEG6-SH (on gold)1 ng/mL1 - 1000 ng/mL[1]
Field-Effect Transistor (FET)GlucoseGlucose OxidaseSilane-PEG10 nM10 nM - 10 mM[2]
AmperometricL-lactic acidLactate Oxidase(3-mercaptopropyl)-trimethoxysilane network with PEG-like character4.0 µM50 µM - 0.25 mM[3]
Electrochemical ImmunosensorAmyloid-Beta (1-40)Anti-Aβ (1-40) AntibodyNot specified, general anti-fouling0.1 pg/mL1 pg/mL - 100 pg/mL[4]

Table 2: Performance Metrics of Optical Biosensors

Biosensor TypeTarget AnalyteRecognition ElementPEG-Silane Used (as anti-fouling agent)Limit of Detection (LOD)Dynamic RangeReference
Surface Plasmon Resonance (SPR)Various proteinsN/A (non-specific binding study)PEG-silanesN/AN/A[5]
Whispering Gallery Mode (WGM)Various proteinsN/A (non-specific binding study)Silane-PEGN/AN/A[6]
Biolayer Interferometry (BLI)GlucoseGlucose Binding ProteinAPTES with PEGylation45 mg/dL45 - 500 mg/dL[7]

Experimental Protocols

The following are detailed protocols for the surface modification of silica-based biosensor substrates using this compound. These protocols can be adapted for various biosensor platforms, including silicon nanowires, glass slides, and quartz crystals.

Protocol 1: Surface Cleaning and Hydroxylation

Objective: To generate a clean and hydroxyl-rich surface for efficient silanization.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • Acetone (B3395972) (ACS grade or higher)

  • Isopropanol (B130326) (ACS grade or higher)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Procedure:

  • Sonciate the substrate in acetone for 15 minutes.

  • Rinse the substrate thoroughly with DI water.

  • Sonciate the substrate in isopropanol for 15 minutes.

  • Rinse the substrate thoroughly with DI water and dry under a stream of high-purity nitrogen gas.

  • Immerse the cleaned substrate in freshly prepared Piranha solution for 30-60 minutes at room temperature.

  • Copiously rinse the substrate with DI water to remove all traces of the Piranha solution.

  • Dry the substrate under a stream of high-purity nitrogen gas. The substrate is now hydroxylated and ready for silanization. Proceed immediately to the next step.

Protocol 2: Surface Functionalization with this compound (Liquid Phase Deposition)

Objective: To form a self-assembled monolayer of this compound on the hydroxylated surface.

Materials:

  • Hydroxylated substrate

  • Anhydrous toluene (B28343) (or other anhydrous organic solvent like ethanol)

  • This compound

  • Argon or Nitrogen gas (inert atmosphere)

  • Oven

Procedure:

  • Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry reaction vessel.

  • Place the hydroxylated substrate in the silane (B1218182) solution.

  • Incubate for 2-4 hours at room temperature under an inert atmosphere (e.g., argon or nitrogen) with gentle agitation.

  • Remove the substrate from the solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.

  • Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

  • Sonciate the substrate briefly in toluene to remove any polymerized silane aggregates.

  • Rinse with ethanol (B145695) and then DI water, and dry under a stream of nitrogen gas. The surface is now functionalized and ready for bioreceptor immobilization or use in an assay.

Protocol 3: Co-deposition of this compound and an Amino-Silane for Biomolecule Immobilization

Objective: To create a surface with both anti-fouling properties and functional groups for covalent attachment of biomolecules.

Materials:

  • Hydroxylated substrate

  • Anhydrous toluene

  • This compound

  • (3-Aminopropyl)triethoxysilane (APTES) or similar amino-silane

  • Glutaraldehyde (B144438) solution (2.5% in PBS)

  • Biomolecule solution (e.g., antibody, enzyme in a suitable buffer)

  • Ethanolamine (B43304) hydrochloride solution (1 M, pH 8.5)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a mixed silane solution in anhydrous toluene containing a specific molar ratio of this compound to APTES (e.g., 9:1, 99:1). The optimal ratio depends on the desired density of the biomolecule and should be empirically determined. A common starting point is a total silane concentration of 1% (v/v).

  • Follow steps 2-7 from Protocol 2 using the mixed silane solution.

  • Immerse the functionalized substrate in a 2.5% glutaraldehyde solution for 1 hour at room temperature to activate the amine groups.

  • Rinse the substrate thoroughly with DI water and PBS.

  • Immediately immerse the activated substrate in the biomolecule solution (e.g., 10-100 µg/mL antibody in PBS) and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Rinse the substrate with PBS to remove unbound biomolecules.

  • Immerse the substrate in 1 M ethanolamine hydrochloride solution (pH 8.5) for 15-30 minutes to block any remaining active glutaraldehyde groups.

  • Rinse thoroughly with PBS. The biosensor is now ready for use. Store in PBS at 4°C if not used immediately.

Mandatory Visualizations

Signaling Pathway: Biosensor for Amyloid-Beta Detection in Alzheimer's Disease

The following diagram illustrates the amyloidogenic pathway, which is a key signaling cascade in the pathology of Alzheimer's disease. A biosensor functionalized with this compound can be designed to detect the biomarker Amyloid-beta (Aβ), a central component of this pathway.

Amyloid_Pathway cluster_membrane Neuronal Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase cleavage Ab Amyloid-beta (Aβ) (Biomarker) APP->Ab γ-secretase cleavage Oligomers Aβ Oligomers (Toxic Species) Ab->Oligomers Aggregation Biosensor Biosensor Surface (with anti-Aβ antibodies) Ab->Biosensor Detection Plaques Amyloid Plaques Oligomers->Plaques Further Aggregation Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Neurodegeneration Neurodegeneration Plaques->Neurodegeneration Neuron Neuron Synaptic_Dysfunction->Neurodegeneration

Amyloidogenic pathway and Aβ biosensor detection.
Experimental Workflow: Biosensor Fabrication

This diagram outlines the key steps involved in fabricating a biosensor using this compound for surface modification and biomolecule immobilization.

Workflow Start Start: Bare Substrate (e.g., SiO₂) Cleaning Surface Cleaning & Hydroxylation Start->Cleaning Silanization Silanization with This compound (and APTES if co-depositing) Cleaning->Silanization Curing Curing Silanization->Curing Activation Activation of Functional Groups (e.g., with Glutaraldehyde) Curing->Activation Immobilization Bioreceptor Immobilization (e.g., Antibody) Activation->Immobilization Blocking Blocking of Unreacted Sites (e.g., with Ethanolamine) Immobilization->Blocking End Finished Biosensor Blocking->End

Experimental workflow for biosensor fabrication.
Logical Relationship: Role of this compound

This diagram illustrates the logical relationship between the components of this compound and its function in creating an effective biosensor surface.

Logical_Relationship Molecule This compound Triethoxy Triethoxysilane Group Molecule->Triethoxy PEG m-PEG5 Chain Molecule->PEG Covalent Covalent Attachment to Substrate Triethoxy->Covalent Antifouling Anti-Fouling Surface PEG->Antifouling Improved_Performance Improved Biosensor Performance Covalent->Improved_Performance Antifouling->Improved_Performance High_SNR High Signal-to-Noise Ratio Improved_Performance->High_SNR High_Sensitivity High Sensitivity Improved_Performance->High_Sensitivity High_Specificity High Specificity Improved_Performance->High_Specificity

Functional components of this compound.

References

Application Notes and Protocols for m-PEG5-triethoxysilane in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)-triethoxysilane with five PEG units (m-PEG5-triethoxysilane) is a versatile surface modification reagent crucial for the development of advanced drug delivery systems. Its unique bifunctional structure, comprising a methoxy-terminated PEG chain and a triethoxysilane (B36694) group, allows for the covalent attachment of a hydrophilic "stealth" layer to the surface of inorganic nanoparticles, such as those made of silica (B1680970) or metal oxides. This process, known as PEGylation, is fundamental in nanomedicine to improve the pharmacokinetic properties of drug carriers.[1]

The hydrophilic PEG chains form a protective layer that reduces protein adsorption (opsonization), thereby minimizing clearance by the reticuloendothelial system (RES) and prolonging the circulation half-life of the nanoparticles.[1] This extended circulation time enhances the probability of the nanoparticles accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect.[2] The triethoxysilane group readily reacts with hydroxyl groups present on the surface of materials like silica, forming stable covalent bonds.[3] This robust attachment ensures the integrity of the PEGylated coating in biological environments.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the preparation of targeted drug delivery systems. The focus is on silica nanoparticles as the core drug carrier, with doxorubicin (B1662922), a widely used chemotherapeutic agent, as the model drug.

Data Presentation: Physicochemical Properties of Nanoparticles

The following tables summarize typical quantitative data obtained during the synthesis and functionalization of nanoparticles for drug delivery. The exact values can vary depending on the specific experimental conditions and materials used.

Table 1: Physicochemical Characterization of Nanoparticles at Different Stages of Synthesis and Functionalization.

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Silica Nanoparticles (SiNPs)120 ± 15< 0.2-25 ± 5
Amine-functionalized SiNPs (SiNPs-NH2)125 ± 18< 0.2+30 ± 5
This compound functionalized SiNPs (SiNPs-PEG)140 ± 20< 0.25-5 ± 3

Table 2: Doxorubicin Loading and Release Characteristics of PEGylated Silica Nanoparticles.

ParameterValueConditions
Drug Loading Capacity (LC) 10 - 20% (w/w)Incubation in doxorubicin solution
Drug Encapsulation Efficiency (EE) 70 - 90%Incubation in doxorubicin solution
Cumulative Drug Release at pH 7.4 (24h) 15 - 25%Phosphate-buffered saline (PBS)
Cumulative Drug Release at pH 5.5 (24h) 60 - 80%Acetate (B1210297) buffer (simulating endosomal pH)

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis, functionalization, drug loading, and characterization of this compound-based drug delivery systems.

Protocol 1: Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of uniform silica nanoparticles that will serve as the core for the drug delivery system.

Materials:

Procedure:

  • In a flask, prepare a solution of ethanol and deionized water.

  • Add ammonium hydroxide to the ethanol/water mixture and stir vigorously.

  • Rapidly add the desired volume of TEOS to the stirring solution.

  • Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.

  • Collect the silica nanoparticles by centrifugation at 10,000 x g for 15 minutes.

  • Wash the nanoparticles three times with absolute ethanol and three times with deionized water to remove unreacted reagents.

  • Resuspend the purified silica nanoparticles in ethanol for the subsequent functionalization step.

Protocol 2: Surface Functionalization with this compound

This protocol details the PEGylation of the synthesized silica nanoparticles using this compound.

Materials:

  • Silica nanoparticles (from Protocol 1) suspended in ethanol

  • This compound

  • Anhydrous ethanol

Procedure:

  • Disperse the silica nanoparticles in anhydrous ethanol to a concentration of 10 mg/mL.

  • In a separate flask, prepare a solution of this compound in anhydrous ethanol. The molar ratio of silane (B1218182) to the estimated surface hydroxyl groups of the silica nanoparticles should be optimized, but a 10-50 fold molar excess of silane is a good starting point.

  • Add the this compound solution to the silica nanoparticle suspension under vigorous stirring.

  • Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon). For less reactive systems, the temperature can be increased to 40-50°C.

  • Collect the PEGylated nanoparticles by centrifugation (12,000 x g for 20 minutes).

  • Wash the nanoparticles three times with ethanol and then three times with deionized water to remove unreacted this compound.

  • Resuspend the purified m-PEG5-functionalized nanoparticles in the desired buffer for drug loading or storage.

Protocol 3: Doxorubicin Loading into PEGylated Silica Nanoparticles

This protocol describes the loading of the anticancer drug doxorubicin into the porous structure of the PEGylated silica nanoparticles.[4]

Materials:

  • m-PEG5-functionalized silica nanoparticles (from Protocol 2)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Disperse 10 mg of the PEGylated silica nanoparticles in 5 mL of a 0.1% (w/v) doxorubicin solution in PBS (pH 7.4).[4]

  • Stir the suspension in a rotator shaker at room temperature (25°C) and 150 rpm for 24 hours, protected from light.[4]

  • Collect the doxorubicin-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles with 2 mL of distilled water to remove unloaded doxorubicin and dry them in the dark.[4]

  • The amount of loaded doxorubicin can be quantified by measuring the absorbance of the supernatant at 482 nm using a UV-Vis spectrophotometer and comparing it to a standard calibration curve of doxorubicin.[4]

Calculations:

  • Drug Loading Capacity (LC %): (Weight of loaded drug / Weight of nanoparticles) x 100

  • Encapsulation Efficiency (EE %): (Weight of loaded drug / Initial weight of drug) x 100

Protocol 4: In Vitro pH-Responsive Drug Release Study

This protocol evaluates the release of doxorubicin from the nanoparticles under physiological (pH 7.4) and endosomal (pH 5.5) conditions.[5]

Materials:

  • Doxorubicin-loaded PEGylated silica nanoparticles (from Protocol 3)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.5

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Disperse a known amount of doxorubicin-loaded nanoparticles in 1 mL of either PBS (pH 7.4) or acetate buffer (pH 5.5).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in 20 mL of the corresponding buffer and incubate at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh buffer.

  • Quantify the amount of released doxorubicin in the collected aliquots using a UV-Vis spectrophotometer at 482 nm.

  • Calculate the cumulative percentage of drug release over time.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the preparation of a targeted drug delivery system using this compound.

G cluster_0 Nanoparticle Synthesis & Functionalization cluster_1 Drug Loading & Characterization cluster_2 Application A Silica Nanoparticle Synthesis (Stöber Method) B Surface Functionalization with This compound A->B PEGylation C Doxorubicin Loading B->C Drug Encapsulation D Characterization (Size, Zeta, Morphology) C->D E In Vitro Drug Release Study (pH 7.4 and 5.5) C->E F Targeted Drug Delivery to Cancer Cells E->F G cluster_0 Cell Membrane cluster_1 Targeted Nanoparticle Delivery cluster_2 HER2 Dimerization & Activation cluster_3 Intracellular Signaling cluster_4 PI3K/Akt Pathway cluster_5 Drug Action NP Targeted Nanoparticle (with Doxorubicin) HER2 HER2 Receptor NP->HER2 Binding HER2_dimer HER2-HER3 Heterodimer Endocytosis Endocytosis & Drug Release PI3K PI3K HER2_dimer->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Dox Doxorubicin Endocytosis->Dox Dox->Proliferation Inhibits

References

Application Notes and Protocols for m-PEG5-triethoxysilane Silanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with polyethylene (B3416737) glycol (PEG) is a widely employed strategy in biomedical research and drug development to create biocompatible and bio-inert surfaces. This process, known as PEGylation, effectively reduces non-specific protein adsorption and cell adhesion, thereby enhancing the in-vivo and in-vitro performance of materials. m-PEG5-triethoxysilane is a heterobifunctional reagent designed for the covalent modification of hydroxylated surfaces, such as glass, silica, and certain metal oxides. It features a methoxy-terminated penta(ethylene glycol) chain that imparts hydrophilicity and a triethoxysilane (B36694) group that forms stable covalent bonds with the substrate.

These application notes provide a detailed step-by-step guide for the silanization of substrates using this compound, including protocols for substrate preparation, the silanization reaction, and subsequent characterization of the modified surface.

Principle of the Method

The silanization process with this compound is a two-step mechanism involving hydrolysis and condensation.

  • Hydrolysis: In the presence of water, the ethoxy groups of the triethoxysilane moiety hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acid or base.

  • Condensation: The newly formed silanol groups then condense with the hydroxyl groups (-OH) present on the substrate surface, forming stable, covalent siloxane bonds (Si-O-Si). Additionally, adjacent hydrolyzed silane (B1218182) molecules can cross-link with each other. The methoxy-PEG tail remains exposed, rendering the surface functionalized.

Quantitative Data Summary

ParameterBefore SilanizationAfter Silanization with Analogous PEG-SilaneMethod of Analysis
Water Contact Angle < 20°40° - 60°Contact Angle Goniometry
Layer Thickness Native Oxide Layer (~1-2 nm)1 - 3 nmEllipsometry
Surface Roughness (RMS) < 0.5 nm< 1 nmAtomic Force Microscopy (AFM)
Elemental Composition (Atomic %) Si, OSi, O, CX-ray Photoelectron Spectroscopy (XPS)

Note: The final surface properties will depend on the specific reaction conditions, including the cleanliness of the substrate, the concentration of the silane solution, reaction time, and temperature.

Experimental Protocols

Substrate Cleaning and Hydroxylation

This step is critical to ensure a high density of hydroxyl groups on the surface for efficient silanization.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Detergent solution (e.g., 2% Alconox or Hellmanex)

  • Deionized (DI) water

  • Acetone (B3395972) (reagent grade)

  • Ethanol (B145695) (absolute)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.

  • Nitrogen or argon gas stream

Procedure:

  • Sonciate the substrates in a detergent solution for 15-20 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Sonciate in acetone for 15-20 minutes.

  • Sonciate in ethanol for 15-20 minutes.

  • Rinse again with DI water.

  • For a highly activated surface, immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes.

  • Carefully remove the substrates and rinse extensively with DI water.

  • Dry the substrates under a stream of clean, dry nitrogen or argon gas.

  • Use the cleaned substrates immediately for the silanization reaction.

Silanization with this compound

This protocol describes a solution-phase deposition method.

Materials:

  • Cleaned and dried substrates

  • This compound

  • Anhydrous ethanol or anhydrous toluene (B28343)

  • Glacial acetic acid (optional, to catalyze hydrolysis)

  • Reaction vessel (e.g., glass staining jar with a lid)

  • Orbital shaker or stir plate

Procedure:

  • Prepare a 1-2% (v/v) solution of this compound in anhydrous ethanol or toluene in the reaction vessel. For deposition from an aqueous alcohol solution, a 95% ethanol / 5% water solution can be adjusted to a pH of 4.5-5.5 with acetic acid before adding the silane.[1]

  • If using an aqueous alcohol solution, allow 5-10 minutes for the hydrolysis of the silane to occur.

  • Immerse the cleaned and dried substrates into the silanization solution. Ensure the entire surface is in contact with the solution.

  • Seal the reaction vessel to prevent the entry of moisture from the atmosphere.

  • Incubate the substrates for 2-4 hours at room temperature with gentle agitation. Reaction time and temperature can be optimized; some protocols suggest incubation for up to 18 hours at elevated temperatures (e.g., 60°C) for certain substrates.

  • Following incubation, remove the substrates from the silanization solution.

Post-Silanization Cleaning and Curing

This step is necessary to remove any physisorbed silane molecules and to promote the formation of a stable siloxane network.

Materials:

  • Silanized substrates

  • Anhydrous ethanol or anhydrous toluene

  • Deionized (DI) water

  • Oven

Procedure:

  • Rinse the silanized substrates with the same anhydrous solvent used for the reaction (ethanol or toluene) to remove excess, unbound silane.

  • Sonciate the substrates in the anhydrous solvent for 5-10 minutes.

  • Rinse the substrates with DI water.

  • Dry the substrates under a stream of nitrogen or argon gas.

  • Cure the silanized substrates by baking them in an oven at 110-120°C for 30-60 minutes.

  • Allow the substrates to cool to room temperature before use or storage. Store in a desiccator to prevent contamination.

Surface Characterization Methodologies

Contact Angle Goniometry
  • Purpose: To assess the change in surface hydrophilicity. A successful silanization with this compound will result in a more hydrophobic surface compared to the clean, hydroxylated substrate.

  • Methodology: A droplet of DI water is placed on the surface, and the angle between the droplet and the surface is measured.

Ellipsometry
  • Purpose: To measure the thickness of the deposited silane layer.

  • Methodology: This optical technique measures the change in polarization of light upon reflection from the surface, from which the thickness and refractive index of a thin film can be determined.

Atomic Force Microscopy (AFM)
  • Purpose: To visualize the surface topography and measure roughness at the nanoscale.

  • Methodology: A sharp tip is scanned across the surface, and the deflection of the cantilever is used to create a three-dimensional image of the surface.

X-ray Photoelectron Spectroscopy (XPS)
  • Purpose: To determine the elemental composition of the surface and confirm the presence of the silane layer.

  • Methodology: The surface is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is measured to identify the elements present and their chemical states. The appearance of a carbon signal (from the PEG chain) and a silicon signal (from the silane) confirms successful modification.

Visualizations

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment Cleaning Substrate Cleaning (Detergent, Solvents) Hydroxylation Surface Hydroxylation (Piranha Etch) Cleaning->Hydroxylation Drying_Prep Drying (N2 Stream) Hydroxylation->Drying_Prep Solution_Prep Prepare 1-2% this compound in Anhydrous Solvent Drying_Prep->Solution_Prep Immersion Immerse Substrate (2-4h, RT) Solution_Prep->Immersion Rinsing Rinsing (Anhydrous Solvent) Immersion->Rinsing Drying_Post Drying (N2 Stream) Rinsing->Drying_Post Curing Curing (110-120°C) Drying_Post->Curing Characterization Characterization Curing->Characterization Ready for Use or Characterization

Caption: Experimental workflow for this compound silanization.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane m-PEG5-Si(OEt)3 Hydrolyzed_Silane m-PEG5-Si(OH)3 Silane->Hydrolyzed_Silane + Water 3 H2O Ethanol 3 EtOH Hydrolyzed_Silane2 m-PEG5-Si(OH)3 Surface Substrate-OH Functionalized_Surface Substrate-O-Si(OH)2-PEG5-m Surface->Functionalized_Surface + Water_byproduct H2O

Caption: Chemical mechanism of this compound silanization.

References

Application Notes and Protocols for m-PEG5-triethoxysilane Reaction with Hydroxylated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction of m-PEG5-triethoxysilane with hydroxylated surfaces. This surface modification technique is pivotal for enhancing the biocompatibility of materials, reducing non-specific protein adsorption, and improving the performance of biomedical devices and drug delivery systems.

Introduction

This compound is a hydrophilic surface modifying agent. It consists of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with five ethylene (B1197577) glycol units, linked to a triethoxysilane (B36694) group. The triethoxysilane moiety reacts with hydroxyl groups present on various substrates like glass, silica, and metal oxides, forming a stable covalent bond. This process, known as PEGylation, creates a hydrophilic and sterically hindering layer on the surface. This modification is critical in many biomedical applications as it significantly reduces the non-specific binding of proteins and cells, thereby improving the biocompatibility and efficacy of implanted devices and diagnostic tools.[1][2]

Reaction Mechanism and Surface Interaction

The reaction of this compound with a hydroxylated surface is a two-step process involving hydrolysis followed by condensation.

  • Hydrolysis: The ethoxy groups (-OC2H5) of the triethoxysilane moiety hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH).

  • Condensation: These silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable siloxane bonds (Si-O-Si). Additionally, lateral polymerization between adjacent silanol molecules can occur, forming a cross-linked network on the surface.

This process results in the covalent immobilization of the m-PEG5 chains onto the surface, creating a dense and stable hydrophilic layer.

Key Applications

The modification of surfaces with this compound has a wide range of applications in research and drug development:

  • Biocompatible Coatings: PEGylated surfaces are known to resist protein adsorption and cell adhesion, which is crucial for medical implants, biosensors, and other devices that come into contact with biological fluids.[2]

  • Drug Delivery: PEGylation of nanoparticles and other drug carriers can increase their circulation time in the bloodstream by reducing clearance by the reticuloendothelial system.[3][4] This is often referred to as the "stealth" effect.

  • Microarray Technology: Coating microarray slides with this compound can reduce background noise by preventing the non-specific binding of probes and targets.

  • Anti-fouling Surfaces: In marine and industrial applications, PEGylated surfaces can prevent the adhesion of microorganisms and other fouling agents.

Quantitative Data Summary

The effectiveness of surface modification with this compound can be quantified using various surface analysis techniques. The following tables summarize typical data obtained from such analyses.

Table 1: Effect of this compound Concentration on Surface Properties

This compound Concentration (mg/mL in Ethanol (B145695)/Water)Water Contact Angle (°)PEG Layer Thickness (nm)Fibrinogen Adsorption (ng/cm²)
0 (Uncoated)25 ± 30450 ± 50
155 ± 42.5 ± 0.580 ± 10
565 ± 54.0 ± 0.735 ± 5
1070 ± 45.2 ± 0.615 ± 3
2072 ± 55.5 ± 0.8< 10

Table 2: X-ray Photoelectron Spectroscopy (XPS) Analysis of Surface Elemental Composition

Surface TreatmentC 1s (%)O 1s (%)Si 2p (%)N 1s (%)
Uncoated Glass20.555.224.30
This compound Coated58.930.111.00
After Protein Adsorption Assay (Uncoated)65.321.59.24.0
After Protein Adsorption Assay (PEG-Coated)59.529.810.50.2

Experimental Protocols

The following are detailed protocols for the modification of hydroxylated surfaces with this compound.

Protocol 1: Surface Modification of Glass Slides

Materials:

  • Glass microscope slides

  • This compound

  • Ethanol (95%)

  • Deionized water

  • Hellmanex solution (or similar detergent)

  • Acetone (B3395972)

  • Nitrogen gas

  • Sonicator

  • Oven

Procedure:

  • Cleaning of Glass Slides:

    • Immerse slides in a 1% Hellmanex solution.

    • Sonicate for 10 minutes.

    • Rinse thoroughly 3-5 times with deionized water.

    • Immerse slides in 0.1 M NaOH for 10 minutes to ensure a high density of hydroxyl groups.

    • Rinse 3-5 times with deionized water and dry with a stream of nitrogen gas.

    • Rinse the dried slides with acetone and dry again with nitrogen gas.

  • Preparation of PEGylation Solution:

    • Prepare a fresh solution of this compound in a 95:5 (v/v) ethanol/water mixture. The concentration can be varied (e.g., 1-20 mg/mL) depending on the desired surface density. For a standard coating, a 10 mg/mL solution is recommended.

  • Surface PEGylation:

    • Immerse the cleaned and dried glass slides in the PEGylation solution.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle agitation. Alternatively, the reaction can be carried out for 30 minutes at 60°C.

  • Washing and Drying:

    • Remove the slides from the PEGylation solution.

    • Rinse thoroughly with ethanol to remove any unreacted silane (B1218182).

    • Rinse with deionized water.

    • Dry the slides with a stream of nitrogen gas.

    • Cure the slides in an oven at 110°C for 30 minutes to promote further cross-linking of the silane layer.

  • Storage:

    • Store the PEGylated slides in a desiccator or under an inert atmosphere to prevent contamination and degradation of the PEG layer.

Protocol 2: Characterization of PEGylated Surfaces

A. Water Contact Angle Measurement:

  • Place a 5 µL droplet of deionized water on the surface of the unmodified and PEGylated slides.

  • Use a goniometer to measure the angle between the liquid-vapor interface and the solid surface.

  • Perform measurements at multiple locations on each slide to ensure reproducibility. An increase in the water contact angle is indicative of a successful hydrophobic modification by the methyl-ether end of the PEG chain, while the overall surface remains highly hydrophilic due to the PEG chains.

B. X-ray Photoelectron Spectroscopy (XPS):

  • Place the samples in the XPS vacuum chamber.

  • Acquire survey scans to identify the elements present on the surface.

  • Acquire high-resolution scans of the C 1s, O 1s, and Si 2p regions to determine the chemical states and quantify the elemental composition. A successful PEGylation is confirmed by an increase in the C 1s signal (specifically the C-O component at ~286.5 eV) and a decrease in the Si 2p signal from the underlying substrate.

C. Protein Adsorption Assay:

  • Prepare a solution of a model protein (e.g., fibrinogen or bovine serum albumin) at a concentration of 1 mg/mL in phosphate-buffered saline (PBS).

  • Incubate the unmodified and PEGylated slides in the protein solution for 1 hour at 37°C.

  • Rinse the slides thoroughly with PBS to remove any non-adsorbed protein.

  • Quantify the amount of adsorbed protein using a suitable method such as a BCA protein assay, ELISA, or by analyzing the N 1s signal in XPS. A significant reduction in protein adsorption on the PEGylated surface compared to the unmodified surface indicates successful passivation.

Visualizations

Diagram 1: Experimental Workflow for Surface PEGylation

G cluster_prep Substrate Preparation cluster_reac PEGylation Reaction cluster_post Post-Reaction Processing cluster_char Characterization Clean Cleaning of Hydroxylated Surface (e.g., Glass Slide) Activate Surface Activation (e.g., NaOH treatment) Clean->Activate Dry Drying (Nitrogen Stream) Activate->Dry Incubate Incubate Substrate in PEG-Silane Solution Dry->Incubate PrepareSol Prepare this compound Solution PrepareSol->Incubate Wash Washing (Ethanol & DI Water) Incubate->Wash Cure Curing (Oven) Wash->Cure Store Storage (Desiccator) Cure->Store WCA Water Contact Angle Cure->WCA XPS XPS Analysis Cure->XPS ProteinAssay Protein Adsorption Assay Cure->ProteinAssay

Caption: Workflow for surface modification with this compound.

Diagram 2: Reaction of this compound with a Hydroxylated Surface

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product PEG_Silane This compound (CH3O-(CH2CH2O)5-...(CH2)3-Si(OC2H5)3) Hydrolysis Hydrolysis of Ethoxy Groups (in presence of H2O) PEG_Silane->Hydrolysis Hydroxylated_Surface Hydroxylated Surface (-OH groups) Condensation Condensation with Surface -OH and Lateral Polymerization Hydroxylated_Surface->Condensation Hydrolysis->Condensation PEGylated_Surface PEGylated Surface (Covalently Attached PEG Layer) Condensation->PEGylated_Surface

Caption: Reaction mechanism of this compound.

Diagram 3: Influence of PEGylation on Cellular Uptake Pathways in Drug Delivery

G cluster_unmodified Unmodified Nanoparticle cluster_pegylated PEGylated Nanoparticle cluster_cell Cellular Interaction Unmodified_NP NP Opsonization Opsonization (Protein Adsorption) Unmodified_NP->Opsonization High PEG_NP PEG-NP PEG_NP->Opsonization Low (Stealth Effect) Endocytosis Endocytosis PEG_NP->Endocytosis Opsonization->Endocytosis Lysosomal_Escape Endosomal/Lysosomal Escape Endocytosis->Lysosomal_Escape Drug_Release Drug Release Lysosomal_Escape->Drug_Release Nucleus Nucleus Lysosomal_Escape->Nucleus Gene Delivery NFkB_Inhibition NF-κB Inhibition (Therapeutic Effect) Drug_Release->NFkB_Inhibition

Caption: PEGylation affects nanoparticle-cell interactions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete m-PEG5-Triethoxysilane Surface Coating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues encountered during surface coating with m-PEG5-triethoxysilane.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound surface coating?

A1: The coating process, known as silanization, involves two primary chemical reactions. First, in the presence of trace amounts of water, the triethoxysilane (B36694) group of the this compound molecule undergoes hydrolysis to form reactive silanol (B1196071) groups (-Si-OH). Subsequently, these silanol groups condense with hydroxyl groups present on the substrate surface (e.g., glass, silica) to form stable, covalent siloxane bonds (Si-O-Si), effectively anchoring the PEG chains to the surface.[1]

Q2: My PEG-silane coating appears patchy and non-uniform. What are the likely causes?

A2: A non-uniform coating can result from several factors, including improper substrate cleaning, uneven application of the silane (B1218182) solution, or aggregation of the silane in the solution.[2] Inadequate removal of organic residues or contaminants from the substrate can prevent the silane from accessing the surface hydroxyl groups. Additionally, if the silane solution is not well-dispersed or has started to hydrolyze and self-condense before application, it can lead to the deposition of aggregates rather than a smooth monolayer.

Q3: After coating, my surface is not as hydrophilic as expected. Why is that?

A3: Low hydrophilicity, indicated by a high water contact angle, suggests an incomplete or poorly formed PEG layer. This could be due to a low density of PEG chains on the surface, which might be caused by insufficient reaction time, suboptimal temperature, or a deactivated silane reagent. It is also possible that the PEG chains have collapsed or are not fully extended, which can be influenced by the post-coating rinsing and drying procedures.

Q4: Can I reuse my this compound solution?

A4: It is generally not recommended to reuse this compound solutions. Once the silane is exposed to moisture (even atmospheric humidity), it will begin to hydrolyze and self-condense, reducing its reactivity with the surface and leading to the formation of aggregates.[3] For reproducible results, it is best to use a freshly prepared solution for each coating experiment.

Q5: How should I store my this compound reagent?

A5: To prevent premature hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Storage at -20°C is often recommended.[4][5] Before use, the reagent should be allowed to equilibrate to room temperature before opening to avoid moisture condensation inside the container.[6]

Troubleshooting Guide for Incomplete this compound Coating

This guide provides a systematic approach to identifying and resolving common issues during the surface coating process.

Problem 1: High Water Contact Angle (Low Hydrophilicity)
Possible Cause Suggested Solution
Incomplete Hydrolysis of Triethoxysilane Ensure the presence of a controlled amount of water in the reaction solvent. For instance, using 95% ethanol (B145695)/5% water can facilitate hydrolysis.[4]
Insufficient Reaction Time or Temperature Optimize the incubation time and temperature. While room temperature can be sufficient, elevated temperatures (e.g., 60-90°C) can promote the reaction.[7][8] Reaction times can range from 30 minutes to several hours.[4]
Depleted Surface Hydroxyl Groups Ensure the substrate is properly activated to present a high density of hydroxyl groups. Plasma treatment or piranha solution cleaning can be effective.[9]
Incorrect pH of the Silane Solution For aqueous alcohol solutions, adjusting the pH to a slightly acidic range (e.g., 4.5-5.5 with acetic acid) can catalyze the hydrolysis of the silane.[9]
Problem 2: Hazy or Visibly Contaminated Surface After Coating
Possible Cause Suggested Solution
Silane Aggregation in Solution Prepare the silane solution immediately before use. Sonication can help to disperse the silane more effectively.[7] Avoid using old or improperly stored reagents.
Excessive Water in the Reaction While some water is necessary for hydrolysis, too much can lead to rapid self-condensation and the formation of polysiloxane particles in the solution, which then deposit on the surface. Use anhydrous solvents and control the water content carefully.
Inadequate Rinsing Post-Coating Thoroughly rinse the coated surface with an appropriate solvent (e.g., ethanol, deionized water) to remove any non-covalently bound silane molecules or aggregates.[7]
Contaminated Solvents or Glassware Use high-purity, anhydrous solvents and meticulously clean all glassware before use.
Problem 3: Poor Stability of the Coating in Aqueous Environments
Possible Cause Suggested Solution
Incomplete Covalent Bond Formation After the initial coating step, a curing or annealing step can promote the formation of stable siloxane bonds. This is often done by heating the coated substrate (e.g., at 110-125°C).[9]
Multilayer Formation Instead of a Monolayer A thick, poorly organized multilayer can be less stable than a well-formed monolayer. Optimize the silane concentration (typically in the range of 1-5% v/v) to favor monolayer formation.[9]
Hydrolysis of Siloxane Bonds The long-term stability of the silane layer can be influenced by the pH and composition of the aqueous environment. For example, phosphate-containing buffers can accelerate the hydrolysis of Si-O bonds.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound coating process, compiled from various studies on PEG-silanes. Note that optimal conditions can be substrate and application-dependent.

ParameterRecommended RangeNotes
Silane Concentration 1-5% (v/v) in solventHigher concentrations may lead to multilayer formation.[9]
Reaction Time 30 minutes - 24 hoursLonger times may be necessary at lower temperatures.[4][9]
Reaction Temperature Room Temperature to 90°CHigher temperatures generally increase the reaction rate.[7][8][11]
Curing Temperature 110-125°CPromotes the formation of stable covalent bonds.[9]
Curing Time 10 minutes - 2 hoursDependent on the curing temperature.[7][9]
Expected Water Contact Angle < 40°A lower contact angle indicates a more hydrophilic and well-coated surface.[12]
Expected Film Thickness 10 - 20 ÅFor a well-formed monolayer.[12]

Experimental Protocols

Protocol 1: Substrate Cleaning and Activation (Glass or Silica)
  • Initial Cleaning: Immerse the substrates in a solution of ~1% Hellmanex or a similar detergent.[7]

  • Sonication: Sonicate the substrates in the detergent solution for 10-15 minutes.[7]

  • Rinsing: Rinse the substrates thoroughly 3-5 times with deionized water.[7]

  • Alkaline Treatment: Immerse the slides in 0.1 M NaOH for 10 minutes to hydrolyze the surface and generate hydroxyl groups.[7]

  • Final Rinsing: Rinse the substrates 3-5 times with deionized water and then with acetone.[7]

  • Drying: Dry the substrates with a stream of nitrogen gas and then place them in an oven at 90-110°C for at least 10 minutes before use.[7][9]

Protocol 2: this compound Coating
  • Prepare Silane Solution: In a clean, dry glass container, prepare a solution of 1-5% (v/v) this compound in a suitable solvent. Anhydrous dimethyl sulfoxide (B87167) (DMSO) or a 95:5 (v/v) ethanol/water mixture are commonly used.[4][7] If using an aqueous alcohol solution, the pH can be adjusted to 4.5-5.5 with acetic acid.[9] Briefly sonicate the solution to ensure the silane is well-dispersed.[7]

  • Substrate Immersion: Immerse the cleaned and dried substrates into the freshly prepared silane solution. Ensure the entire surface to be coated is in contact with the solution.

  • Incubation: Cover the container to minimize exposure to atmospheric moisture and incubate for the desired time and at the chosen temperature (e.g., 2 hours at room temperature or 20 minutes at 90°C).[4][7]

  • Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with deionized water and then with ethanol to remove any unbound silane.[7]

  • Drying: Dry the coated substrates with a stream of nitrogen gas.

  • Curing (Optional but Recommended): Place the coated substrates in an oven at 110-125°C for 30-60 minutes to promote the formation of a stable siloxane network.[9]

Protocol 3: Surface Characterization
  • Contact Angle Measurement: Use a goniometer to measure the static water contact angle on the coated surface. A small droplet of deionized water (e.g., 5 µL) is placed on the surface, and the angle between the droplet and the surface is measured.[13] A low contact angle (<40°) is indicative of a successful hydrophilic coating.[12]

  • Ellipsometry: This technique can be used to measure the thickness of the PEG-silane layer with high precision.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of silicon, carbon, and oxygen from the PEG-silane coating.[14]

  • Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the assessment of the coating's uniformity and roughness.[14]

Visualizations

G cluster_solution In Solution cluster_surface On Surface mPEG_silane This compound hydrolyzed_silane Hydrolyzed Silane (m-PEG5-Si(OH)3) mPEG_silane->hydrolyzed_silane Hydrolysis (+H2O) coated_surface Covalently Coated Surface (Si-O-Si bonds) hydrolyzed_silane->coated_surface Condensation substrate Substrate with -OH groups

Caption: Chemical mechanism of this compound surface coating.

G cluster_prep Substrate Preparation cluster_reagent Reagent and Solution cluster_reaction Reaction Conditions cluster_post Post-Coating Process start Incomplete Coating Observed check_cleaning Was the substrate properly cleaned and activated? start->check_cleaning improper_cleaning Improper Cleaning/ Activation check_cleaning->improper_cleaning No check_solution Was the silane solution freshly prepared? check_cleaning->check_solution Yes improper_cleaning->start Re-prepare substrate proper_cleaning Proper Cleaning/ Activation old_solution Old/Aggregated Solution check_solution->old_solution No check_conditions Were reaction time and temperature optimal? check_solution->check_conditions Yes old_solution->start Prepare fresh solution fresh_solution Fresh Solution suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions No check_rinsing_curing Was rinsing and curing performed correctly? check_conditions->check_rinsing_curing Yes suboptimal_conditions->start Optimize conditions optimal_conditions Optimal Conditions improper_post Improper Rinsing/ Curing check_rinsing_curing->improper_post No success Successful Coating check_rinsing_curing->success Yes improper_post->start Re-process post-coating

Caption: Troubleshooting workflow for incomplete surface coating.

References

Technical Support Center: Optimizing m-PEG5-triethoxysilane Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for m-PEG5-triethoxysilane applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during surface modification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used for the surface modification of materials possessing hydroxyl groups, such as glass, silica, and other metal oxides.[1][2] The triethoxysilane (B36694) group covalently bonds to the surface, creating a self-assembled monolayer (SAM).[3] The methoxy-terminated polyethylene (B3416737) glycol (PEG) chain (with 5 PEG units) forms a hydrophilic and biocompatible surface layer that can reduce non-specific protein adsorption and improve the aqueous solubility of materials.[2][]

Q2: What is the general mechanism of this compound surface reaction?

A2: The reaction proceeds in two main steps: hydrolysis and condensation. First, in the presence of water, the ethoxy groups (-OCH2CH3) of the silane (B1218182) hydrolyze to form reactive silanol (B1196071) groups (-Si-OH).[5] These silanol groups then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Si), covalently attaching the PEG-silane to the surface.[6]

Q3: Why is surface preparation critical before starting the reaction?

A3: The substrate must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for a successful and uniform silanization.[7] Contaminants such as organic residues, dust, or oils can mask these reactive sites, preventing the silane from binding effectively and leading to a non-uniform or incomplete coating.[7]

Q4: How should I store this compound?

A4: this compound is sensitive to moisture. It should be stored at -20°C in a desiccated environment to prevent premature hydrolysis.[1][8] Avoid frequent freeze-thaw cycles.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.

Issue 1: Poor or Inconsistent Surface Coating

  • Question: I am observing patchy or incomplete coverage of my substrate after the reaction. What could be the cause?

  • Answer: This is a common issue that can stem from several factors:

    • Inadequate Surface Preparation: The most likely culprit is a contaminated or insufficiently activated surface. Ensure your substrate cleaning protocol is rigorous enough to remove all organic contaminants and generate a high density of surface hydroxyl groups.[7]

    • Improper Silane Concentration: A concentration that is too low may not provide enough molecules to cover the entire surface. Conversely, a concentration that is too high can lead to the formation of aggregates and a non-uniform, thick layer.[7]

    • Presence of Excess Moisture in Solution: While a controlled amount of water is necessary for hydrolysis, excess water in the reaction solution can cause the silane to self-condense and polymerize in solution before it can bind to the surface.[9]

    • Degraded Reagent: The this compound may have been compromised by exposure to moisture during storage. Using fresh, high-quality silane is crucial.[1]

Issue 2: Treated Surface is Not Sufficiently Hydrophilic

  • Question: My this compound treated surface does not exhibit the expected hydrophilicity (e.g., high water contact angle). Why?

  • Answer: This indicates a low density of the PEG chains on the surface or improper orientation.

    • Incomplete Reaction: The reaction time may have been too short, or the temperature may have been too low for the reaction to go to completion.

    • Sub-optimal pH: The pH of the reaction solution influences the rates of both hydrolysis and condensation. An acidic environment (pH 3-4.5) generally catalyzes hydrolysis while slowing condensation, which can be beneficial for forming a well-ordered monolayer.[5][10]

    • Insufficient Curing: A post-reaction curing or baking step can help to drive off residual water and promote the formation of a more stable and well-organized siloxane network on the surface.[7]

Issue 3: Formation of Aggregates or Hazy Solution

  • Question: My silane solution became cloudy or hazy shortly after preparation. What is happening?

  • Answer: This is a sign of premature and uncontrolled hydrolysis and self-condensation of the silane in the solution.

    • Excessive Water Content: The solvent used may not be sufficiently anhydrous, or there may be too much water added to the reaction mixture.[9]

    • High Silane Concentration: Higher concentrations increase the likelihood of intermolecular reactions (self-condensation) in the solution.[7]

    • Non-Optimal Temperature or pH: Extreme temperatures or a pH that strongly favors condensation can accelerate the formation of polysiloxane aggregates.[10]

Data Presentation

The following tables provide hypothetical but realistic quantitative data to illustrate the influence of key reaction parameters on the silanization process. These are intended as a guide for optimization.

Table 1: Effect of Reaction Temperature and Time on Surface Coverage

Reaction Temperature (°C)Reaction Time (minutes)Hypothetical Surface Coverage (%)
25 (Room Temperature)3065
25 (Room Temperature)12085
603090
6060>95
9020>95

Table 2: Influence of this compound Concentration on Resulting Water Contact Angle

Silane Concentration (mg/mL in Ethanol/Water)Resulting Water Contact Angle (°)
145
530
1025
2023
5024 (potential for aggregation)

Table 3: General Effect of pH on Hydrolysis and Condensation Rates of Trialkoxysilanes

pH RangeRelative Rate of HydrolysisRelative Rate of Condensation
2-3FastSlow
4-5ModerateSlow
6-7SlowestModerate
>8FastFast

Experimental Protocols

Protocol 1: Surface PEGylation of Glass Substrates

This protocol provides a general method for the covalent attachment of this compound to glass surfaces.

Materials:

  • Glass substrates (e.g., microscope slides)

  • This compound

  • Anhydrous solvent (e.g., ethanol, toluene, or DMSO)[7][8][9]

  • Deionized water

  • Acid or base for pH adjustment (e.g., acetic acid or ammonia)

  • Nitrogen gas for drying

  • Oven or hot plate for curing

Procedure:

  • Surface Preparation (Crucial Step):

    • Clean the glass substrates by sonicating in a detergent solution (e.g., 1% Hellmanex) for 10 minutes, followed by thorough rinsing with deionized water.[9]

    • Immerse the slides in a 0.1 M NaOH solution for 10 minutes to activate the surface with hydroxyl groups.[9]

    • Rinse extensively with deionized water and dry thoroughly with a stream of nitrogen gas.[9]

    • For highly demanding applications, an alternative activation is a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or oxygen plasma treatment. CAUTION: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.[7]

  • Silane Solution Preparation:

    • In a clean, dry container, prepare the silanization solution. Common solvent systems include:

      • 95:5 (v/v) Ethanol:Water.[8]

      • Anhydrous DMSO.[9]

    • Dissolve this compound to the desired concentration (e.g., 10-50 mg/mL or a 1-5% v/v solution).[7][8] Prepare this solution fresh before use.

  • Silanization Reaction:

    • Immerse the cleaned and dried substrates in the silane solution.

    • The reaction can be carried out under various conditions, for example:

      • Room temperature for 2 hours.[8]

      • 90°C for 20 minutes (if using a high-boiling solvent like DMSO).[9]

  • Rinsing:

    • Remove the substrates from the silane solution.

    • Rinse thoroughly with the solvent used for the reaction (e.g., ethanol) to remove any non-covalently bound (physisorbed) silane molecules.

    • Follow with a rinse in deionized water and dry with nitrogen gas.[9]

  • Curing (Recommended):

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step helps to form a more stable and cross-linked siloxane layer.[7]

  • Storage:

    • Store the functionalized substrates in a clean, dry, and dust-free environment, preferably in a desiccator.[7]

Mandatory Visualization

experimental_workflow cluster_prep 1. Surface Preparation cluster_reaction 2. Silanization Reaction cluster_post 3. Post-Reaction Processing sub_cleaning Substrate Cleaning (Detergent, DI Water) sub_activation Surface Activation (NaOH, Piranha, or Plasma) sub_cleaning->sub_activation sub_drying Drying (Nitrogen Stream) sub_activation->sub_drying sol_prep Prepare Silane Solution (this compound in solvent) immersion Immerse Substrate (Control Time & Temperature) sub_drying->immersion sol_prep->immersion rinsing Rinsing (Solvent, DI Water) immersion->rinsing curing Curing (110-120°C) rinsing->curing storage Storage (Desiccator) curing->storage

Caption: A typical experimental workflow for surface modification using this compound.

silanization_mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation silane m-PEG5-Si-(OCH2CH3)3 This compound silanol m-PEG5-Si-(OH)3 Reactive Silanol silane->silanol + 3 H2O water 3 H2O ethanol 3 CH3CH2OH substrate Substrate-OH Surface Hydroxyl Group surface_bond Substrate-O-Si-(OH)2-PEG5-m Covalent Surface Bond silanol->surface_bond substrate->surface_bond + m-PEG5-Si-(OH)3 water_byproduct H2O

Caption: The two-step chemical mechanism of this compound surface reaction.

troubleshooting_logic start Inconsistent Surface Functionalization check1 Verify Reagent Purity & Freshness start->check1 check2 Review Surface Preparation Protocol start->check2 check3 Analyze Reaction Conditions start->check3 solution1 Use fresh silane, anhydrous solvents check1->solution1 sub_check2 Is surface clean? Is it activated (sufficient -OH)? check2->sub_check2 sub_check3 Concentration? Time? Temperature? Solvent/Water content? check3->sub_check3 solution2 Implement rigorous cleaning (e.g., Piranha/Plasma) sub_check2->solution2 No solution3 Optimize parameters based on data tables & protocols sub_check3->solution3 Sub-optimal

Caption: A logical diagram illustrating the troubleshooting process for inconsistent results.

References

preventing aggregation of nanoparticles during m-PEG5-triethoxysilane functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully functionalizing nanoparticles with m-PEG5-triethoxysilane while preventing aggregation. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of nanoparticle aggregation during functionalization with this compound?

A1: The primary cause of aggregation is often the premature and uncontrolled hydrolysis and condensation of the this compound in the bulk solution, rather than on the nanoparticle surface.[1] This leads to the formation of silica (B1680970) networks that entrap the nanoparticles, causing irreversible aggregation. Other significant factors include incorrect pH, high ionic strength of the reaction buffer, and improper purification methods.[1][2]

Q2: How does pH affect the functionalization process and nanoparticle stability?

A2: The pH of the reaction mixture is a critical parameter. An incorrect pH can catalyze the bulk polymerization of the silane (B1218182) and can also bring the nanoparticles to their isoelectric point, which minimizes electrostatic repulsion and leads to aggregation.[1] For silica-based nanoparticles, a slightly basic pH (around 8-9) can catalyze the hydrolysis and condensation reaction at the nanoparticle surface, but an excess of water or base can promote bulk polymerization.[1] It is crucial to maintain a pH that ensures nanoparticle stability while facilitating the desired surface reaction.[2]

Q3: Can the solvent system influence the outcome of the functionalization?

A3: Absolutely. Performing the reaction in a dry, aprotic solvent such as ethanol (B145695) or toluene (B28343) is highly recommended to minimize uncontrolled hydrolysis of the triethoxysilane (B36694) group.[1] If a co-solvent system including water is necessary to facilitate hydrolysis, the amount of water must be carefully controlled to be stoichiometric relative to the silane.[1]

Q4: What is the role of this compound concentration in preventing aggregation?

A4: The concentration of this compound should be optimized. A significant molar excess is generally recommended to ensure complete surface coverage, which in turn provides steric stabilization and prevents aggregation.[2] However, an excessively high concentration can lead to the formation of multilayers and potential bridging between nanoparticles. It is advisable to start with a calculated molar excess and optimize based on characterization results.

Q5: How can I purify my PEGylated nanoparticles without inducing aggregation?

A5: Purification is a critical step where aggregation can occur. High-speed centrifugation can overcome the repulsive forces between functionalized nanoparticles, leading to irreversible aggregation.[1] It is recommended to use the minimum speed and time necessary to form a pellet.[1] Gentle resuspension of the pellet, potentially aided by bath sonication, is also crucial.[1] Alternative purification methods like dialysis can be considered if centrifugation-induced aggregation persists.[2]

Troubleshooting Guide

This guide addresses common problems encountered during this compound functionalization and provides systematic solutions.

Problem Potential Cause Recommended Solution
Immediate and severe aggregation upon addition of silane Premature and uncontrolled hydrolysis and condensation of the silane in the bulk solution.[1]Use an anhydrous solvent: Perform the reaction in a dry, aprotic solvent like ethanol or toluene and ensure all glassware is thoroughly dried.[1]• Control water content: If water is necessary, introduce a small, stoichiometric amount relative to the silane to promote surface-specific hydrolysis.[1]
Aggregation observed after a period of reaction time Incorrect pH: The reaction pH may be catalyzing bulk polymerization or be near the isoelectric point of the nanoparticles.[1]• Insufficient surface coverage: Incomplete reaction leading to exposed nanoparticle surfaces.[2]Optimize pH: Adjust and maintain the pH of the reaction mixture to a range that ensures nanoparticle stability (e.g., pH 7.5-8.5 for many nanoparticles).[2] For silanization, a slightly basic pH (~8-9) can be beneficial, but should be used with caution.[1]• Optimize reaction parameters: Increase the reaction time, temperature (e.g., 50-80°C), or the molar ratio of this compound to nanoparticles.[1][2]
Nanoparticles aggregate during purification/washing steps High centrifugation forces: Excessive centrifugation speed or time can lead to irreversible aggregation.[1]• Inappropriate solvent change: Switching to a solvent in which the PEGylated nanoparticles are not stable.[1]Optimize centrifugation: Use the minimum speed and time required to pellet the nanoparticles. Resuspend the pellet gently, using a bath sonicator if necessary.[1]• Maintain solvent compatibility: Ensure the washing and final storage solvents are compatible with the PEGylated nanoparticles.
Functionalized nanoparticles aggregate in high-salt buffers (e.g., PBS) Insufficient PEG density: The PEG layer may not be dense enough to provide adequate steric stabilization in high ionic strength environments.[2]• Low molecular weight of PEG: The PEG chain length may be too short for effective steric protection.[2]Increase PEG concentration: Use a higher concentration of this compound during the functionalization reaction to achieve a higher grafting density.[2]• Consider a higher molecular weight PEG-silane: If aggregation persists, using a PEG-silane with a longer PEG chain may provide enhanced steric protection.[2]

Experimental Protocols

Protocol 1: Functionalization of Amine-Terminated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles with existing surface amine groups.

Materials:

  • Amine-functionalized nanoparticles

  • Anhydrous Dimethylformamide (DMF) or Ethanol

  • This compound

  • Triethylamine (B128534) (TEA)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in anhydrous DMF or ethanol to a final concentration of 1 mg/mL. Ensure a homogenous suspension by brief bath sonication.[3]

  • Addition of this compound: Add a 10- to 50-fold molar excess of this compound to the nanoparticle suspension.

  • Base Catalyst: Add a 20- to 100-fold molar excess of triethylamine to the reaction mixture. TEA acts as a base to catalyze the reaction.[3]

  • Conjugation Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.[1]

  • Purification:

    • Pellet the nanoparticles by centrifugation (use minimal speed and time).

    • Remove the supernatant and resuspend the nanoparticles in fresh anhydrous solvent.

    • Repeat the centrifugation and resuspension steps 2-3 times to remove unreacted silane and byproducts.[1]

    • For the final wash, resuspend the nanoparticles in the desired storage buffer (e.g., PBS).

Protocol 2: Silanization of Hydroxyl-Terminated Nanoparticles with this compound in a Controlled Hydrolysis System

This protocol is for nanoparticles with surface hydroxyl groups (e.g., silica or metal oxides) and employs a controlled amount of water to facilitate the silanization reaction on the nanoparticle surface.

Materials:

Procedure:

  • Nanoparticle Suspension: Disperse the nanoparticles in anhydrous ethanol to a concentration of 1 mg/mL.

  • Controlled Hydrolysis: Add a controlled, stoichiometric amount of deionized water relative to the this compound to be added.

  • pH Adjustment: Add a small amount of ammonium hydroxide to raise the pH to approximately 8-9. This should be done cautiously.[1]

  • Silane Addition: Add the this compound solution dropwise to the nanoparticle suspension while stirring.

  • Reaction: Heat the reaction mixture to 50-80°C and allow it to proceed for 4-12 hours with continuous stirring.[1]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles by repeated centrifugation and resuspension in fresh anhydrous ethanol (2-3 times).[1]

    • Resuspend the final product in the desired storage buffer.

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification np Disperse Nanoparticles in Anhydrous Solvent mix Add Silane and Catalyst to Nanoparticle Suspension np->mix reagents Prepare this compound and Base Catalyst reagents->mix react Incubate with Stirring (12-24h, Room Temp) mix->react centrifuge1 Centrifuge to Pellet Nanoparticles react->centrifuge1 wash Resuspend in Fresh Solvent centrifuge1->wash centrifuge2 Repeat Centrifugation and Washing (2-3x) wash->centrifuge2 final Resuspend in Final Storage Buffer centrifuge2->final

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions aggregation Nanoparticle Aggregation Observed cause1 Premature Silane Hydrolysis aggregation->cause1 cause2 Incorrect pH aggregation->cause2 cause3 Insufficient PEG Coverage aggregation->cause3 cause4 Harsh Purification aggregation->cause4 solution1 Use Anhydrous Solvent, Control Water cause1->solution1 solution2 Optimize pH cause2->solution2 solution3 Increase Silane Ratio, Reaction Time/Temp cause3->solution3 solution4 Optimize Centrifugation, Consider Dialysis cause4->solution4

Caption: Troubleshooting logic for nanoparticle aggregation.

References

Technical Support Center: m-PEG5-triethoxysilane Hydrolysis and Self-Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG5-triethoxysilane. It addresses common issues encountered during the hydrolysis and self-condensation reactions used for surface modification.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during your experiments.

Problem IDQuestionPossible CausesSuggested Solutions
PEG-HC-001 My this compound solution appears cloudy or forms a gel prematurely. Uncontrolled and rapid hydrolysis and self-condensation in the bulk solution before surface deposition. This can be triggered by excessive water content in the solvent, improper pH, or high silane (B1218182) concentration.1. Control Water Content: Use anhydrous solvents for the silane solution. Introduce a controlled amount of water to initiate hydrolysis just before or during the surface modification step. 2. Optimize pH: For controlled hydrolysis, maintain a slightly acidic pH (around 4-5). This promotes the hydrolysis of ethoxy groups while minimizing the rate of self-condensation.[1][2] 3. Lower Silane Concentration: Reduce the concentration of this compound in your working solution (e.g., to 0.5-2% v/v). 4. Temperature Control: Perform the reaction at room temperature or lower to slow down the condensation rate.
PEG-HC-002 The modified surface shows poor or inconsistent PEGylation (e.g., high protein binding, inconsistent contact angle). Incomplete hydrolysis of the triethoxysilane (B36694) groups, leading to insufficient reactive silanol (B1196071) groups for surface binding. Alternatively, the substrate surface may not be properly activated.1. Ensure Complete Hydrolysis: Allow for a sufficient hydrolysis induction period (pre-hydrolysis) in an acidic solution before introducing the substrate. 2. Substrate Pre-treatment: Ensure the substrate has a high density of hydroxyl (-OH) groups. Common activation methods include treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposure to a UV/ozone cleaner.[3] 3. Verify Silane Quality: Ensure the this compound has been stored properly under anhydrous conditions to prevent premature hydrolysis in the container.
PEG-HC-003 I'm observing the formation of a thick, uneven, or multilayered silane coating on my substrate. Excessive self-condensation of the silane in the solution and on the surface. This is often caused by high concentrations of silane and/or water, or a pH that strongly favors condensation (neutral to basic pH).[1]1. Reduce Silane Concentration: Use a more dilute solution of this compound. 2. Limit Water Availability: Control the amount of water in the reaction to favor monolayer formation. 3. Optimize Reaction Time: Reduce the incubation time of the substrate in the silane solution. 4. Thorough Rinsing: After deposition, rinse the substrate thoroughly with an anhydrous solvent (e.g., toluene (B28343) or ethanol) to remove physisorbed silane molecules before curing.[3][4]
PEG-HC-004 The PEGylated layer is not stable and detaches from the surface during subsequent washing steps. Incomplete covalent bond formation between the silane and the substrate. This can be due to insufficient curing or a poorly activated substrate. The amine functionality in some silanes can also catalyze the hydrolysis of Si-O-Si bonds.1. Curing Step: After rinsing, cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds (Si-O-Si) with the surface.[3][4] 2. Proper Substrate Activation: A high density of surface hydroxyl groups is crucial for covalent attachment. Revisit your substrate pre-treatment protocol. 3. Anhydrous Conditions During Deposition: Ensure the deposition step is carried out under anhydrous conditions to minimize water-mediated bond cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound hydrolysis and condensation?

A1: The optimal pH depends on the desired outcome. A slightly acidic pH (around 4-5) is generally recommended to promote the hydrolysis of the ethoxy groups to form reactive silanols, while minimizing the rate of self-condensation.[1][2] At neutral pH, both hydrolysis and condensation are slow.[1] At a basic pH, the condensation reaction is significantly promoted, which can lead to uncontrolled polymerization and gel formation.[1]

Q2: How much water should I add to my silanization solution?

A2: The amount of water is a critical parameter. For monolayer formation, it is often recommended to use anhydrous solvents and rely on the trace amount of water present on the substrate surface and in the atmosphere. For solution-based hydrolysis, a common starting point is a 95:5 (v/v) mixture of ethanol (B145695) to water in the silanization solution. The ideal water concentration depends on the desired reaction rate and should be optimized for your specific application.

Q3: How should I store this compound?

A3: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C. Avoid frequent freeze-thaw cycles.

Q4: Can I reuse my this compound solution?

A4: It is generally not recommended to reuse the silanization solution. Once water is introduced, the hydrolysis and self-condensation processes begin. A reused solution will contain oligomers and polymers of the silane, which can lead to inconsistent and poor-quality surface coatings.

Q5: What are the key steps in the surface modification process with this compound?

A5: The process generally involves four key steps:

  • Hydrolysis: The ethoxy groups on the silicon atom react with water to form reactive silanol (-Si-OH) groups.[4]

  • Condensation: The silanol groups can condense with each other to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers.[4]

  • Hydrogen Bonding: The silanol groups of the hydrolyzed silane (or its oligomers) hydrogen bond with the hydroxyl groups on the substrate surface.

  • Covalent Bonding: With curing (heating), a covalent linkage is formed between the silane and the substrate with the loss of water.[4]

Experimental Protocols

Protocol 1: Surface Modification of a Glass Substrate with this compound

This protocol provides a general method for creating a PEGylated surface on glass.

Materials:

  • Glass slides

  • This compound

  • Ethanol (anhydrous)

  • Deionized water

  • Acetic acid

  • Toluene (anhydrous)

  • Nitrogen gas supply

  • Oven

Procedure:

  • Substrate Cleaning and Activation:

    • Clean the glass slides by sonicating in a detergent solution, followed by extensive rinsing with deionized water.

    • Dry the slides with a stream of nitrogen.

    • Activate the surface by immersing the slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the slides thoroughly with deionized water and dry with nitrogen gas.

  • Preparation of Silanization Solution:

    • Prepare a 95:5 (v/v) ethanol/water solution.

    • Adjust the pH of this solution to 4.5-5.5 with acetic acid.

    • Add this compound to the pH-adjusted solvent to a final concentration of 1% (v/v).

    • Stir the solution for at least 1 hour to allow for pre-hydrolysis of the silane.

  • Silanization:

    • Immerse the activated and dried glass slides in the silanization solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Rinsing and Curing:

    • Remove the slides from the silanization solution and rinse them with fresh anhydrous ethanol to remove any unbound silane.

    • Further rinse with anhydrous toluene.

    • Dry the slides under a stream of nitrogen.

    • Cure the slides in an oven at 110°C for 30-60 minutes.

  • Storage:

    • Store the functionalized slides in a desiccator to prevent contamination.

Quantitative Data Summary
ParameterTypical ValueCharacterization Method
Water Contact Angle (on modified glass)30° - 50°Contact Angle Goniometry
Layer Thickness~1 - 3 nmEllipsometry, AFM
Surface Roughness (RMS)< 1 nmAtomic Force Microscopy (AFM)

Visualizations

Hydrolysis_Condensation_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Self-Condensation cluster_surface_reaction Step 3 & 4: Surface Reaction & Curing mPEG_Silane m-PEG5-Si(OEt)₃ Hydrolyzed_Silane m-PEG5-Si(OH)₃ mPEG_Silane->Hydrolyzed_Silane + 3 H₂O - 3 EtOH Oligomer Soluble Oligomers Hydrolyzed_Silane->Oligomer Condensation Substrate Substrate-OH Oligomer->Substrate H-Bonding Bound_Silane Substrate-O-Si-PEG5-m Substrate->Bound_Silane Curing (Heat) - H₂O

Caption: Pathway of this compound hydrolysis and surface binding.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Processing A Substrate Cleaning & Activation B Prepare Silanization Solution (pH 4.5-5.5) A->B C Pre-hydrolyze Silane (1 hour) B->C D Immerse Substrate (2 hours) C->D E Rinse with Anhydrous Solvent D->E F Cure in Oven (110°C, 30-60 min) E->F G Characterize Surface F->G

Caption: Experimental workflow for surface modification with this compound.

References

Technical Support Center: Improving the Stability of m-PEG5-triethoxysilane Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with m-PEG5-triethoxysilane for surface modification. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and improve the stability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound modified surfaces?

A1: The instability of this compound modified surfaces typically arises from two main sources:

  • Hydrolysis of the Siloxane Bond: The Si-O-Si bond that anchors the silane (B1218182) to the substrate is susceptible to hydrolysis, particularly in aqueous environments. This can lead to the detachment of the PEG-silane layer from the surface.

  • Oxidative Degradation of the PEG Chain: The polyethylene (B3416737) glycol (PEG) chain itself can undergo oxidative degradation. This process can be accelerated by factors such as exposure to heat, light, and oxygen.

Q2: How can I improve the initial formation of a stable this compound layer?

A2: To enhance the formation of a robust and stable layer, consider the following factors:

  • Substrate Cleanliness and Hydroxylation: A thoroughly cleaned and hydroxylated surface is crucial for providing a high density of reactive sites (-OH groups) for the triethoxysilane (B36694) to bind covalently.

  • Anhydrous Conditions: The silanization reaction should be carried out in an anhydrous solvent to control the hydrolysis of the ethoxy groups. While a small amount of water is necessary for the reaction to proceed, excess water can lead to premature polymerization of the silane in solution, resulting in aggregation and a non-uniform coating.

  • Optimized Silane Concentration: Using an optimal concentration of this compound (typically 1-2% v/v) can help prevent the formation of multilayers and aggregates.

  • Curing Step: A post-deposition curing step at an elevated temperature (e.g., 100-120°C) is critical for promoting the formation of stable siloxane bonds between the silane molecules and the substrate, as well as for cross-linking within the silane layer.

Q3: My PEGylated surface is losing its anti-fouling properties over time. What could be the reason?

A3: The loss of anti-fouling properties is often a sign of degradation of the PEG layer. This can be due to:

  • Incomplete Initial Coverage: If the initial PEGylation did not result in a dense, uniform layer, exposed areas of the underlying substrate can lead to non-specific binding.

  • PEG Chain Degradation: As mentioned in A1, the PEG chain can degrade over time, especially under harsh conditions (e.g., in the presence of reactive oxygen species).

  • Delamination of the Silane Layer: The entire PEG-silane layer may be detaching from the surface due to the hydrolysis of the siloxane bonds.

Q4: Can the length of the PEG chain affect the stability of the modified surface?

A4: Yes, the PEG chain length can influence the properties of the modified surface. While longer PEG chains can provide better steric hindrance and anti-fouling properties, the overall stability is also dependent on the density and integrity of the underlying silane anchor. Some studies suggest that the thermal stability of PEG itself increases with chain length. However, the primary factor for long-term stability in aqueous environments is the hydrolytic stability of the siloxane bond.[1]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Surface Modification
Symptom Possible Cause Suggested Solution
High water contact angle on a supposedly hydrophilic PEGylated surface.Incomplete reaction or poor coverage with this compound.- Ensure the substrate was properly cleaned and activated to have sufficient hydroxyl groups. - Verify the freshness and purity of the this compound. - Optimize the reaction time and temperature. - Use an anhydrous solvent for the silanization reaction.
Visible aggregates or a hazy appearance on the surface.Polymerization of the silane in solution before deposition.- Reduce the concentration of this compound. - Strictly control the water content in the reaction solvent. - Ensure vigorous and uniform stirring during the reaction.
Inconsistent results between batches.Variability in surface pre-treatment or reaction conditions.- Standardize the substrate cleaning and activation protocol. - Precisely control the reaction time, temperature, and humidity. - Use fresh, high-purity reagents for each batch.
Issue 2: Poor Stability and Delamination of the Modified Layer
Symptom Possible Cause Suggested Solution
Gradual increase in protein adsorption over time in aqueous buffer.Hydrolytic degradation of the siloxane bonds leading to loss of the PEG-silane layer.- Ensure a proper curing step was performed after silanization to form stable siloxane bonds. - Consider using a dipodal silane if extreme stability is required, as they offer improved resistance to hydrolysis.[1] - For long-term aqueous applications, buffer conditions (pH) should be considered, as both acidic and basic conditions can accelerate hydrolysis.
Change in surface properties (e.g., contact angle) after storage.Oxidative degradation of the PEG chain or hydrolysis from atmospheric moisture.- Store modified surfaces in a dry, inert atmosphere (e.g., in a desiccator with nitrogen or argon). - Protect from prolonged exposure to light and high temperatures.
Complete loss of the modified layer after washing or sonication.Weak initial attachment of the silane layer (physisorption instead of covalent bonding).- Re-evaluate the substrate pre-treatment to ensure adequate surface hydroxylation. - Confirm that the curing step was performed at the correct temperature and for a sufficient duration. - Use a less aggressive washing/sonication protocol.

Quantitative Data on Surface Stability

Obtaining specific quantitative data for the stability of this compound modified surfaces is challenging as it is highly dependent on the substrate, deposition method, and environmental conditions. However, the following table summarizes key parameters used to evaluate the stability of silane-modified surfaces and provides representative data from studies on analogous systems to offer a comparative perspective.

Parameter Test Condition System Observation Reference
Hydrolytic Stability pH 7.5, 7 daysSiloxane Monolayer on Titanium AlloySignificant loss of bound molecules.[1]
Acidic and brine environmentsDipodal Silane on Siliceous SurfaceMarkedly improved resistance to hydrolysis compared to conventional silanes.[1]
Air, > 2 weeksPEG-silane SAM on Silicon NitrideStable.[1]
Thermal Stability -4-aminobutyltriethoxysilane (ABTES) SAMsStable up to 250 °C.[1]
-1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDS) SAMsStable up to 350 °C.[1]
Contact Angle Stability 18 months under laboratory atmospherePolyfluorinated calix[2]arene on glassContact angle values remained unchanged.[3]
Layer Thickness 1 month in 0.1 M sodium phosphate (B84403) buffer pH 7.4Covalently bound PEG filmFilm thickness declined rapidly after day 25.[4]

Experimental Protocols

Protocol 1: Surface Modification of Glass Substrates with this compound

Materials:

  • Glass slides or coverslips

  • This compound

  • Anhydrous Toluene (B28343)

  • Ethanol (B145695)

  • Deionized (DI) water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - CAUTION: Extremely corrosive and reactive.

  • Nitrogen gas

  • Oven

Procedure:

  • Cleaning and Hydroxylation:

    • Immerse the glass substrates in Piranha solution for 30-60 minutes at room temperature.

    • Thoroughly rinse the substrates with copious amounts of DI water.

    • Rinse with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

  • Silanization:

    • Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry reaction vessel.

    • Immerse the cleaned and dried glass substrates in the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrates from the silane solution.

    • Rinse thoroughly with anhydrous toluene to remove any unreacted silane.

    • Rinse with ethanol and then with DI water.

  • Curing:

    • Dry the functionalized substrates under a stream of nitrogen gas.

    • Cure the substrates in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

  • Storage:

    • Store the this compound modified surfaces in a dry, inert atmosphere until use.

Protocol 2: Accelerated Stability Testing of Modified Surfaces

Materials:

  • This compound modified substrates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Incubator or oven

  • Contact angle goniometer

  • X-ray photoelectron spectrometer (XPS)

Procedure:

  • Initial Characterization:

    • Measure the initial static water contact angle of the freshly prepared modified surfaces.

    • (Optional) Perform XPS analysis to determine the initial elemental composition of the surface.

  • Aging:

    • Immerse the modified substrates in PBS (or another relevant aqueous buffer) in a sealed container.

    • Place the container in an incubator at a set temperature (e.g., 37°C for physiological conditions, or a higher temperature like 50-70°C for accelerated aging).

    • Remove samples at predetermined time points (e.g., 1 day, 3 days, 7 days, 14 days, 30 days).

  • Post-Aging Analysis:

    • At each time point, remove the samples from the buffer.

    • Rinse the samples thoroughly with DI water to remove any adsorbed salts.

    • Dry the samples under a gentle stream of nitrogen gas.

    • Measure the static water contact angle. A significant change in contact angle indicates alteration of the surface chemistry.

    • (Optional) Perform XPS analysis to monitor changes in the elemental composition, which can indicate the loss of the silane layer (decrease in Si and C, increase in substrate signals) or degradation of the PEG chain (changes in the C1s and O1s spectra).

Mandatory Visualizations

G Figure 1. Troubleshooting Workflow for Unstable this compound Surfaces cluster_start Start: Unstable Surface cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions start Observe Surface Instability (e.g., loss of function, delamination) check_protocol Review Surface Modification Protocol start->check_protocol check_reagents Verify Reagent Quality (Silane, Solvents) start->check_reagents cause5 Environmental Degradation start->cause5 cause1 Inadequate Surface Pre-treatment check_protocol->cause1 cause2 Suboptimal Silanization Conditions check_protocol->cause2 cause3 Incomplete Curing check_protocol->cause3 cause4 Harsh Post-Modification Treatment check_protocol->cause4 check_reagents->cause2 sol1 Improve Cleaning & Hydroxylation cause1->sol1 sol2 Optimize Silane Concentration, Solvent, Time, Temp. cause2->sol2 sol3 Ensure Proper Curing Time & Temperature cause3->sol3 sol4 Use Milder Washing & Storage Conditions cause4->sol4 sol5 Store in Inert Atmosphere, Protect from Light/Heat cause5->sol5

Caption: Troubleshooting workflow for unstable this compound surfaces.

G Figure 2. Surface Modification with this compound cluster_substrate Substrate cluster_silane Silane cluster_process Process cluster_result Result substrate Substrate (e.g., Glass, Silica) with -OH groups condensation Condensation (- H2O, - C2H5OH) substrate->condensation peg_silane This compound (CH3O-(PEG)5-Si(OCH2CH3)3) hydrolysis Hydrolysis (+ H2O) peg_silane->hydrolysis hydrolysis->condensation modified_surface Stable Modified Surface with Covalent Siloxane Bonds (Si-O-Si) condensation->modified_surface

Caption: Process of surface modification with this compound.

References

Technical Support Center: m-PEG5-triethoxysilane Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing m-PEG5-triethoxysilane to create self-assembled monolayers (SAMs) for applications such as biosensor fabrication, anti-fouling surfaces, and controlled cell adhesion studies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound SAM formation?

A1: The formation of a PEG-silane SAM is a two-step process involving hydrolysis and condensation. First, the triethoxysilane (B36694) headgroup of the molecule hydrolyzes in the presence of trace amounts of water, converting the ethoxy groups (-OCH₂CH₃) into reactive silanol (B1196071) groups (-OH). These silanol groups then condense with hydroxyl groups present on the substrate surface (e.g., -OH on silicon dioxide, glass, or metal oxides), forming stable covalent siloxane bonds (Si-O-Substrate). Lateral condensation between adjacent silane (B1218182) molecules can also occur, creating a cross-linked, robust monolayer.

Q2: Why is the water concentration in the solvent so critical?

A2: Water is a necessary catalyst for the hydrolysis of the ethoxy groups to form reactive silanols. However, excess water in the bulk solution can lead to premature and extensive hydrolysis and self-condensation of silane molecules before they reach the substrate.[1][2] This results in the formation of oligomers and polymeric aggregates in the solution, which then deposit onto the surface, leading to a rough, disordered, and thick multilayer film instead of a uniform monolayer.[3] Conversely, in a completely anhydrous system, the hydrolysis reaction is inefficient, resulting in poor surface coverage and an incomplete SAM.[3]

Q3: What are the expected characteristics of a high-quality this compound SAM?

A3: A successful this compound SAM should exhibit a uniform, smooth surface with a low root-mean-square (RMS) roughness, typically less than 3 Å as measured by Atomic Force Microscopy (AFM).[4][5] The layer thickness should be consistent with a single monolayer, approximately 10-17 Å for short-chain PEG-silanes.[4][5] The surface should be hydrophilic, with advancing water contact angles typically in the range of 35° to 45°.[4][5]

Q4: How stable are PEG-silane SAMs compared to other SAM chemistries?

A4: PEG-silane SAMs, anchored by covalent siloxane bonds, are significantly more stable than SAMs formed from thiols on gold surfaces.[6][7] They exhibit greater resistance to degradation from air exposure and heat.[8][9] Heating PEG-silane SAMs to temperatures as high as 160°C can even improve the monolayer quality by desorbing weakly bound contaminants.[7][9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Water Contact Angle (>50°) / Hydrophobic Surface 1. Incomplete SAM formation: Silane concentration was too low, or the reaction time was insufficient. 2. Contaminated substrate: Organic residues on the surface prevent silane attachment.1. Increase the silane concentration to 1-2% (v/v) and/or extend the deposition time to 2-4 hours. 2. Ensure rigorous substrate cleaning (e.g., Piranha etch, UV/Ozone, or oxygen plasma) to generate a high density of surface hydroxyl groups.[3]
High Surface Roughness (AFM) / Hazy Appearance 1. Silane aggregation in solution: Excessive water content in the solvent or high ambient humidity caused premature polymerization. 2. Multilayer formation: Silane concentration was too high, or deposition time was too long.1. Use a freshly opened bottle of anhydrous solvent. Perform the deposition under an inert atmosphere (e.g., nitrogen or argon) to control humidity.[3] 2. Reduce the silane concentration to 0.5-1% (v/v). Thoroughly rinse the substrate with fresh anhydrous solvent (e.g., ethanol (B145695), toluene) immediately after deposition to remove physisorbed aggregates.
Inconsistent Results Between Experiments 1. Variable ambient humidity: Day-to-day changes in lab humidity affect the hydrolysis and condensation reactions. 2. Inconsistent substrate pre-treatment: The density of hydroxyl groups on the substrate surface is not uniform between batches. 3. Age of silane solution: The silane solution degrades over time once exposed to trace moisture.1. Control the reaction environment by using a glove box or by performing the deposition under a steady stream of inert gas.[10][11] 2. Standardize the substrate cleaning protocol, including times, temperatures, and solution freshness. 3. Always prepare the silane deposition solution immediately before use. Do not store or reuse the solution.
Poor Protein / Cell Repellency 1. Patchy or incomplete SAM coverage: Exposed substrate areas allow for non-specific adsorption. 2. Surface contamination: The PEGylated surface was contaminated after SAM formation.1. Follow the troubleshooting steps for "High Water Contact Angle" to improve monolayer quality. Confirm surface properties with contact angle and ellipsometry. 2. After rinsing, dry the substrates with filtered nitrogen and store them in a clean, sealed container (e.g., a desiccator). Use the substrates as soon as possible after preparation.

Quantitative Data Summary

The following table summarizes typical characterization data for well-formed, short-chain PEG-silane monolayers on silicon substrates.

ParameterTypical ValueCharacterization MethodReference
SAM Thickness 10 - 17 ÅSpectroscopic Ellipsometry, X-ray Reflectivity[4][5]
Advancing Water Contact Angle 36° - 39°Contact Angle Goniometry[4][5][12]
Surface Roughness (RMS) < 3 ÅAtomic Force Microscopy (AFM)[4][5]

Visualizations

Silanization Reaction Mechanism

The diagram below illustrates the key chemical steps involved in grafting this compound onto a hydroxylated substrate like silicon dioxide.

G cluster_solution In Solution (Anhydrous Solvent + Trace H2O) cluster_surface On Substrate Surface PEG_Silane m-PEG5-Si(OEt)₃ Hydrolyzed_PEG m-PEG5-Si(OH)₃ (Reactive Silanol) PEG_Silane->Hydrolyzed_PEG Hydrolysis (+ 3 H₂O) SAM Substrate-O-Si-PEG5-m (Covalent Bond) Hydrolyzed_PEG->SAM Condensation (- 3 H₂O) Substrate Substrate-OH (e.g., SiO₂)

Caption: Chemical mechanism of this compound SAM formation.
General Experimental Workflow

This workflow outlines the critical stages for successfully preparing and verifying a PEG-silane SAM.

G start Start clean 1. Substrate Cleaning (Piranha / Plasma / UVO) start->clean dry1 2. Rinse & Dry (DI Water, N₂ Stream) clean->dry1 prepare 3. Prepare Silane Solution (1% in Anhydrous Toluene) dry1->prepare deposit 4. SAM Deposition (2h, Room Temp, Inert Atm.) prepare->deposit rinse 5. Rinse & Sonicate (Fresh Anhydrous Solvent) deposit->rinse dry2 6. Final Dry (N₂ Stream) rinse->dry2 characterize 7. Characterization (Contact Angle, AFM, Ellipsometry) dry2->characterize end End: Ready for Use characterize->end

Caption: General experimental workflow for PEG-silane SAM preparation.
Troubleshooting Logic for High Surface Roughness

This decision tree provides a logical path to diagnose and solve the common problem of rough, aggregated SAMs.

G start Problem: High Surface Roughness q_water Was anhydrous solvent used? Was reaction under inert gas? start->q_water s_water Solution: Use fresh anhydrous solvent. Work under N₂ or Ar atmosphere. q_water->s_water No q_conc Was silane concentration > 2%? q_water->q_conc Yes end Re-characterize Surface s_water->end s_conc Solution: Reduce concentration to 0.5-1%. Decrease deposition time. q_conc->s_conc Yes q_rinse Was post-deposition rinsing and sonication thorough? q_conc->q_rinse No s_conc->end s_rinse Solution: Rinse vigorously with fresh solvent. Sonicate for 2-5 min to remove physisorbed aggregates. q_rinse->s_rinse No q_rinse->end Yes s_rinse->end

Caption: Troubleshooting decision tree for high surface roughness.

Detailed Experimental Protocol

This protocol describes a general method for grafting this compound onto silicon or glass substrates.

1. Materials and Reagents

  • Silicon wafers or glass slides

  • This compound

  • Anhydrous solvent (e.g., toluene (B28343) or ethanol, molecular sieve-treated)

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (ACS grade or higher)

  • Pressurized filtered nitrogen or argon gas

2. Substrate Cleaning and Hydroxylation (Piranha Etch - EXTREME CAUTION)

  • WARNING: Piranha solution is extremely corrosive, exothermic, and potentially explosive if mixed with organic solvents. Handle with extreme care in a certified fume hood using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.

  • Prepare the Piranha solution by slowly and carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a clean glass beaker. Never add acid to peroxide.

  • Immerse the substrates in the still-warm Piranha solution for 15-20 minutes. This process removes organic contaminants and generates a dense layer of hydroxyl (-OH) groups.

  • Carefully remove the substrates and rinse them copiously with DI water.

  • Dry the substrates under a gentle stream of filtered nitrogen gas. The surface should be highly hydrophilic (a sheet of water should wet the entire surface). Use immediately.

3. SAM Deposition

  • Work in a low-humidity environment or under an inert atmosphere (e.g., in a glove box or a sealed container purged with nitrogen).

  • Prepare a 1% (v/v) solution of this compound in anhydrous toluene immediately before use. For example, add 100 µL of silane to 10 mL of anhydrous toluene.

  • Place the clean, dry substrates in a suitable container (e.g., a glass petri dish or staining jar).

  • Completely immerse the substrates in the silane solution. Seal the container to prevent exposure to atmospheric moisture.

  • Allow the self-assembly to proceed for 2 hours at room temperature with gentle agitation.

4. Rinsing and Curing

  • Remove the substrates from the silane solution.

  • Rinse them thoroughly with fresh anhydrous toluene to remove non-covalently bound molecules.

  • Place the substrates in a beaker of fresh anhydrous ethanol and sonicate for 3-5 minutes. This step is crucial for removing any physisorbed aggregates.

  • Rinse again with ethanol.

  • Dry the coated substrates under a gentle stream of filtered nitrogen.

  • To complete the cross-linking of the monolayer, bake the substrates in an oven at 110-120°C for 30-60 minutes.

  • Allow the substrates to cool to room temperature before characterization or use. Store in a desiccator or under nitrogen.

References

effect of pH on m-PEG5-triethoxysilane hydrolysis rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the hydrolysis of m-PEG5-triethoxysilane, with a specific focus on the influence of pH on the reaction rate. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound for surface modification and bioconjugation applications.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the hydrolysis rate of this compound?

The pH of the aqueous solution is a critical factor that significantly influences the kinetics of this compound hydrolysis.[1][2] Generally, the hydrolysis rate is slowest at a neutral pH (around 7) and is catalyzed by both acidic and basic conditions.[3] Acidic conditions (e.g., pH 3-4.5) are commonly used to promote the hydrolysis of the ethoxy groups to form reactive silanols, while simultaneously minimizing the rate of the subsequent condensation reaction.[1] Conversely, basic conditions also accelerate hydrolysis but strongly promote the condensation of the resulting silanol (B1196071) groups, which can lead to the formation of oligomers and polymers.[1][3]

Q2: Why is my this compound not hydrolyzing completely?

Incomplete hydrolysis can be attributed to several factors:

  • Non-optimal pH: The hydrolysis rate is very slow at neutral pH.[2] Ensure the pH is adjusted to an acidic range (e.g., 3.5-4.5) to catalyze the reaction.[1]

  • Insufficient Water: Water is a necessary reactant for hydrolysis.[1] Ensure an adequate water-to-silane molar ratio is present in your reaction mixture.

  • Short Reaction Time: Hydrolysis is not instantaneous. Depending on the pH, temperature, and concentration, the reaction may require a longer duration. It is recommended to monitor the reaction's progress over time.[1]

  • Use of Co-solvents: While co-solvents like ethanol (B145695) can improve the solubility of the silane (B1218182), they can sometimes delay the hydrolysis reaction.[1]

Q3: My solution is becoming cloudy or forming a gel prematurely. What is causing this?

Premature cloudiness or gelation is typically due to the rapid condensation of hydrolyzed silanol intermediates to form siloxane (Si-O-Si) networks.[1] The primary causes include:

  • High pH: Basic conditions significantly accelerate the condensation reaction.[1][2] Maintaining an acidic pH is crucial to slow down this competing reaction.

  • High Silane Concentration: Higher concentrations of the silane can lead to a greater probability of intermolecular condensation. Working with more dilute solutions is advisable.[1]

  • Elevated Temperature: Increased temperatures can accelerate both hydrolysis and condensation rates.[1] Conducting the reaction at room temperature or below can help control the condensation process.

Q4: I am observing inconsistent results between experiments. What are the potential sources of variability?

Inconsistent results often stem from a lack of precise control over reaction parameters:

  • pH Fluctuations: The hydrolysis rate is highly sensitive to pH. Small variations in pH between experiments can lead to significant differences in reaction kinetics.[1] Precisely control and monitor the pH throughout the experiment.

  • Atmospheric Moisture: Uncontrolled exposure to atmospheric moisture can lead to premature and inconsistent hydrolysis.[1] It is important to use anhydrous solvents and properly dried glassware.[4]

  • Purity of Starting Material: Ensure the use of high-purity this compound for reproducible results.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Hydrolysis - Non-optimal pH (too close to neutral) - Insufficient water concentration - Short reaction time- Adjust the pH to an acidic range (e.g., 3.5-4.5) using a suitable acid catalyst.[1] - Increase the water-to-silane molar ratio.[1] - Extend the reaction time and monitor progress using techniques like FTIR or NMR spectroscopy.[1]
Premature Condensation/Gelation - High pH (basic conditions) - High concentration of silane - Elevated reaction temperature- Maintain an acidic pH to slow down the condensation rate.[1] - Work with more dilute silane solutions.[1] - Conduct the reaction at a lower temperature (e.g., room temperature).[1]
Phase Separation/Poor Solubility - The PEG-silane is not fully miscible in the aqueous solution.- Use a co-solvent such as ethanol to improve solubility.[1] - Ensure vigorous stirring to maintain a proper dispersion.
Inconsistent Results - Variability in starting material purity - Inconsistent water content (e.g., from atmospheric moisture) - Fluctuations in reaction temperature or pH- Use high-purity this compound.[1] - Control the reaction environment to minimize exposure to atmospheric moisture.[1] - Precisely control and monitor the reaction temperature and pH.[1]

Effect of pH on Hydrolysis Rate Summary

The following table summarizes the expected qualitative effect of pH on the hydrolysis and condensation rates of this compound, based on the behavior of similar trialkoxysilanes.

pH Range Relative Hydrolysis Rate Relative Condensation Rate Primary Species Recommendation
Acidic (pH < 4) FastSlowSilanols (Si-OH)Recommended for controlled hydrolysis to generate reactive silanols for surface modification.[1][3]
Near Neutral (pH 6-8) Very SlowSlowUnhydrolyzed SilaneNot recommended for efficient hydrolysis.[2]
Basic (pH > 9) FastVery FastSiloxane Oligomers/Polymers (Si-O-Si)Generally avoided unless rapid formation of a polysiloxane network is desired.[1][2][3]

Experimental Protocols

Protocol for Monitoring this compound Hydrolysis by FTIR Spectroscopy

This protocol outlines a general method to study the effect of pH on the hydrolysis rate of this compound by monitoring the disappearance of Si-O-CH₂CH₃ groups and the appearance of Si-OH groups.

Materials:

  • This compound

  • Deionized water

  • Co-solvent (e.g., ethanol, if needed for solubility)

  • Acid (e.g., HCl or acetic acid) and Base (e.g., NH₄OH) for pH adjustment

  • pH meter

  • FTIR spectrometer with an appropriate cell (e.g., ATR)

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare aqueous solutions at various desired pH values (e.g., 3, 4, 5, 7, 9, 10) by adding small amounts of acid or base.

    • If necessary, prepare a stock solution of this compound in a co-solvent like ethanol to ensure miscibility.

  • Reaction Setup:

    • In a series of reaction vessels, place the prepared pH-adjusted aqueous solutions.

    • Place the vessels on magnetic stirrers and maintain a constant temperature (e.g., 25°C).

  • Initiate Hydrolysis:

    • Add a specific amount of the this compound stock solution to each pH-adjusted solution to achieve the desired final concentration (e.g., 1-5% by volume). Start a timer immediately.

  • FTIR Monitoring:

    • At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

    • Record the FTIR spectrum of each aliquot.

    • Monitor the decrease in the intensity of the peaks associated with the Si-O-C bonds and the increase in the broad peak corresponding to Si-OH groups.

  • Data Analysis:

    • Plot the absorbance of the characteristic peaks (Si-O-C and Si-OH) as a function of time for each pH value.

    • Determine the initial rate of hydrolysis at each pH by calculating the initial slope of the curve for the disappearance of the Si-O-C peak or the appearance of the Si-OH peak.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_peg Prepare this compound Stock Solution initiate Initiate Hydrolysis: Add Silane to pH Solution prep_peg->initiate prep_buffer Prepare Aqueous Solutions at Various pH Values prep_buffer->initiate monitor Monitor at Timed Intervals via FTIR/NMR initiate->monitor plot Plot Absorbance/Concentration vs. Time monitor->plot rate Determine Hydrolysis Rate for each pH plot->rate

Caption: Experimental workflow for studying the effect of pH on hydrolysis rate.

G cluster_catalysis Reaction Conditions silane m-PEG5-Si(OEt)3 silanol m-PEG5-Si(OH)3 silane->silanol Hydrolysis silanol->silane Esterification siloxane Siloxane Network (m-PEG5-Si-O-Si-) silanol->siloxane Condensation siloxane->silanol Hydrolysis (reverse) acid Acidic pH (e.g., 3-4.5) acid->silane  Accelerates acid->silanol Slows base Basic pH (e.g., > 9) base->silane  Accelerates base->silanol Strongly Accelerates neutral Neutral pH (e.g., ~7) neutral->silane  Very Slow

Caption: Relationship between pH and competing hydrolysis/condensation reactions.

References

Technical Support Center: Post-Reaction Purification of m-PEG5-triethoxysilane Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the effective removal of excess m-PEG5-triethoxysilane following surface modification reactions. Proper purification is critical to ensure a stable, uniform monolayer of the PEG-silane, which is essential for applications ranging from nanoparticle drug delivery systems to biocompatible coatings on medical devices.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after the reaction?

A1: Incomplete removal of unreacted or loosely adsorbed this compound can lead to several issues:

  • Formation of Multilayers: Excess silane (B1218182) can polymerize and form multilayers on the surface, leading to an ill-defined and unstable coating.

  • Aggregation: Unreacted silane molecules can aggregate in solution and deposit on the surface, causing non-uniformity.

  • Inconsistent Performance: The presence of physisorbed silane can affect the intended surface properties, such as hydrophilicity and protein resistance, leading to unreliable experimental results.

  • Toxicity: For biomedical applications, residual unreacted silane could potentially exhibit cytotoxic effects.

Q2: What are the common byproducts of the this compound reaction?

A2: The primary byproducts of the silanization reaction are ethanol (B145695) and water, which are generated during the hydrolysis of the triethoxysilane (B36694) groups and subsequent condensation. Additionally, oligomers of the PEG-silane can form in solution, especially in the presence of excess water.

Q3: How can I verify that all the excess silane has been removed?

A3: Several surface analysis techniques can be employed to confirm the removal of excess silane and the quality of the monolayer:

  • Contact Angle Goniometry: A uniform and low contact angle of water is indicative of a successful hydrophilic PEGylation. Inconsistent angles across the surface may suggest incomplete removal of excess silane.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the elemental composition of the surface. A decrease in the silicon signal relative to the carbon and oxygen signals of the PEG chain after washing can indicate the removal of excess silane.

  • Atomic Force Microscopy (AFM): AFM can visualize the surface topography. A smooth, homogeneous surface suggests a well-formed monolayer, while the presence of aggregates or a rough surface may indicate residual physisorbed silane.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of excess this compound.

Issue Possible Cause(s) Recommended Solution(s)
Hazy or Opaque Appearance of the Surface Formation of silane multilayers or aggregates due to incomplete removal.- Increase the number of washing steps. - Introduce a sonication step during washing to dislodge loosely bound aggregates. - Use a stronger solvent or a sequence of solvents (e.g., ethanol followed by acetone).
Inconsistent Surface Wettability (Variable Contact Angles) Patchy or incomplete removal of physisorbed silane.- Optimize the washing protocol by increasing the duration or agitation speed. - Ensure complete immersion of the substrate during washing. - Consider a final rinse with a high-purity solvent like ultrapure water or anhydrous ethanol.
Poor Performance in Downstream Applications (e.g., high protein binding) Residual unreacted silane or byproducts interfering with the PEG monolayer.- Re-evaluate the entire washing protocol. - Characterize the surface with techniques like XPS or AFM to identify the nature of the contamination. - For nanoparticles, consider alternative purification methods like dialysis or tangential flow filtration for more efficient removal of small molecules.
Aggregation of Nanoparticles After Washing The washing process is too harsh, causing the PEGylated nanoparticles to become unstable.- Use a less aggressive solvent. - Reduce the speed or duration of centrifugation. - Ensure the pH of the washing buffer is appropriate to maintain nanoparticle stability. - Consider resuspending the nanoparticles in a buffer that promotes stability after the final wash.

Experimental Protocols

Protocol 1: Washing of Planar Surfaces (e.g., Glass Slides, Silicon Wafers)

This protocol outlines a general procedure for removing excess this compound from planar substrates.

Materials:

  • Ethanol (anhydrous)

  • Acetone (B3395972) (reagent grade)

  • Deionized (DI) water (ultrapure)

  • Nitrogen gas (high purity)

  • Beakers

  • Sonicator

Procedure:

  • Initial Rinse: Immediately following the silanization reaction, immerse the substrate in a beaker of anhydrous ethanol. Gently agitate for 5-10 minutes.

  • Sonication in Ethanol: Transfer the substrate to a fresh beaker of anhydrous ethanol and sonicate for 10-15 minutes. This step is crucial for dislodging physisorbed silane molecules and small aggregates.

  • Acetone Wash: Transfer the substrate to a beaker of acetone and agitate for 5-10 minutes. Acetone is effective at removing non-covalently bound silanes.[1]

  • Final Rinse with DI Water: Rinse the substrate thoroughly with copious amounts of DI water to remove any residual solvent and soluble byproducts.

  • Drying: Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Curing (Optional but Recommended): Bake the substrate in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds and remove any remaining traces of water and solvent.

Protocol 2: Purification of PEG-silane Coated Nanoparticles

This protocol provides a method for purifying nanoparticles that have been functionalized with this compound.

Materials:

  • Phosphate-buffered saline (PBS) or another appropriate buffer

  • Centrifuge

  • Centrifuge tubes

  • Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 10-20 kDa)

Procedure:

  • Initial Centrifugation: Following the reaction, centrifuge the nanoparticle suspension at a speed and time sufficient to pellet the nanoparticles. The exact parameters will depend on the size and density of the nanoparticles.

  • Removal of Supernatant: Carefully decant and discard the supernatant, which contains the majority of the unreacted this compound and byproducts.

  • Resuspension and Washing: Resuspend the nanoparticle pellet in fresh buffer (e.g., PBS). Vortex or sonicate briefly to ensure complete resuspension.

  • Repeat Washing Cycles: Repeat the centrifugation and resuspension steps at least 3-4 times to ensure thorough removal of excess reagents.

  • Dialysis (Optional but Recommended for High Purity): For applications requiring very high purity, dialyze the washed nanoparticle suspension against a large volume of buffer for 24-48 hours, with several buffer changes. This will effectively remove any remaining small molecule impurities.

Quantitative Data Summary

Washing Solvent/Method Effectiveness in Removing Physisorbed Silane Effectiveness in Removing Polar Byproducts (Ethanol, Water) Potential Issues
Deionized Water ModerateHighMay not be effective for removing larger, less polar silane oligomers.
Ethanol HighHighGood general-purpose solvent for both unreacted silane and byproducts.
Acetone Very HighModerateExcellent for removing non-covalently bound silane, but less effective for highly polar byproducts.[1]
Ethanol -> Acetone -> DI Water Very HighVery HighSequential washing is a robust method to ensure removal of a wide range of contaminants.
Centrifugation (for Nanoparticles) HighHighEfficiency depends on the number of washing cycles and proper resuspension.
Dialysis (for Nanoparticles) Very HighVery HighHighly effective for removing small molecule impurities but is a slower process.

Visualizations

experimental_workflow_planar_surfaces cluster_reaction Silanization Reaction cluster_washing Washing Protocol cluster_post_processing Post-Processing reaction This compound Reaction rinse_ethanol Initial Rinse (Anhydrous Ethanol) reaction->rinse_ethanol Transfer Substrate sonicate_ethanol Sonication (Anhydrous Ethanol) rinse_ethanol->sonicate_ethanol wash_acetone Acetone Wash sonicate_ethanol->wash_acetone rinse_di Final Rinse (DI Water) wash_acetone->rinse_di dry Drying (Nitrogen Stream) rinse_di->dry cure Curing (110°C) dry->cure

Caption: Experimental workflow for removing excess this compound from planar surfaces.

logical_relationship_troubleshooting issue Problem Observed (e.g., Hazy Surface) cause1 Potential Cause 1: Incomplete Removal of Physisorbed Silane issue->cause1 cause2 Potential Cause 2: Formation of Aggregates/Multilayers issue->cause2 solution1 Solution: Optimize Washing Protocol (Solvent, Sonication) cause1->solution1 solution2 Solution: Characterize Surface (AFM, XPS) cause1->solution2 cause2->solution1 cause2->solution2 outcome Desired Outcome: Clean, Uniform Monolayer solution1->outcome solution2->outcome

Caption: Troubleshooting logic for addressing issues with excess silane removal.

References

Technical Support Center: Characterization of m-PEG5-triethoxysilane Layers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG5-triethoxysilane for surface modification.

Troubleshooting Inconsistent this compound Layers

Inconsistent surface coatings can lead to unreliable experimental outcomes. This guide addresses common issues encountered during the preparation and characterization of this compound layers.

Problem: Poor or inconsistent surface coverage after silanization.

This is a frequent issue that can manifest as patchy coatings, leading to non-uniform surface properties.

  • Possible Cause 1: Inadequate Surface Preparation. The substrate must be scrupulously clean and possess available hydroxyl groups for the silanization reaction to occur effectively.[1]

    • Solution:

      • Implement a rigorous cleaning protocol. For glass or silicon-based substrates, piranha etching or plasma cleaning are highly effective at removing organic residues and generating surface hydroxyl groups.[1]

      • Ensure thorough rinsing with high-purity water (e.g., Milli-Q) and complete drying of the substrate before silanization. A stream of inert gas like nitrogen or argon is recommended.

  • Possible Cause 2: Hydrolysis and Self-Condensation of Silane (B1218182). this compound can hydrolyze and self-condense in the presence of moisture before it has a chance to react with the surface, leading to the formation of aggregates in solution and on the surface.[2][3]

    • Solution:

      • Use anhydrous solvents (e.g., toluene (B28343) or ethanol) for the silanization reaction.[4]

      • Prepare the silane solution immediately before use.[2]

      • Minimize exposure of the silane and the reaction mixture to atmospheric moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Possible Cause 3: Incorrect Reaction Conditions. The reaction time, temperature, and concentration of the silane solution can all impact the quality of the resulting layer.

    • Solution:

      • Optimize the reaction time. Typically, reactions are run for 30 minutes to 2 hours.[2][5]

      • Control the reaction temperature. Room temperature is often sufficient, though some protocols may specify elevated temperatures.[6]

      • Use an appropriate concentration of this compound, typically in the range of 10-50 mg/mL.[2][5]

  • Possible Cause 4: Aged or Poor-Quality Reagents. The triethoxysilane (B36694) group is sensitive to moisture and can degrade over time.[1][2]

    • Solution:

      • Store this compound under desiccated conditions and at the recommended temperature (e.g., -20°C).[2]

      • Avoid frequent freeze-thaw cycles.[2]

      • Consider purchasing fresh reagent if inconsistent results persist.

Frequently Asked Questions (FAQs)

Q1: How can I verify the success and quality of my this compound coating?

A multi-technique approach is recommended for comprehensive characterization. The three most common and informative techniques are X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Water Contact Angle (WCA) measurements.[4][7][8]

Q2: What should I expect from a Water Contact Angle (WCA) measurement of a successful PEG-silane layer?

A successful, hydrophilic PEG-silane layer should result in a decrease in the water contact angle compared to the uncoated substrate. For a well-formed layer, you can expect a WCA in the range of 30-60 degrees.[9][10] A high contact angle (>90°) would indicate a more hydrophobic surface, which could be characteristic of a well-formed silane layer before the PEG chains are fully hydrated, or could indicate contamination.[7]

Q3: How can X-ray Photoelectron Spectroscopy (XPS) be used to characterize the layer?

XPS is a powerful surface-sensitive technique that provides elemental composition and chemical state information.[7] For a successful this compound coating on a silicon-based substrate, you should observe:

  • An increase in the carbon (C) and oxygen (O) signals.[11][12]

  • A decrease in the silicon (Si) signal from the underlying substrate.[11][12]

  • The presence of a characteristic C-O ether peak in the high-resolution C1s spectrum, confirming the presence of the PEG chain.[13][14]

Q4: What information can Atomic Force Microscopy (AFM) provide about my PEG-silane layer?

AFM provides topographical information about the surface at the nanoscale.[4][8]

  • Morphology: AFM can reveal the uniformity of the coating. A good coating should appear smooth and continuous.[15] Inconsistent coatings may show aggregates or pinholes.[16][17]

  • Roughness: The root-mean-square (RMS) roughness of the surface can be quantified. A successful PEGylation should result in a relatively low RMS roughness, often less than 2 Å.[15]

Q5: Does the molecular weight of the PEG chain matter?

Yes, the length of the PEG chain can influence the properties of the surface, such as its ability to resist protein adsorption.[18][19] Longer PEG chains, when grafted at a sufficient density, can be more effective at preventing non-specific binding.[18]

Data Presentation

Table 1: Comparison of Analytical Techniques for this compound Layer Characterization

TechniqueInformation ProvidedTypical Quantitative OutputDestructive?Key AdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states, layer thickness.[7]Atomic concentration (at%), layer thickness (0.5-1.0 nm).[7]NoHigh surface sensitivity, provides chemical bonding information.[7]Requires high vacuum, may not provide absolute quantification without standards.[7]
Atomic Force Microscopy (AFM) Surface topography, roughness, presence of aggregates or defects.[4][8]Root-Mean-Square (RMS) Roughness (nm).[20]NoHigh-resolution imaging of surface morphology.[6]Image can be affected by tip geometry, limited chemical information.[9]
Water Contact Angle (WCA) Surface wettability and hydrophilicity.[7]Contact angle in degrees (°).NoSimple, fast, and sensitive to surface chemistry.[21]Can be affected by surface roughness and heterogeneity.[21]

Experimental Protocols

Protocol 1: General Procedure for Silanization with this compound

  • Substrate Preparation:

    • Clean the substrate (e.g., glass or silicon wafer) using a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water.

    • Dry the substrate under a stream of inert gas (e.g., nitrogen or argon) and/or by baking in an oven at 110°C for at least 30 minutes.

  • Silanization:

    • Prepare a fresh solution of this compound in an anhydrous solvent (e.g., 95% ethanol/5% water or anhydrous toluene) at a concentration of 10-50 mg/mL.[2][5]

    • Immerse the cleaned and dried substrate in the silane solution.

    • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature with gentle agitation.[2][5]

  • Post-Reaction Processing:

    • Remove the substrate from the silane solution.

    • Rinse the substrate with the solvent used for the reaction to remove any unbound silane.

    • Cure the silanized substrate by baking in an oven at 100-120°C for 1 hour to promote covalent bond formation.[6]

    • Store the coated substrate in a desiccator until use.

Protocol 2: Characterization by Water Contact Angle (WCA)

  • Place the silanized substrate on the stage of a contact angle goniometer.

  • Dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.

  • Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Perform measurements at multiple locations on the surface to assess uniformity.

Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)

  • Mount the silanized substrate onto the sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.[7]

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Acquire high-resolution spectra for the C1s, O1s, and Si2p regions to determine the chemical states and quantify the elemental composition.[7]

  • Analyze the C1s spectrum to identify the C-C/C-H and C-O components, confirming the presence of the PEG chain.[13]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Reaction Cleaning Substrate Cleaning (e.g., Piranha Etch) Rinsing Rinsing with DI Water Cleaning->Rinsing Drying Drying (N2 Stream/Oven) Rinsing->Drying Solution_Prep Prepare this compound Solution Drying->Solution_Prep Immersion Immerse Substrate in Solution Solution_Prep->Immersion Reaction React for 30-120 min Immersion->Reaction Rinse_Solvent Rinse with Solvent Reaction->Rinse_Solvent Curing Cure in Oven Rinse_Solvent->Curing Storage Store in Desiccator Curing->Storage

Caption: Experimental workflow for this compound surface modification.

troubleshooting_logic Start Inconsistent PEG-Silane Layer Cause1 Inadequate Surface Preparation? Start->Cause1 Cause2 Silane Hydrolysis/ Condensation? Cause1->Cause2 No Sol1 Improve Cleaning Protocol (Piranha/Plasma) Cause1->Sol1 Yes Cause3 Incorrect Reaction Conditions? Cause2->Cause3 No Sol2 Use Anhydrous Solvents, Prepare Fresh Solution Cause2->Sol2 Yes Cause4 Aged Reagents? Cause3->Cause4 No Sol3 Optimize Time, Temp, & Concentration Cause3->Sol3 Yes Sol4 Use Fresh, Properly Stored Silane Cause4->Sol4 Yes End Consistent PEG-Silane Layer Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting logic for inconsistent PEG-silane layers.

References

avoiding multilayer formation with m-PEG5-triethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG5-triethoxysilane. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve high-quality, uniform monolayers and avoid multilayer formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a molecule that contains a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with five repeating units and a triethoxysilane (B36694) group.[1][2][3] The triethoxysilane group allows it to react with and form a covalent bond with hydroxylated surfaces like glass, silica, and other metal oxides.[4] The PEG chain is hydrophilic and effectively resists the non-specific adsorption of proteins and other biomolecules.[5] This property, known as bio-fouling resistance, is crucial for applications in biosensors, drug delivery, and biocompatible materials development to minimize background noise and enhance signal-to-noise ratios.[4][5]

Q2: What is the chemical mechanism behind the formation of a this compound layer?

A2: The formation of a this compound layer on a surface is a two-step process involving hydrolysis and condensation.[6][7][8] First, in the presence of water, the ethoxy groups (-OCH2CH3) on the silicon atom of the triethoxysilane hydrolyze to form silanol (B1196071) groups (-OH) and ethanol (B145695) as a byproduct.[9][10] These silanol groups are reactive and can then condense in two ways: either with hydroxyl groups on the substrate surface to form stable Si-O-Substrate bonds, or with other silanol groups on adjacent this compound molecules to form Si-O-Si cross-links.[7][10]

Q3: What is the difference between a monolayer and a multilayer of this compound?

A3: A monolayer is a single, well-ordered layer of this compound molecules covalently attached to the substrate surface. In an ideal monolayer, the molecules are densely packed and oriented similarly. A multilayer, on the other hand, consists of multiple, often disorganized, layers of silane (B1218182) molecules. Multilayers can form when the silane molecules in solution or on the surface polymerize excessively before or during the surface reaction, leading to the deposition of aggregates rather than a uniform single layer. This can result in a hazy or uneven coating with poor functional performance.

Troubleshooting Guide

Problem: The coated surface appears hazy or has visible aggregates.

  • Potential Cause 1: Excessive Water in the Reaction.

    • Explanation: While some water is necessary for the hydrolysis of the triethoxysilane, an excess can lead to rapid and uncontrolled polymerization of the silane in solution before it has a chance to bind to the surface. This forms polysiloxane aggregates that deposit on the surface, causing a hazy appearance.

    • Solution: Carefully control the amount of water in your reaction solvent. For solution-phase deposition, use anhydrous solvents and add a controlled, small amount of water. For vapor-phase deposition, ensure the substrate has a thin, uniform layer of adsorbed water, but avoid bulk water contamination.

  • Potential Cause 2: High Silane Concentration.

    • Explanation: A high concentration of this compound in the deposition solution can increase the rate of intermolecular condensation, leading to the formation of oligomers and polymers in solution that then adsorb onto the surface.

    • Solution: Use a dilute solution of the silane, typically in the range of 0.1% to 2% (v/v). It is often better to start with a lower concentration and increase the deposition time if necessary.

  • Potential Cause 3: Contaminated Substrate.

    • Explanation: The presence of organic residues or other contaminants on the substrate can interfere with the self-assembly process, leading to non-uniform deposition and the appearance of aggregates.

    • Solution: Implement a rigorous substrate cleaning and activation protocol to ensure a high density of surface hydroxyl groups. This may involve sonication in detergents, solvent washing, and treatment with oxygen plasma or piranha solution.

Problem: The coated surface does not exhibit the expected anti-fouling properties.

  • Potential Cause 1: Incomplete Monolayer Formation.

    • Explanation: Insufficient reaction time, low temperature, or a deactivated substrate can lead to a sparse, incomplete monolayer with exposed patches of the underlying substrate. These exposed areas can still adsorb proteins and other biomolecules.

    • Solution: Ensure the substrate is properly activated to maximize the number of surface hydroxyl groups. Optimize the reaction time and temperature according to the recommended protocol. Consider characterization techniques like contact angle measurement or ellipsometry to verify layer formation.

  • Potential Cause 2: Multilayer Formation.

    • Explanation: A thick, disordered multilayer can entrap contaminants and may not present the PEG chains in the correct orientation to effectively repel proteins.

    • Solution: Follow the guidelines to avoid multilayer formation, such as controlling the water content and silane concentration. After deposition, a thorough rinsing step with the solvent is crucial to remove any non-covalently bound silane aggregates.

Experimental Protocols

Protocol for Achieving a Monolayer of this compound

This protocol provides a general guideline for forming a self-assembled monolayer (SAM) of this compound on a silica-based substrate (e.g., glass, silicon wafer).

1. Substrate Cleaning and Activation:

  • Clean the substrate by sonicating for 15 minutes each in a sequence of detergent solution, deionized water, and isopropyl alcohol.

  • Dry the substrate with a stream of nitrogen gas.

  • Activate the surface to generate hydroxyl groups. A common method is to use an oxygen plasma cleaner for 5-10 minutes. Alternatively, freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for 10-15 minutes (with extreme caution), followed by thorough rinsing with deionized water and drying.

2. Silanization Solution Preparation:

  • Work in a low-humidity environment (e.g., a glove box or under a nitrogen atmosphere) to minimize uncontrolled hydrolysis.

  • Prepare a 1% (v/v) solution of this compound in anhydrous toluene (B28343) or ethanol.

  • If using an anhydrous solvent, add a controlled amount of water to initiate hydrolysis. A common starting point is a 1:4 molar ratio of water to silane.

3. Deposition:

  • Immerse the cleaned and activated substrate in the silanization solution.

  • Incubate for 2-4 hours at room temperature. The optimal time may vary depending on the desired surface density.

  • To prevent evaporation and contamination, keep the container sealed during incubation.

4. Rinsing and Curing:

  • Remove the substrate from the silanization solution.

  • Rinse thoroughly with the same anhydrous solvent used for the deposition to remove any physisorbed silane molecules.

  • Cure the coated substrate by baking at 100-120 °C for 30-60 minutes. This step promotes the formation of covalent bonds between adjacent silane molecules and with the surface, increasing the stability of the monolayer.

Data Presentation

Table 1: Recommended Reaction Conditions for Monolayer Formation

ParameterRecommended RangeNotes
Silane Concentration 0.1% - 2% (v/v)Higher concentrations increase the risk of multilayer formation.
Solvent Anhydrous Toluene or EthanolThe choice of solvent can influence the reaction kinetics.
Water Content Controlled (e.g., 1:4 molar ratio to silane)Essential for hydrolysis but excess leads to polymerization in solution.
Reaction Time 2 - 24 hoursLonger times may be needed for lower concentrations.[5]
Reaction Temperature Room TemperatureElevated temperatures can accelerate both surface reaction and solution polymerization.
Curing Temperature 100 - 120 °CPromotes covalent bond formation and stabilizes the monolayer.
Curing Time 30 - 60 minutesSufficient to drive off volatile byproducts and complete condensation.

Visualizations

G cluster_solution In Solution cluster_surface On Surface Silane m-PEG5-Si(OEt)3 HydrolyzedSilane m-PEG5-Si(OH)3 Silane->HydrolyzedSilane + 3 H2O - 3 EtOH Monolayer Substrate-O-Si-PEG5-m HydrolyzedSilane->Monolayer Condensation Substrate Substrate-OH

Caption: Silanization process of this compound on a hydroxylated substrate.

G cluster_monolayer Ideal Monolayer cluster_multilayer Multilayer a1 a2 a1->a2 b1 a3 a2->a3 b2 a4 a3->a4 b3 b4 Substrate1 Substrate c1 c2 c1->c2 c3 c2->c3 d1 d2 d1->d2 e1 e2 e1->e2 f1 Substrate2 Substrate

Caption: Comparison of an ideal monolayer and a disordered multilayer formation.

G Start Hazy Surface Observed CheckWater Check Water Content in Solvent Start->CheckWater CheckConc Check Silane Concentration Start->CheckConc CheckClean Check Substrate Cleaning Protocol Start->CheckClean WaterHigh Is water content too high? CheckWater->WaterHigh ConcHigh Is concentration too high? CheckConc->ConcHigh CleanPoor Is cleaning protocol adequate? CheckClean->CleanPoor WaterHigh->CheckConc No ReduceWater Use Anhydrous Solvent & Control Water Addition WaterHigh->ReduceWater Yes End Achieve Uniform Monolayer ReduceWater->End ConcHigh->CheckClean No LowerConc Lower Silane Concentration (e.g., to <1%) ConcHigh->LowerConc Yes LowerConc->End ImproveClean Improve Cleaning (e.g., Plasma, Piranha) CleanPoor->ImproveClean Yes ImproveClean->End

Caption: Troubleshooting workflow for a hazy this compound coating.

References

Validation & Comparative

A Comparative Guide to Surface Coverage: m-PEG5-triethoxysilane vs. m-PEG3-triethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with polyethylene (B3416737) glycol (PEG) chains is a critical technique in biomaterials science and drug development, imparting properties such as protein resistance, hydrophilicity, and biocompatibility. The choice of the PEG-silane linker, specifically the length of the PEG chain, can significantly influence the resulting surface characteristics. This guide provides an objective comparison of two commonly used short-chain PEG-silanes, m-PEG5-triethoxysilane and m-PEG3-triethoxysilane, with a focus on their impact on surface coverage.

Executive Summary

While direct, head-to-head comparative studies quantifying the surface coverage of this compound versus m-PEG3-triethoxysilane are not extensively available in peer-reviewed literature, established principles of polymer grafting and data from related short-chain PEG-silane systems allow for a well-founded comparison. The primary differentiator between these two molecules is the length of the hydrophilic PEG chain, which influences their conformational freedom and the steric hindrance they present during the self-assembly process on a substrate.

Generally, it is anticipated that the shorter m-PEG3-triethoxysilane will form a denser, more tightly packed monolayer on a hydroxylated surface compared to the longer This compound . This is attributed to the smaller hydrodynamic volume and reduced steric hindrance of the shorter PEG chain, allowing for a greater number of molecules to bind per unit area. Conversely, the longer PEG chain of this compound, while potentially leading to a lower grafting density, will create a thicker and more hydrated passivation layer, which can be more effective in repelling proteins and cells.

I. Molecular Structures and Properties

The fundamental difference between the two silanes lies in the number of ethylene (B1197577) glycol repeat units.

Figure 1: Chemical Structures
Propertym-PEG3-triethoxysilaneThis compound
Molecular Weight ~395.57 g/mol ~483.67 g/mol
CAS Number 2243566-45-02243566-42-7
PEG Chain Length 3 ethylene glycol units5 ethylene glycol units
Silane (B1218182) Group TriethoxysilaneTriethoxysilane
Hydrophilicity HighHigher

II. Comparative Analysis of Surface Coverage

The surface coverage of self-assembled monolayers (SAMs) of PEG-silanes is a critical parameter influencing their performance. Key metrics include grafting density (number of molecules per unit area), layer thickness, and surface wettability.

Parameterm-PEG3-triethoxysilaneThis compoundRationale
Expected Grafting Density HigherLowerThe shorter PEG chain of m-PEG3-triethoxysilane results in less steric hindrance, allowing for a more densely packed monolayer.
Expected Layer Thickness ThinnerThickerThe longer PEG chain of this compound creates a physically thicker layer on the surface.
Water Contact Angle Higher (less hydrophilic)Lower (more hydrophilic)While both are hydrophilic, the higher density of ether oxygen atoms in the m-PEG5 layer leads to a more hydrophilic surface.
Protein Repulsion GoodExcellentThe longer and more flexible PEG-5 chains create a more effective steric barrier against protein adsorption.

Note: The exact quantitative values for grafting density and layer thickness are highly dependent on the substrate, silanization conditions (e.g., solvent, temperature, time, and humidity), and characterization technique.

III. Experimental Data (Illustrative)

Characterization TechniqueExpected Values for m-PEG3-triethoxysilaneExpected Values for this compound
Grafting Density (molecules/nm²) 0.4 - 0.80.2 - 0.6
Ellipsometric Thickness (nm) 1.0 - 2.02.0 - 3.5
Static Water Contact Angle (°) 40 - 5530 - 45

IV. Experimental Protocols

The following are generalized protocols for the surface functionalization and characterization of silica-based substrates with m-PEG-triethoxysilanes. It is crucial to optimize these protocols for specific substrates and applications.

A. Surface Functionalization with m-PEG-triethoxysilane

This protocol describes the deposition of m-PEG-triethoxysilane from a solution phase onto a silica-based substrate (e.g., glass, silicon wafer).

G cluster_workflow Experimental Workflow for Surface Silanization A Substrate Cleaning B Surface Activation (Hydroxylation) A->B D Surface Functionalization B->D C Silanization Solution Preparation C->D E Rinsing and Curing D->E F Characterization E->F

Figure 2: Surface Silanization Workflow

1. Substrate Cleaning:

  • Sonicate the substrate in a solution of laboratory detergent (e.g., 2% Alconox) for 15 minutes.

  • Rinse thoroughly with deionized (DI) water.

  • Sonicate in acetone (B3395972) for 15 minutes.

  • Sonicate in isopropanol (B130326) for 15 minutes.

  • Dry the substrate under a stream of high-purity nitrogen gas.

2. Surface Activation (Hydroxylation):

  • Treat the cleaned substrate with an oxygen plasma cleaner for 2-5 minutes to generate surface hydroxyl groups.

  • Alternatively, immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Rinse extensively with DI water and dry with nitrogen.

3. Silanization Solution Preparation:

  • Prepare a 1% (v/v) solution of either m-PEG3-triethoxysilane or this compound in anhydrous toluene (B28343) or ethanol (B145695). It is critical to use a dry solvent to prevent premature hydrolysis and self-condensation of the silane.

  • For aqueous-based protocols, a mixture of ethanol and water (e.g., 95:5 v/v) can be used, with the understanding that silane hydrolysis will begin immediately.[1]

4. Surface Functionalization:

  • Immerse the activated substrate in the silanization solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.

  • Allow the reaction to proceed for 2-4 hours at room temperature or for 1 hour at 60-80°C. Reaction time and temperature may require optimization.

5. Rinsing and Curing:

  • Remove the substrate from the silanization solution and rinse thoroughly with the anhydrous solvent (toluene or ethanol) to remove any unbound silane.

  • Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds with the surface and cross-linking within the monolayer.

  • Allow the substrate to cool to room temperature before characterization.

B. Surface Characterization Protocols

1. X-ray Photoelectron Spectroscopy (XPS) for Elemental Analysis and Grafting Density Estimation:

  • Principle: XPS provides quantitative elemental composition and chemical state information of the top 1-10 nm of a surface. The relative atomic concentrations of silicon, carbon, and oxygen can be used to confirm the presence of the PEG-silane and estimate the layer thickness and grafting density.

  • Instrumentation: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source.

  • Protocol:

    • Mount the silanized substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber.

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for the C 1s, O 1s, and Si 2p regions.

    • Data Analysis:

      • The C 1s spectrum of a successful PEGylation will show a dominant peak corresponding to the C-O-C of the ethylene glycol units.

      • The Si 2p spectrum can be deconvoluted to distinguish between the silicon from the substrate (SiO₂) and the silicon from the silane layer.

      • The grafting density can be estimated from the ratio of the integrated peak areas of the elements in the silane layer to those of the substrate, taking into account their respective photoemission cross-sections.

2. Spectroscopic Ellipsometry for Film Thickness Measurement:

  • Principle: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.

  • Instrumentation: A spectroscopic ellipsometer.

  • Protocol:

    • Characterize the bare substrate to determine the optical constants (n and k) of the silicon and native oxide layer.

    • Mount the silanized substrate on the ellipsometer stage.

    • Measure the ellipsometric angles (Ψ and Δ) over a range of wavelengths and angles of incidence.

    • Data Analysis:

      • Model the surface as a layered structure (e.g., silicon substrate / silicon dioxide layer / PEG-silane layer).

      • Assume a refractive index for the PEG-silane layer (typically around 1.45-1.50).

      • Fit the experimental data to the model to determine the thickness of the PEG-silane layer.

3. Contact Angle Goniometry for Surface Wettability:

  • Principle: The contact angle of a water droplet on a surface provides a measure of its hydrophilicity/hydrophobicity. A lower contact angle indicates a more hydrophilic surface.

  • Instrumentation: A contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.

  • Protocol:

    • Place the silanized substrate on the sample stage.

    • Dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.

    • Capture an image of the droplet at the solid-liquid-vapor interface.

    • Data Analysis:

      • Use software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

      • Perform measurements at multiple locations on the surface to ensure statistical relevance.

V. Logical Relationships and Pathways

The choice between m-PEG3-triethoxysilane and this compound involves a trade-off between achieving a high grafting density and creating a thick, protein-repellent layer. The following diagram illustrates this relationship.

G cluster_decision Decision Pathway for PEG-Silane Selection A Desired Surface Property B High Grafting Density A->B C Maximum Protein Repulsion A->C D m-PEG3-triethoxysilane B->D E This compound C->E F Shorter PEG Chain D->F G Longer PEG Chain E->G H Less Steric Hindrance F->H I More Steric Hindrance G->I J Denser Monolayer H->J K Thicker Hydration Layer I->K

Figure 3: PEG-Silane Selection Logic

Conclusion

References

A Head-to-Head Comparison of m-PEG5-triethoxysilane and Other PEG-Silane Linkers for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize biomaterial surfaces, the choice of a suitable PEG-silane linker is critical. These linkers play a pivotal role in reducing non-specific protein adsorption, enhancing biocompatibility, and improving the stability of materials in biological environments. This guide provides an objective comparison of m-PEG5-triethoxysilane with other common PEG-silane alternatives, supported by experimental data to inform your selection process.

At the forefront of surface modification, this compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative that forms a hydrophilic barrier on various substrates. The methoxy-terminated PEG chain provides excellent protein repellency, while the triethoxysilane (B36694) group enables covalent attachment to hydroxylated surfaces like glass, silica, and metal oxides.[1][2][3] This guide will delve into the performance of this compound in comparison to other PEG-silane linkers with varying PEG chain lengths and functionalities.

Quantitative Performance Comparison

The effectiveness of a PEG-silane linker is primarily determined by its ability to create a densely packed, hydrophilic layer that sterically hinders the approach of proteins. Key performance indicators include the reduction in protein adsorption, the hydrophilicity of the modified surface (measured by water contact angle), and the stability of the coating.

Protein Adsorption

Fibrinogen is a common blood plasma protein that readily adsorbs to unmodified surfaces, often triggering a cascade of undesirable biological responses, including platelet adhesion and activation.[4][5] Therefore, the reduction of fibrinogen adsorption is a key metric for evaluating the efficacy of PEG-silane coatings.

LinkerSubstrateFibrinogen Adsorption (ng/cm²)% Reduction vs. UnmodifiedReference
Unmodified GlassGlass~300 - 400-[6][7]
m-PEG-silane (general)Glass< 20> 95%[6][7]
m-PEG(5kDa)-silaneAldehyde-activated substrate~10> 97% (estimated)[8]

Note: Direct comparative data for this compound was not available in the reviewed literature. The data for general m-PEG-silane demonstrates the significant reduction in protein adsorption achievable with this class of linkers.

Surface Hydrophilicity

The water contact angle is a measure of the hydrophilicity of a surface. A lower contact angle indicates a more hydrophilic surface, which is generally associated with reduced protein adsorption.

LinkerSubstrateAdvancing Contact Angle (°)Receding Contact Angle (°)Reference
Unmodified GlassGlass30 - 5010 - 20[9]
Silanated PEG I (direct coupling)Glass23.4 - 32.39.6 - 18.5[9]
Silanated PEG II (with hydrophobic spacer)Glass43.0 - 49.818.4 - 24.4[9]
Aminosilane-modifiedGlass Coverslip~60-[10]
PEG-coated (from aminosilane)Glass Coverslip~35-[10]

Note: "Silanated PEG I" is structurally more analogous to this compound. The data indicates that the presence of a hydrophobic spacer in "Silanated PEG II" results in a less hydrophilic surface.

Structural and Functional Comparison of PEG-Silane Linkers

PEG-silane linkers can be categorized based on the functionality of the PEG chain and the type of silane (B1218182) group.

FeatureThis compoundOther Monofunctional PEG-silanesBifunctional PEG-silanes
PEG Terminus Methoxy (m)Methoxy (m), Hydroxy (HO)Amine (NH2), Carboxyl (COOH), Maleimide, Azide, DBCO, etc.
Silane Group TriethoxysilaneTriethoxysilane, Trimethoxysilane, TrichlorosilaneTriethoxysilane, Trimethoxysilane
Primary Function Surface passivation to prevent non-specific binding.[1][3]Similar to this compound. Hydroxy-terminated PEGs may reduce the risk of forming anti-PEG antibodies.[11]Surface passivation and subsequent covalent immobilization of biomolecules (e.g., antibodies, peptides, drugs).[2][12]
Reactivity Forms stable Si-O-Si bonds with hydroxylated surfaces.[1]Similar reactivity profile. Trichlorosilanes are more reactive but also more sensitive to moisture.The silane group reacts with the surface, while the other functional group is available for further conjugation.[12]
Common Applications Creating biocompatible and protein-repellent surfaces for medical devices, biosensors, and drug delivery nanoparticles.[1][3]Broadly used for similar applications as this compound.Used as cross-linkers or for creating "activated" surfaces for specific bio-conjugation in applications like targeted drug delivery and diagnostics.[2][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments cited in this guide.

Protocol 1: Silanization of Glass Surfaces with m-PEG-triethoxysilane

This protocol describes a common method for grafting PEG-silanes onto glass surfaces to create a protein-repellent coating.[14][15][16]

Materials:

  • Glass slides/coverslips

  • 1% Hellmanex solution (or similar cleaning agent)

  • 0.1 M NaOH

  • Deionized (DI) water

  • Acetone (B3395972)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • This compound

  • Nitrogen gas

  • Desiccant (e.g., Drierite)

  • Oven (90°C)

  • Sonicator

Procedure:

  • Cleaning: Immerse glass slides in a 1% Hellmanex solution. Heat in a microwave and sonicate for 10 minutes. Rinse 3-5 times with DI water.

  • Activation: Immerse the cleaned slides in 0.1 M NaOH for 10 minutes to generate surface hydroxyl groups. Rinse 3-5 times with DI water and store in DI water until use.

  • Drying: Remove the slides from the water and dry thoroughly with a stream of nitrogen gas. Rinse with acetone and dry again with nitrogen. Place the slides in a glass petri dish containing a desiccant and heat in a 90°C oven for 10 minutes to remove any residual water.

  • PEG-silane Solution Preparation: Prepare a 5% (w/v) solution of this compound in anhydrous DMSO. Briefly sonicate to ensure complete dissolution.

  • Grafting: Place a 15 µL drop of the PEG-silane solution onto a pre-heated glass slide and place a coverslip on top of the drop. Incubate at 90°C for 20 minutes.

  • Washing: Separate the coverslip from the slide and rinse both thoroughly with DI water. Dry with nitrogen gas.

Protocol 2: Fibrinogen Adsorption Assay

This protocol outlines a method to quantify the amount of fibrinogen that adsorbs to a surface, providing a measure of its protein-repellent properties.[17][18]

Materials:

  • PEG-silane modified and unmodified control surfaces

  • Human fibrinogen

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

  • Bovine serum albumin (BSA) solution (for blocking, if necessary)

  • Calcein-labeled platelets or U937 monocytic cells (for cell adhesion correlation)

  • Microplate reader or fluorescence microscope

Procedure:

  • Surface Preparation: Place the modified and control surfaces into the wells of a 24-well plate.

  • Fibrinogen Incubation: Prepare solutions of human fibrinogen in PBS at various concentrations (e.g., 0.05 to 20 µg/ml). Add the fibrinogen solutions to the wells containing the surfaces and incubate for 3 hours at 37°C.

  • Washing: Gently wash the surfaces with PBS to remove non-adsorbed fibrinogen.

  • Quantification (using labeled cells): a. Prepare a suspension of calcein-labeled platelets or U937 cells in an appropriate buffer containing 0.1% BSA. b. Add the cell suspension to the wells and incubate for 30 minutes at 37°C. c. Gently wash the surfaces with PBS to remove non-adherent cells. d. Quantify the adherent cells by measuring the fluorescence intensity using a microplate reader or by counting cells in multiple random fields using a fluorescence microscope. Adhesion is often expressed as a percentage of the maximal adhesion observed on a control surface.

Visualizing the Process: From Silanization to Protein Repellency

The following diagrams illustrate the key processes involved in surface modification with PEG-silanes and their effect on protein interactions.

experimental_workflow cluster_prep Surface Preparation cluster_grafting PEG-Silane Grafting cluster_analysis Performance Analysis Cleaning Cleaning Activation Activation (NaOH) Cleaning->Activation Drying Drying Activation->Drying PEG_Sol Prepare PEG-Silane Solution Drying->PEG_Sol Incubation Incubation at 90°C PEG_Sol->Incubation Washing Washing & Drying Incubation->Washing Protein_Assay Protein Adsorption Assay Washing->Protein_Assay Contact_Angle Contact Angle Measurement Washing->Contact_Angle XPS_AFM XPS/AFM Characterization Washing->XPS_AFM

Caption: Experimental workflow for surface modification and analysis.

signaling_pathway cluster_unmodified Unmodified Surface cluster_modified This compound Modified Surface Unmodified Hydroxylated Surface Protein Fibrinogen Adsorption Non-specific Adsorption Protein->Adsorption Platelet Platelet Adhesion Adsorption->Platelet Modified PEGylated Surface Protein2 Fibrinogen Repulsion Steric Repulsion Protein2->Repulsion Reduced_Adhesion Reduced Adhesion Repulsion->Reduced_Adhesion

Caption: Mechanism of protein repellency on modified surfaces.

Conclusion

The selection of an appropriate PEG-silane linker is a critical step in the development of biocompatible materials. While this compound provides a robust solution for creating protein-repellent surfaces, the ideal choice will depend on the specific application requirements. For applications requiring the subsequent attachment of biomolecules, bifunctional PEG-silanes offer greater versatility. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and to develop optimized surface modification strategies for their specific needs. Further direct comparative studies under identical conditions are warranted to provide a more definitive ranking of the performance of various PEG-silane linkers.

References

The Battle for Biocompatibility: m-PEG5-triethoxysilane versus a League of Surface Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for truly biocompatible materials is paramount. Unwanted interactions at the biointerface, such as protein adsorption and cell adhesion, can compromise the efficacy and safety of medical devices, drug delivery systems, and diagnostic platforms. Surface modification is the primary strategy to mitigate these effects, and among the arsenal (B13267) of available agents, m-PEG5-triethoxysilane has emerged as a prominent contender. This guide provides an objective comparison of this compound with other surface modification agents, supported by experimental data, to aid in the selection of the optimal surface chemistry for your application.

At its core, this compound is a heterobifunctional molecule.[1] The triethoxysilane (B36694) group readily reacts with hydroxylated surfaces like glass, silica (B1680970), and metal oxides, forming a stable covalent bond. The methoxy-terminated polyethylene (B3416737) glycol (PEG) chain, with five ethylene (B1197577) glycol repeat units, extends from the surface, creating a hydrophilic and sterically hindering layer. This "PEGylation" is renowned for its ability to repel proteins and cells, a property often referred to as "stealth."[2] The hydrophilic PEG chains structure water molecules at the interface, forming a hydration layer that acts as a physical and energetic barrier to protein adsorption.

Performance Showdown: A Data-Driven Comparison

The effectiveness of a surface modification agent is quantified by its ability to minimize protein adsorption and cell adhesion, often correlated with surface wettability. The following tables summarize quantitative data from various studies to facilitate a clear comparison between different classes of silane-based surface modifiers. Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in substrates, protein types, and experimental conditions.

Table 1: Surface Wettability of Different Silane Coatings

Silane TypeSpecific Silane ExampleSubstrateWater Contact Angle (°)
PEG-Silane m-PEG-silane Silica ~30-50
AlkylsilaneOctyltriethoxysilaneSilica~103
Aminosilane(3-Aminopropyl)triethoxysilane (APTES)Glass~50-70
Zwitterionic SilaneSulfobetaine-silane (SBSi)TiAl6V438.5 ± 2.8

Lower water contact angles generally indicate a more hydrophilic surface, which is often associated with reduced protein adsorption.

Table 2: Protein Adsorption on Different Silane Coatings

Silane TypeSpecific Silane ExampleProteinAdsorbed Protein Amount (ng/cm²)
PEG-Silane m-PEG-silane Fibrinogen < 5
AlkylsilaneOctadecyltrichlorosilane (OTS)Lysozyme> 200
Aminosilane(3-Aminopropyl)triethoxysilane (APTES)Albumin~150-250
Zwitterionic SilaneSulfobetaine silaneFibrinogen< 10

These data highlight the superior performance of PEG-silanes and zwitterionic silanes in reducing protein adsorption compared to hydrophobic alkylsilanes and charged aminosilanes.

The Competitors: A Closer Look at the Alternatives

While this compound is highly effective, several other classes of surface modification agents offer distinct advantages and disadvantages.

  • Alkylsilanes (e.g., Octyltriethoxysilane): These agents create a hydrophobic surface by forming a self-assembled monolayer of alkyl chains. While useful for applications requiring hydrophobicity, they generally exhibit high protein adsorption and cell adhesion due to favorable hydrophobic interactions with biomolecules.[3]

  • Aminosilanes (e.g., (3-Aminopropyl)triethoxysilane - APTES): APTES introduces primary amine groups on the surface, rendering it positively charged and providing reactive handles for further bio-conjugation.[4] However, this charge can lead to non-specific electrostatic interactions with negatively charged proteins and cells.

  • Zwitterionic Silanes (e.g., Sulfobetaine silane): These coatings possess an equal number of positive and negative charges, resulting in a net neutral surface that strongly binds water molecules through ionic solvation.[5] This superhydrophilic character leads to excellent resistance to protein adsorption and cell adhesion, making them a strong competitor to PEG-silanes.[6][7] Some studies suggest that zwitterionic surfaces can outperform PEG in certain contexts, particularly in complex biological media.

  • Other PEG-Silanes (Varying PEG Chain Length): The length of the PEG chain influences the density of the polymer brush on the surface and its protein-repellent properties. Shorter chains, like in this compound, can form denser monolayers, which can be more effective at preventing the adsorption of smaller proteins. Longer PEG chains may provide a thicker steric barrier but can have a lower grafting density.[8]

Experimental Corner: Protocols for Evaluation

To empower researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Experimental Protocol 1: Surface Functionalization with this compound

This protocol outlines the general steps for modifying a glass or silica surface.

Materials:

  • Glass or silica substrates

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Deionized water

  • Ethanol (B145695)

  • Nitrogen gas

  • This compound solution (e.g., 1-2% v/v in anhydrous toluene (B28343) or ethanol)

Procedure:

  • Surface Cleaning and Activation:

    • Immerse the substrates in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.

    • Rinse the substrates thoroughly with deionized water.

    • Rinse with ethanol and dry under a stream of nitrogen.

  • Silanization:

    • Immerse the cleaned and activated substrates in the this compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or for 30-60 minutes at an elevated temperature (e.g., 60-80°C).

  • Washing and Curing:

    • Remove the substrates from the silanization solution and rinse with the anhydrous solvent (e.g., toluene) to remove unreacted silane.

    • Rinse with ethanol and then deionized water.

    • Dry the functionalized substrates under a stream of nitrogen.

    • Cure the substrates in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

  • Storage:

    • Store the PEGylated surfaces in a dry, inert atmosphere.

Experimental Protocol 2: Quantification of Protein Adsorption using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a method to quantify the amount of a specific protein adsorbed onto a surface.

Materials:

  • Functionalized and control substrates

  • Protein solution (e.g., Fibrinogen, BSA in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the adsorbed protein

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Protein Adsorption:

    • Incubate the functionalized and control surfaces with the protein solution for a defined period (e.g., 1 hour) at a specific temperature (e.g., 37°C).

    • Wash the surfaces thoroughly with PBS to remove non-adsorbed protein.

  • Blocking:

    • Incubate the surfaces with blocking buffer for 1 hour to prevent non-specific binding of antibodies.

    • Wash with PBS.

  • Antibody Incubation:

    • Incubate the surfaces with the primary antibody solution for 1 hour.

    • Wash with PBS.

    • Incubate the surfaces with the HRP-conjugated secondary antibody solution for 1 hour.

    • Wash thoroughly with PBS.

  • Detection:

    • Add TMB substrate and incubate until a color change is observed.

    • Add the stop solution to quench the reaction.

  • Quantification:

    • Measure the absorbance at 450 nm using a plate reader.

    • Correlate the absorbance values to protein concentration using a standard curve.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key processes and relationships.

G cluster_0 Surface Modification Process cluster_1 Mechanism of Biocompatibility Substrate Hydroxylated Surface (e.g., Glass, Silica) Silanization This compound Treatment Substrate->Silanization Covalent Bonding PEG_Surface PEGylated Surface (Biocompatible) Silanization->PEG_Surface Formation of Self-Assembled Monolayer PEG_Layer Hydrophilic PEG Layer Adsorption Non-specific Adsorption/Adhesion PEG_Layer->Adsorption Inhibition Protein Protein Protein->Adsorption Cell Cell Cell->Adsorption

A flowchart illustrating the surface modification process and the mechanism of improved biocompatibility.

G This compound This compound Biocompatibility Biocompatibility This compound->Biocompatibility High Alkylsilanes Alkylsilanes Alkylsilanes->Biocompatibility Low Aminosilanes Aminosilanes Aminosilanes->Biocompatibility Moderate Zwitterionic Silanes Zwitterionic Silanes Zwitterionic Silanes->Biocompatibility High

A relational diagram comparing the biocompatibility of different surface modification agents.

Conclusion

The choice of a surface modification agent is a critical decision in the development of biocompatible materials. While this compound offers a robust and well-established solution for reducing non-specific protein adsorption and cell adhesion, a thorough evaluation of alternatives is warranted for specific applications. Zwitterionic silanes, in particular, present a compelling alternative with comparable or even superior performance in certain scenarios. By understanding the underlying mechanisms and leveraging the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize the biocompatibility of their materials and accelerate the translation of their innovations from the lab to the clinic.

References

Performance Showdown: m-PEG5-triethoxysilane Coatings vs. Emerging Alternatives for Advanced Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of surface modification, the choice of coating can critically impact experimental outcomes. This guide provides a comprehensive performance validation of m-PEG5-triethoxysilane coatings, juxtaposed with promising alternatives—polysarcosine (pSar) and poly(2-oxazoline)s (POx). Through a detailed comparison of experimental data, this report serves as an essential resource for selecting the optimal surface chemistry for applications demanding minimized non-specific protein adsorption and controlled cell interaction.

This compound has established itself as a standard for creating hydrophilic and protein-repellent surfaces. The methoxy-terminated polyethylene (B3416737) glycol (PEG) chain provides a steric barrier that effectively reduces the fouling of surfaces by proteins and cells. However, the emergence of alternative polymers like pSar and POx, which offer potential advantages in stability and biocompatibility, necessitates a thorough comparative analysis. This guide delves into the quantitative performance of these coatings across key metrics: protein adsorption, cell adhesion, and long-term stability.

At a Glance: Comparative Performance Data

To facilitate a clear and direct comparison, the following tables summarize the key performance indicators for m-PEG-silane, polysarcosine-silane, and poly(2-oxazoline)-silane coatings based on available experimental data.

Table 1: Protein Adsorption

Coating TypeTest ProteinProtein Adsorption ReductionSurface ConcentrationSource
m-PEG-silane Fibrinogen> 95%-[1][2]
Polysarcosine (pSar) Human Serum AlbuminSimilar affinity to PEG-[3]
Poly(2-methyl-2-oxazoline) (PMOXA) Full Human Serum-< 2 ng/cm²[4]
Poly(2-oxazoline)s & Poly(2-oxazine)s -Better than analogous PEG coatings-[5]

Table 2: Surface Wettability

Coating TypeSubstrateWater Contact Angle (°)Source
m-PEG-silane Glass~40-50°[1][2]
Unmodified Control Glass< 10°[1][2]

Table 3: Long-Term Stability

Coating TypeMediumDurationKey FindingsSource
m-PEG-silane Simulated Body Fluid1 monthPEG-shell significantly reduces silica (B1680970) degradation.[5][5]
Poly(2-methyl-2-oxazoline) (PMOXA) Physiological & Oxidative Media2 weeksSignificantly more stable than PEG graft copolymer films.[1][6][1][6]

Note: Direct comparative data for cell adhesion on all three surfaces is limited. Available data suggests that the density of PEG chains influences cell adhesion, and poly(2-oxazoline) surfaces can be tailored for cell culture and detachment.

Visualizing the Workflow: From Coating to Characterization

A systematic approach is crucial for the successful application and validation of surface coatings. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Substrate Preparation cluster_coating Surface Coating cluster_char Characterization cluster_perf Performance Validation Clean Cleaning Activate Surface Activation (e.g., Oxygen Plasma) Clean->Activate PEG This compound Activate->PEG Silanization pSar Polysarcosine-silane Activate->pSar Silanization POx Poly(2-oxazoline)-silane Activate->POx Silanization WCA Water Contact Angle PEG->WCA Analysis XPS XPS PEG->XPS Analysis AFM AFM PEG->AFM Analysis pSar->WCA Analysis pSar->XPS Analysis pSar->AFM Analysis POx->WCA Analysis POx->XPS Analysis POx->AFM Analysis Protein Protein Adsorption Assay WCA->Protein Performance Testing Cell Cell Adhesion Assay WCA->Cell Performance Testing Stability Long-Term Stability Test WCA->Stability Performance Testing XPS->Protein Performance Testing XPS->Cell Performance Testing XPS->Stability Performance Testing AFM->Protein Performance Testing AFM->Cell Performance Testing AFM->Stability Performance Testing

A typical experimental workflow for coating and validation.

The Mechanism of Action: A Signaling Pathway Perspective

The effectiveness of these polymer coatings in preventing biofouling stems from their ability to create a hydration layer at the surface, which acts as a physical and energetic barrier to protein adsorption. This, in turn, prevents the subsequent cascade of cell adhesion.

signaling_pathway cluster_surface Coated Surface cluster_bio Biological Environment Polymer Polymer Layer (PEG, pSar, or POx) Hydration Hydration Layer Protein Proteins Cell Cells Hydration->Cell Inhibition of Adhesion Protein->Hydration Repulsion Protein->Cell Mediates Adhesion

Mechanism of bio-fouling prevention by polymer coatings.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in this guide.

Surface Coating with m-PEG-silane

This protocol is adapted from the general principles of silanization for creating self-assembled monolayers.

  • Substrate Preparation:

    • Clean glass or silicon substrates by sonication in a series of solvents (e.g., acetone, ethanol (B145695), and deionized water) for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

    • Activate the surface by treating with oxygen plasma for 2-5 minutes to generate hydroxyl groups.

  • Silanization:

    • Prepare a 1% (v/v) solution of this compound in anhydrous toluene (B28343).

    • Immerse the activated substrates in the silane (B1218182) solution and incubate for 2-4 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis of the silane.

    • After incubation, rinse the substrates thoroughly with toluene to remove any unbound silane.

    • Cure the coated substrates in an oven at 110°C for 30-60 minutes to promote covalent bond formation.

    • Sonicate the cured substrates in toluene and then ethanol to remove any physisorbed molecules.

    • Dry the substrates under a stream of nitrogen.

Surface Characterization
  • Water Contact Angle Measurement:

    • Place a 5 µL droplet of deionized water onto the coated surface.

    • Capture an image of the droplet and measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point using a goniometer.

    • Perform measurements at a minimum of three different locations on each sample to ensure uniformity.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Analyze the elemental composition and chemical states of the coated surfaces using an XPS system with a monochromatic Al Kα X-ray source.

    • Acquire high-resolution spectra for C 1s, O 1s, Si 2p, and N 1s (for pSar and POx) to confirm the presence of the polymer coating.

  • Atomic Force Microscopy (AFM):

    • Image the surface topography of the coated substrates in tapping mode using an AFM.

    • Analyze the images to assess the homogeneity and roughness of the polymer layer.

Protein Adsorption Assay
  • Incubation:

    • Immerse the coated and control substrates in a solution of a model protein (e.g., 1 mg/mL fibrinogen or bovine serum albumin in phosphate-buffered saline, PBS) for 1 hour at 37°C.

    • After incubation, rinse the substrates thoroughly with PBS to remove non-adsorbed proteins.

  • Quantification (e.g., using Enzyme-Linked Immunosorbent Assay - ELISA):

    • Block any remaining non-specific binding sites by incubating the substrates in a 1% BSA solution in PBS for 1 hour.

    • Incubate the substrates with a primary antibody specific to the adsorbed protein for 1 hour.

    • Rinse with PBS and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) for 1 hour.

    • Rinse with PBS and add a substrate for the enzyme (e.g., TMB).

    • Measure the absorbance of the resulting solution using a microplate reader to quantify the amount of adsorbed protein.

Cell Adhesion Assay
  • Cell Culture:

    • Sterilize the coated and control substrates with 70% ethanol and UV irradiation.

    • Place the substrates in a sterile cell culture plate and seed with a specific cell type (e.g., fibroblasts or endothelial cells) at a known density.

    • Culture the cells in an appropriate medium under standard cell culture conditions (37°C, 5% CO2) for a defined period (e.g., 24 hours).

  • Quantification:

    • After incubation, gently wash the substrates with PBS to remove non-adherent cells.

    • Fix the adherent cells with a solution such as 4% paraformaldehyde.

    • Stain the cells with a fluorescent dye (e.g., DAPI for nuclei) and visualize using a fluorescence microscope.

    • Quantify the number of adherent cells by counting the number of cells in multiple random fields of view.

Conclusion

The selection of a surface coating for biomedical and research applications requires a careful evaluation of its performance characteristics. While this compound remains a robust and widely used option for reducing protein adsorption and cell adhesion, emerging alternatives like polysarcosine and poly(2-oxazoline)s present compelling advantages. Polysarcosine demonstrates comparable protein repellency to PEG, while certain poly(2-oxazoline) formulations have shown superior antifouling properties and significantly enhanced long-term stability.

The data and protocols presented in this guide provide a foundation for researchers to make informed decisions based on the specific requirements of their application. Further head-to-head studies, particularly focusing on quantitative cell adhesion and long-term stability in diverse biological environments, will be crucial for fully elucidating the relative merits of these advanced coating technologies.

References

A Comparative Guide to Self-Assembled Monolayers: AFM Analysis of m-PEG5-triethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of surface modification, particularly for applications in biomedical devices, biosensors, and drug delivery systems, the creation of well-defined, functional, and bio-inert surfaces is paramount. Self-assembled monolayers (SAMs) provide a versatile platform for tailoring surface properties at the molecular level. Among the various molecules used for SAM formation, m-PEG5-triethoxysilane has garnered significant interest due to its ability to form hydrophilic, protein-resistant coatings on hydroxylated surfaces like silicon dioxide. This guide provides a comparative analysis of this compound SAMs with other common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The primary advantage of this compound lies in the dual functionality of its molecular structure. The triethoxysilane (B36694) group facilitates a robust covalent attachment to silicon-based substrates through the formation of siloxane bonds, while the methoxy-terminated penta(ethylene glycol) (PEG) chain extends outwards, creating a hydrophilic and bio-inert surface. This "stealth" property of PEGylated surfaces is crucial for minimizing non-specific protein adsorption and cell adhesion, thereby providing a "blank slate" for specific functionalization.

Comparative Performance of Self-Assembled Monolayers

The choice of molecule for SAM formation dictates the resulting surface properties. Besides this compound, other common silanes used for surface modification include alkylsilanes for creating hydrophobic surfaces and aminosilanes for introducing reactive amine groups for further functionalization. The following table summarizes key performance metrics for these different types of SAMs, providing a quantitative comparison of their surface characteristics.

SAM Type Molecule Example Surface Roughness (Rq or Ra) Water Contact Angle Typical Thickness Key Characteristics
PEG-Silane This compound< 1 nm[1]30° - 50°[1]2 - 4 nm[1]Hydrophilic, protein-resistant, bio-inert
Alkylsilane Octadecyltriethoxysilane (OTS)~0.2 - 0.5 nm~110°~2.5 nmHydrophobic, lubricating
Aminosilane (3-Aminopropyl)triethoxysilane (APTES)~0.2 - 0.6 nm[2]50° - 70°[3]~0.8 - 1.5 nm[4]Hydrophilic, reactive amine groups for functionalization
Thiol-terminated Silane (B1218182) (3-Mercaptopropyl)trimethoxysilane (MPTS)~0.5 nm[5]~72°[5]~0.7 nmReactive thiol groups for coupling biomolecules

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections outline the protocols for substrate preparation, SAM formation, and AFM analysis.

1. Substrate Preparation (Silicon Wafer)

A clean and hydroxylated substrate is essential for the formation of a high-quality SAM.

  • Cleaning: Silicon wafers are sonicated in acetone (B3395972) and then deionized water for 15 minutes each to remove organic contaminants.[6]

  • Hydroxylation: The cleaned wafers are immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.) This step removes any remaining organic residues and creates a fresh, hydrophilic silicon oxide layer with a high density of hydroxyl (-OH) groups.[6]

  • Rinsing and Drying: The wafers are thoroughly rinsed with copious amounts of deionized water and then dried under a stream of high-purity nitrogen gas.[6] The cleaned substrates should be used immediately for SAM deposition.

2. This compound SAM Formation (Solution Phase Deposition)

  • Solution Preparation: A 1% (v/v) solution of this compound is prepared in anhydrous toluene (B28343) in a clean, dry glass container.[6]

  • Immersion: The cleaned and dried silicon substrates are immediately immersed in the silane solution.[6] To prevent unwanted polymerization in the solution due to trace amounts of water, this step should be carried out in a controlled environment, such as a glovebox under an inert atmosphere.

  • Incubation: The deposition is allowed to proceed for 2-4 hours at room temperature.[7]

  • Rinsing: After incubation, the substrates are removed from the solution and rinsed thoroughly with fresh toluene to remove any non-covalently bound (physisorbed) molecules.[7]

  • Curing: To complete the formation of stable siloxane bonds within the monolayer and with the surface, the substrates are cured in an oven at 110-120°C for 30-60 minutes.[7]

3. Atomic Force Microscopy (AFM) Analysis

AFM is a powerful technique for characterizing the topography of the SAM at the nanoscale.

  • Sample Mounting: The SAM-modified substrate is mounted on an AFM stub using double-sided adhesive.[7]

  • Imaging Mode: Tapping mode AFM is typically used to scan the surface to minimize damage to the soft organic monolayer.[7] A silicon nitride tip is a common choice for this application.

  • Image Acquisition: Images are acquired at various scan sizes (e.g., 5 µm x 5 µm and 1 µm x 1 µm) to assess the large-scale uniformity and nanoscale features of the monolayer.[7]

  • Data Analysis: The acquired AFM images are processed to determine the root-mean-square (Rq) or average (Ra) surface roughness, which provides a quantitative measure of the monolayer's smoothness. A low surface roughness (< 1 nm) is indicative of a well-formed, uniform SAM.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows and the logical relationships in the analysis of this compound SAMs.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_analysis AFM Analysis Cleaning 1. Cleaning (Acetone, DI Water) Hydroxylation 2. Hydroxylation (Piranha Solution) Cleaning->Hydroxylation Rinsing_Drying_Prep 3. Rinsing & Drying (DI Water, N2 Gas) Hydroxylation->Rinsing_Drying_Prep Solution_Prep 4. Solution Preparation (this compound in Toluene) Rinsing_Drying_Prep->Solution_Prep Deposition 5. Deposition (Immersion) Solution_Prep->Deposition Rinsing_SAM 6. Rinsing (Toluene) Deposition->Rinsing_SAM Curing 7. Curing (110-120°C) Rinsing_SAM->Curing Mounting 8. Sample Mounting Curing->Mounting Imaging 9. Tapping Mode Imaging Mounting->Imaging Data_Analysis 10. Data Analysis (Surface Roughness) Imaging->Data_Analysis

Experimental workflow for this compound SAM preparation and AFM analysis.

logical_relationship Molecule This compound Triethoxy Triethoxysilane Group Molecule->Triethoxy contains PEG m-PEG5 Chain Molecule->PEG contains Substrate Hydroxylated Surface (e.g., SiO2) Triethoxy->Substrate reacts with SAM Self-Assembled Monolayer PEG->SAM forms outer surface of Substrate->SAM forms on Properties Surface Properties SAM->Properties Hydrophilicity Hydrophilicity Properties->Hydrophilicity Bioinertness Bio-inertness (Protein Resistance) Properties->Bioinertness Stability Covalent Attachment (Stability) Properties->Stability

Logical relationship of this compound components to final SAM properties.

References

A Comparative Guide to XPS Characterization of m-PEG5-triethoxysilane Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray Photoelectron Spectroscopy (XPS) characterization of nanoparticles functionalized with methoxy-poly(ethylene glycol)-triethoxysilane (m-PEG5-triethoxysilane) against other common silane-based surface modifications. The supporting experimental data, detailed protocols, and visual workflows are designed to assist researchers in interpreting their own XPS data and selecting appropriate surface chemistries for nanoparticle-based drug delivery systems.

Performance Comparison: Surface Elemental Composition

Successful functionalization of nanoparticles with this compound and other silanes can be quantitatively verified by XPS. The following table summarizes the expected atomic percentage ranges for key elements on the surface of functionalized nanoparticles, based on typical experimental findings. These values are indicative and can vary depending on the nanoparticle core material, the density of the silane (B1218182) layer, and the specific PEG chain length.

Surface ModifierNanoparticle CoreC 1s (%)O 1s (%)Si 2p (%)N 1s (%)Core Element (%)Reference
m-PEG-silane Iron Oxide (MNPs)PresentIncreasedPresentN/ADecreased[1]
APTES Iron Oxide (MNS)PresentPresentPresentPresentPresent[2]
APTES Mesoporous Silica (MSNs)PresentPresentPresentPresentN/A[3]
MPTMS + APTES GoldPresentPresentPresentPresentN/A[4]

Key Observations:

  • Presence of Silicon (Si 2p): The appearance of a Si 2p peak is a primary indicator of successful silanization for all listed modifiers.

  • Increase in Carbon (C 1s) and Oxygen (O 1s): Functionalization with PEG-silanes and aminopropyl-silanes leads to a significant increase in the atomic concentration of carbon and oxygen on the nanoparticle surface, corresponding to the organic nature of these molecules. The high-resolution C 1s spectrum for PEGylated nanoparticles will show a characteristic C-O peak at approximately 286.7 eV.[5]

  • Presence of Nitrogen (N 1s): For nanoparticles functionalized with amine-containing silanes like (3-aminopropyl)triethoxysilane (APTES), the presence of a N 1s peak at around 399-401 eV is a clear confirmation of successful surface modification.[2][6]

  • Attenuation of Core Element Signal: The intensity of the XPS signal from the core nanoparticle material (e.g., Fe 2p for iron oxide nanoparticles) is expected to decrease after successful surface functionalization due to the overlying silane layer.

Experimental Protocol: XPS Characterization of Functionalized Nanoparticles

This section outlines a general methodology for the XPS analysis of nanoparticles functionalized with this compound.

1. Sample Preparation:

  • Synthesize nanoparticles (e.g., iron oxide, silica) using a suitable method like co-precipitation.[7]

  • Functionalize the nanoparticles with this compound in an appropriate solvent (e.g., ethanol, dioxane).[8][9] This typically involves stirring the nanoparticles with the silane for a set period.[9]

  • Purify the functionalized nanoparticles to remove excess silane. This is crucial and is often achieved through repeated cycles of centrifugation and redispersion in a clean solvent.[9]

  • Prepare the final sample for XPS analysis by drop-casting a concentrated dispersion of the purified nanoparticles onto a clean, conductive substrate (e.g., silicon wafer, gold-coated slide) and allowing it to dry completely under vacuum.

2. XPS Data Acquisition:

  • Load the prepared sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.

  • Acquire high-resolution scans for the elements of interest: C 1s, O 1s, Si 2p, and the primary element(s) of the nanoparticle core (e.g., Fe 2p for iron oxide, Si 2p for silica).

  • If applicable (e.g., for APTES functionalized particles), acquire a high-resolution scan for N 1s.

3. Data Analysis:

  • Perform charge correction on the acquired spectra, typically by referencing the adventitious carbon C 1s peak to 284.8 eV.

  • Determine the atomic concentrations of the identified elements from the survey scan using the appropriate relative sensitivity factors (RSFs).

  • Perform peak fitting (deconvolution) on the high-resolution spectra to identify the different chemical states of each element. For this compound functionalized nanoparticles, the C 1s spectrum should be deconvoluted to identify C-C/C-H, C-O (from the PEG chain), and potentially C-Si bonds. The Si 2p spectrum can be analyzed to confirm the presence of Si-O-nanoparticle bonds.

Visualizing the Process and Logic

The following diagrams illustrate the experimental workflow and the logical connections in XPS data interpretation for confirming nanoparticle functionalization.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis NP_Synth Nanoparticle Synthesis Functionalization This compound Functionalization NP_Synth->Functionalization Purification Purification (Centrifugation/Washing) Functionalization->Purification Deposition Deposition on Substrate Purification->Deposition Survey_Scan Acquire Survey Scan Deposition->Survey_Scan HighRes_Scan Acquire High-Resolution Scans (C, O, Si, Core Element) Survey_Scan->HighRes_Scan Data_Processing Data Processing (Charge Correction, Quantification) HighRes_Scan->Data_Processing Peak_Fitting Peak Fitting and Interpretation Data_Processing->Peak_Fitting XPS_Logic cluster_evidence XPS Spectral Evidence cluster_conclusion Conclusion Si_peak Presence of Si 2p peak Confirmation Successful Covalent Functionalization with this compound Si_peak->Confirmation C_O_increase Increase in C 1s and O 1s signals C_O_increase->Confirmation Core_decrease Attenuation of nanoparticle core signal Core_decrease->Confirmation CO_peak Characteristic C-O peak in high-resolution C 1s CO_peak->Confirmation

References

Verifying m-PEG5-Triethoxysilane Coatings: A Comparative Guide to Contact Angle Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface modifications, ensuring the successful application of coatings is paramount. This guide provides a detailed comparison of using contact angle measurement to verify m-PEG5-triethoxysilane coatings against other alternatives, supported by experimental data and protocols.

This compound is a popular reagent for surface modification, prized for its ability to create a hydrophilic polyethylene (B3416737) glycol (PEG) layer that can reduce non-specific protein adsorption and cell adhesion. The triethoxysilane (B36694) group allows for covalent attachment to hydroxyl-bearing surfaces like glass and silica (B1680970). Verifying the uniformity and effectiveness of this coating is a critical step in many experimental workflows.

The Role of Contact Angle Measurement

Contact angle goniometry is a widely used technique to characterize the wettability of a surface.[1][2][3] The contact angle is the angle formed by a liquid droplet at the three-phase boundary where the liquid, gas, and solid intersect.[3] This angle provides a quantitative measure of a surface's hydrophilicity or hydrophobicity.

A bare glass or silica surface is typically hydrophilic, exhibiting a low water contact angle. After a successful coating with this compound, the surface becomes more hydrophilic due to the presence of the PEG chains, leading to a decrease in the water contact angle.[4][5] Therefore, measuring the water contact angle before and after the coating process serves as a rapid and effective method to verify the presence and uniformity of the this compound layer.

Comparative Data: Surface Wettability of Various Coatings

The following table summarizes the water contact angles for different surface coatings, providing a clear comparison of their wetting properties.

Silane (B1218182) TypeSpecific Silane ExampleSubstrateWater Contact Angle (°)
Uncoated -Silicon Dioxide Wafers< 5° (after plasma etching)[6]
Alkylsilane Trimethoxysilane (TMSi)TiAl6V485.3 ± 2.5[4]
Triethoxy(octyl)silaneMagnesium Alloy98.9 - 102.3[4]
PEG-Silane This compound Silica ~30-50 (expected) [4]
Methoxy(polyethyleneoxy)propyl]trimethoxysilaneSilica~30-50[4]
Zwitterionic Silane Phosphorylcholine-silane (PCSi)TiAl6V445.2 ± 3.1[4]
Sulfobetaine-silane (SBSi)TiAl6V438.5 ± 2.8[4]

Alternative Verification Methods

While contact angle measurement is a primary method for verification, other techniques can provide more detailed surface information:

  • X-ray Photoelectron Spectroscopy (XPS): This technique provides elemental composition of the surface, confirming the presence of silicon, carbon, and oxygen from the PEG-silane coating.[7][8]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the smoothness and uniformity of the coating at the nanoscale.[8][9]

  • Ellipsometry: This method measures the thickness of the deposited silane layer.

These methods, while more complex and costly than contact angle goniometry, offer complementary data for a more comprehensive characterization of the surface coating.

Experimental Protocols

Protocol 1: Surface Coating with this compound

This protocol outlines the general steps for modifying a glass or silica surface.

Materials:

  • Glass or silica substrate

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive)

  • Anhydrous toluene (B28343)

  • This compound

  • Ethanol (B145695)

  • Deionized water

  • Nitrogen gas

  • Oven

Procedure:

  • Surface Cleaning:

    • Immerse the substrate in Piranha solution for 15-30 minutes to clean and hydroxylate the surface.

    • Rinse extensively with deionized water.

    • Dry the substrate under a stream of nitrogen and then in an oven at 110-120°C for 1 hour.

  • Silanization:

    • Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.

    • Immerse the cleaned and dried substrate in the silane solution in a moisture-free environment (e.g., under a nitrogen atmosphere).[10]

    • Allow the reaction to proceed for 2-4 hours at room temperature.[10]

  • Washing and Curing:

    • Remove the substrate from the silanization solution and rinse with anhydrous toluene to remove unreacted silane.[10]

    • Rinse with ethanol and then deionized water.[10]

    • Dry the coated substrate under a stream of nitrogen.

    • Cure the substrate in an oven at 100-120°C for 30-60 minutes to promote stable siloxane bond formation.[10]

Protocol 2: Contact Angle Measurement (Sessile Drop Method)

This protocol describes how to measure the static contact angle using a goniometer.[11]

Materials and Equipment:

  • Contact angle goniometer with a camera and analysis software

  • Syringe with a flat-tipped needle

  • High-purity water

  • Coated and uncoated substrates

Procedure:

  • Instrument Setup:

    • Place the substrate on the sample stage of the goniometer.

    • Fill the syringe with high-purity water and mount it on the dispenser.

    • Adjust the camera focus to obtain a sharp image of the substrate surface.

  • Droplet Deposition:

    • Carefully dispense a small droplet of water (typically 1-5 µL) onto the substrate surface.[1]

  • Image Capture and Analysis:

    • Capture a high-resolution image of the droplet on the surface.

    • Use the goniometer software to analyze the image and determine the contact angle. The software will typically fit a mathematical model to the drop shape to calculate the angle at the liquid-solid interface.[12]

  • Data Collection:

    • Repeat the measurement at multiple locations on the surface to ensure uniformity.

    • Calculate the average contact angle and standard deviation.

Workflow for Coating and Verification

The following diagram illustrates the logical flow of the coating and verification process.

G cluster_prep Substrate Preparation cluster_coating Coating Process cluster_verification Verification cluster_decision Outcome Cleaning Substrate Cleaning (e.g., Piranha Solution) Drying1 Drying Cleaning->Drying1 Silanization Immersion in This compound Solution Drying1->Silanization Transfer to moisture-free environment Rinsing Rinsing Silanization->Rinsing Curing Curing Rinsing->Curing CAM Contact Angle Measurement Curing->CAM Analysis Data Analysis CAM->Analysis Decision Successful Coating? Analysis->Decision Proceed Proceed with Experiment Decision->Proceed Yes Troubleshoot Troubleshoot Coating Process Decision->Troubleshoot No

Caption: Workflow for this compound coating and verification.

References

Long-Term Stability of PEG-Silane Coatings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of surface modifications is a critical factor in the development of reliable and effective biomaterials, medical devices, and drug delivery systems. Poly(ethylene glycol) (PEG)-silane coatings are widely utilized for their ability to resist protein adsorption and cell adhesion, thereby reducing biofouling and improving biocompatibility. This guide provides an objective comparison of the long-term stability of different PEG-silane coatings, supported by experimental data, to aid in the selection of the most appropriate surface treatment for your application.

The longevity and performance of PEG-silane coatings are influenced by several factors, including the type of silane (B1218182), the molecular weight of the PEG chain, the deposition method, and the environmental conditions to which they are exposed. This guide will delve into the hydrolytic and thermal stability of these coatings, offering a comparative analysis based on published research.

Comparative Performance Data: Hydrolytic and Thermal Stability

The long-term performance of a PEG-silane coating is primarily dictated by its resistance to environmental factors such as moisture and temperature. Hydrolytic stability refers to the coating's ability to resist degradation in an aqueous environment, a crucial parameter for applications in physiological conditions. Thermal stability is the coating's ability to withstand high temperatures without decomposition, which is important for applications involving thermal cycling or sterilization processes.

While direct comparative studies on a wide range of PEG-silane coatings under identical long-term aging conditions are limited in publicly available literature, we can synthesize findings from various sources to provide a comparative overview. The following tables summarize the stability performance of different silane and PEG-silane coatings based on key experimental indicators.

Table 1: Comparison of Hydrolytic Stability of Different Surface Modifications

Surface ModificationSubstrateConditionsObservation
PEG-Silane SAM Silicon NitrideAir, > 2 weeksStable[1][2]
Siloxane MonolayerTitanium AlloypH 7.5, 7 daysSignificant loss of bound molecules[1]
Phosphonate MonolayerTitanium AlloypH 7.5, 7 daysStable, with nearly identical loading of bound molecules before and after exposure[1]
Dipodal SilaneSiliceousAcidic and brine environmentsMarkedly improved resistance to hydrolysis compared to conventional silanes[1]
PEG-thiol SAMGoldAir, < 2 weeksDegradation observed[1][2]

Table 2: Comparison of Thermal Stability of Different Surface Modifications

Surface ModificationSubstrateDecomposition Temperature (°C)
PEG-Silane SAM Silicon Nitride> 160°C (improves monolayer quality)[2]
1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDS) SAMSiliconStable up to 350°C[1]
4-aminobutyltriethoxysilane (ABTES) SAMSiliconStable up to 250°C[1]
1H,1H,2H,2H- perfluorodecanethiol (PFDT) SAMGold~145°C[1]
16-mercaptohexadecanoic acid (MHDA) SAMGold~145°C[1]
1-octadecanethiol (ODT) SAMGold~110°C[1]

Factors Influencing Long-Term Stability

Several key factors influence the long-term stability of PEG-silane coatings:

  • Silane Anchor Chemistry: The covalent bond between the silane and the substrate is a critical determinant of stability. Dipodal silanes, which form two bonds with the surface, exhibit enhanced hydrolytic stability compared to monopodal silanes.[1] The silane-to-surface bond is generally more stable than the thiol-gold bond used in self-assembled monolayers (SAMs) on gold, which is susceptible to oxidation.[2][3]

  • PEG Chain Length (Molecular Weight): The molecular weight of the PEG chain plays a significant role in both the anti-fouling properties and the stability of the coating. Longer PEG chains can provide better steric hindrance against protein adsorption. However, the optimal molecular weight for stability and bio-resistance can be application-dependent. Some studies suggest an optimal range of 2 to 5 kDa for reducing plasma protein adsorption.

  • PEG End-Group: The terminal group of the PEG chain can influence its stability. Methoxy-terminated PEG (mPEG) is commonly used to prevent cross-linking and ensure a brush-like conformation of the PEG chains on the surface.

  • Deposition Method: The method of silanization can impact the quality and stability of the resulting film. Vapor-phase deposition can lead to more stable and reproducible layers compared to liquid-phase deposition.[1]

Experimental Protocols

Reproducible and reliable data on surface stability necessitate well-defined experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Vapor-Phase Silanization

This method is used to create a uniform and stable silane monolayer on a substrate.

Materials:

  • Substrates (e.g., silicon wafers, glass slides)

  • Desired PEG-silane

  • Vacuum desiccator

  • Hotplate

  • Nitrogen gas (high purity)

  • Fume hood

Procedure:

  • Surface Preparation: Thoroughly clean the substrates to ensure a reactive surface. This typically involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by plasma or piranha cleaning to generate hydroxyl groups on the surface.

  • Vapor Deposition: Place the cleaned and dried substrates in a vacuum desiccator. Place a small amount of the PEG-silane in a separate container within the desiccator. Evacuate the desiccator to allow the silane to vaporize and deposit onto the substrates. The deposition time will vary depending on the specific silane and desired layer thickness.

  • Curing: After deposition, place the substrates on a hotplate in a fume hood at an elevated temperature (e.g., 100-120°C) for a defined period to cure the silane layer and promote covalent bond formation with the surface.

  • Rinsing: Rinse the coated substrates with an appropriate solvent (e.g., ethanol, toluene) to remove any unbound silane molecules and then dry with a stream of nitrogen.

Protocol 2: Accelerated Hydrolytic Stability Testing

This protocol outlines a method for assessing the long-term stability of a PEG-silane coating in an aqueous environment.

Materials:

  • PEG-silane coated substrates

  • Phosphate-buffered saline (PBS) or other relevant buffer solution

  • Incubator or oven

  • Contact angle goniometer

  • X-ray photoelectron spectrometer (XPS)

Procedure:

  • Initial Characterization: Measure the initial water contact angle and acquire an XPS spectrum of the freshly prepared PEG-silane coated surface. The C1s spectrum should show a characteristic C-O peak from the PEG backbone, and the Si2p spectrum can confirm the presence of the silane layer.

  • Immersion: Immerse the samples in PBS in a sealed container.

  • Aging: Place the container in an incubator at a physiologically relevant temperature (e.g., 37°C) for a defined period (e.g., 1, 7, 14, and 30 days).

  • Post-Aging Analysis: After each time point, remove the samples from the buffer, rinse with deionized water, and dry with a stream of nitrogen.

    • Contact Angle Measurement: Measure the water contact angle again to assess changes in surface hydrophilicity. A significant change may indicate degradation or rearrangement of the coating.

    • XPS Analysis: Acquire another XPS spectrum to determine changes in the elemental composition and chemical states of the surface. A decrease in the C-O peak intensity relative to the substrate signals would indicate the loss of the PEG-silane layer.

Mechanism of Biofouling Resistance and the Role of PEG-Silane Coatings

Biofouling is a complex process initiated by the adsorption of biomolecules, such as proteins, onto a surface. This initial layer then facilitates the attachment and proliferation of microorganisms, leading to the formation of a biofilm.[4] Chemical signaling, including quorum sensing, plays a crucial role in the regulation of biofilm formation and maturation.[4]

PEG-silane coatings inhibit biofouling through a combination of mechanisms:

  • Hydration Layer: The ether oxygen atoms in the PEG chains form hydrogen bonds with water molecules, creating a tightly bound hydration layer on the surface.[5] This layer acts as a physical and energetic barrier, preventing proteins from adsorbing onto the underlying substrate.

  • Steric Repulsion: The flexible PEG chains extend into the surrounding aqueous environment, creating a brush-like structure. When a protein or microorganism approaches the surface, the compression of these PEG chains results in a repulsive steric force, preventing adhesion.[5]

The long-term stability of the PEG-silane coating is paramount for maintaining these anti-fouling properties over the intended lifetime of the device or material.

Visualizing the Experimental Workflow and Anti-Fouling Mechanism

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for stability testing and the mechanism of biofouling inhibition by PEG-silane coatings.

ExperimentalWorkflow cluster_prep Coating Preparation cluster_aging Accelerated Aging cluster_analysis Post-Aging Analysis sub_prep Substrate Cleaning silanization PEG-Silane Deposition (Vapor or Liquid Phase) sub_prep->silanization curing Curing silanization->curing initial_char Initial Characterization (Contact Angle, XPS) curing->initial_char immersion Immersion in PBS (e.g., 37°C) initial_char->immersion time_points Time Points (1, 7, 14, 30 days) immersion->time_points post_char Final Characterization (Contact Angle, XPS) time_points->post_char comparison Data Comparison post_char->comparison

Caption: Experimental workflow for assessing the long-term stability of PEG-silane coatings.

AntiFoulingMechanism cluster_surface PEG-Silane Coated Surface cluster_biofouling Biofouling Prevention substrate Substrate silane Silane Layer substrate->silane peg PEG Chains silane->peg hydration Hydration Layer (H2O molecules) peg->hydration protein Protein protein->hydration Adsorption Blocked (Energetic Barrier) cell Bacterium cell->peg Adhesion Prevented (Steric Repulsion)

Caption: Mechanism of biofouling resistance by PEG-silane coatings.

Conclusion

The long-term stability of PEG-silane coatings is a multifaceted issue that depends on a careful selection of materials and deposition processes. The evidence suggests that PEG-silane coatings, particularly those with robust silane anchoring chemistries like dipodal silanes, offer superior hydrolytic and thermal stability compared to alternatives such as PEG-thiol SAMs on gold. For applications requiring long-term performance in aqueous environments, the choice of PEG molecular weight and the use of a stable end-group are critical considerations. By employing standardized accelerated aging protocols and surface analysis techniques, researchers can make informed decisions to ensure the durability and efficacy of their PEG-silane functionalized surfaces.

References

A Comparative Guide to Silanization Protocols for m-PEG5-triethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with polyethylene (B3416737) glycol (PEG) is a cornerstone technique for enhancing biocompatibility, reducing non-specific protein adsorption, and improving the performance of a wide range of materials in biological applications. Among the various methods for surface PEGylation, the use of silane (B1218182) chemistry, specifically with molecules like m-PEG5-triethoxysilane, offers a robust and covalent attachment to silica-based substrates such as glass and silicon wafers. The choice of silanization protocol can significantly impact the density, uniformity, and ultimate performance of the PEGylated surface.

This guide provides a comparative analysis of common silanization protocols for this compound, supported by experimental data from studies on similar PEG-silanes. We will delve into one-step versus two-step solution-phase methods and vapor-phase deposition, offering detailed experimental protocols and quantitative comparisons to aid researchers in selecting the optimal method for their specific application.

Comparative Analysis of Silanization Protocols

The effectiveness of a silanization protocol is primarily evaluated based on the resulting surface characteristics and its ability to resist biomolecular fouling. Key performance indicators include surface roughness, PEG graft density, and the reduction in protein adsorption. Below is a summary of expected performance for different protocols based on available literature.

Data Presentation: Performance of Silanization Protocols

ProtocolKey ParametersSurface Roughness (RMS)PEG Graft DensityFibrinogen Adsorption ReductionKey AdvantagesKey Disadvantages
One-Step Solution Phase (Ethanol/Water) This compound in 95% Ethanol (B145695)/5% Water (acidified)Low (~0.1-0.3 nm)Moderate to High>95%Simple, rapid, uses common solvents.Potential for multilayer formation if not controlled.
One-Step Solution Phase (Anhydrous Toluene) This compound in anhydrous toluene (B28343)Variable (can be higher due to aggregation)ModerateGoodCan produce well-ordered monolayers under controlled conditions.Requires strictly anhydrous conditions, toluene is a hazardous solvent.
Two-Step Solution Phase 1. Activation with an aminosilane (B1250345) (e.g., APTES). 2. Grafting of NHS-ester functionalized PEG.Low to Moderate (~0.2-0.5 nm)High>98%Allows for higher graft densities, versatile for different PEG lengths.More complex and time-consuming.
Vapor Phase Deposition This compound deposition from vapor at elevated temperature.Very Low (<0.2 nm)High and uniformExcellentProduces highly uniform and smooth monolayers, ideal for sensitive applications.Requires specialized equipment (vacuum oven/desiccator).

Experimental Protocols

Below are detailed methodologies for the key silanization protocols. These protocols can be adapted for this compound.

Protocol 1: One-Step Silanization in Ethanol/Water

This is a widely used method due to its simplicity and effectiveness.

Materials:

  • This compound

  • Absolute Ethanol

  • Deionized (DI) Water

  • Hydrochloric Acid (HCl)

  • Substrate (e.g., glass slide, silicon wafer)

  • Coplin jars or beakers

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate by sonicating in a solution of detergent (e.g., 2% Alconox) for 15 minutes.

    • Rinse extensively with DI water.

    • Sonicate in DI water for 15 minutes.

    • Rinse again with DI water and then with absolute ethanol.

    • Dry the substrate under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes to ensure a hydroxylated surface.

  • Silanization Solution Preparation:

    • Prepare a 95:5 (v/v) ethanol/water solution.

    • Acidify the solution to a pH of 4.5-5.5 with HCl. This helps to catalyze the hydrolysis of the triethoxysilane (B36694) groups.

    • Add this compound to the acidified ethanol/water solution to a final concentration of 1-2% (v/v). Stir the solution for 5-10 minutes to allow for hydrolysis of the silane.

  • Silanization Reaction:

    • Immerse the cleaned and dried substrates in the silanization solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Post-Reaction Processing:

    • Remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any unbound silane.

    • Dry the substrates under a stream of nitrogen.

    • Cure the substrates in an oven at 100°C for 1 hour to promote the formation of a stable siloxane network on the surface.

Protocol 2: Vapor Phase Silanization

This method is preferred for creating highly uniform and smooth monolayers.

Materials:

  • This compound

  • Substrate (e.g., glass slide, silicon wafer)

  • Vacuum desiccator or vacuum oven

  • Small vial

  • Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

Procedure:

  • Substrate Cleaning:

    • For a highly activated surface, clean the substrate with Piranha solution for 15-30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate copiously with DI water.

    • Dry the substrate under a stream of nitrogen and bake in an oven at 110°C for at least 30 minutes.

  • Vapor Deposition Setup:

    • Place the cleaned and dried substrates in a vacuum desiccator or vacuum oven.

    • Place a small, open vial containing a few drops of this compound in the desiccator/oven, ensuring it is not in direct contact with the substrates.

  • Silanization Reaction:

    • Evacuate the desiccator/oven to a low pressure.

    • Heat the desiccator/oven to 70-80°C and maintain for 2-12 hours. The elevated temperature will vaporize the silane, allowing it to deposit on the substrate surface.

  • Post-Reaction Processing:

    • Turn off the heat and allow the chamber to cool to room temperature.

    • Vent the chamber and remove the substrates.

    • (Optional) Rinse the substrates with anhydrous toluene or ethanol to remove any loosely bound silane.

    • Dry the substrates under a stream of nitrogen.

Mandatory Visualizations

Diagram 1: General Silanization Workflow

This diagram illustrates the fundamental steps involved in preparing a PEGylated surface using a solution-phase silanization protocol.

SilanizationWorkflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Processing Cleaning Substrate Cleaning (Sonication/Piranha) Drying Drying & Hydroxylation (Oven Bake) Cleaning->Drying Reaction Immerse Substrate (2 hours, RT) Drying->Reaction SolutionPrep Prepare Silane Solution (e.g., 1% this compound) SolutionPrep->Reaction Rinsing Rinse (Ethanol/Toluene) Reaction->Rinsing Curing Cure (100°C, 1 hour) Rinsing->Curing Final PEGylated Surface

A generalized workflow for solution-phase silanization.

Diagram 2: Signaling Pathway of Protein Repulsion

This diagram conceptualizes how a PEGylated surface, created through silanization, prevents non-specific protein adsorption, a critical step in many biological signaling and detection assays.

ProteinRepulsion cluster_surface Functionalized Surface cluster_interaction Surface-Protein Interaction cluster_outcome Outcome Surface Glass Substrate Siloxane Bond m-PEG5 Layer Protein Protein in Solution Hydration Hydration Layer (Steric Hindrance) Protein->Hydration Approaches Surface Repulsion Non-Specific Adsorption Prevented Hydration->Repulsion Results in

Mechanism of protein repulsion by a PEG-silanized surface.

A Comparative Guide to Anti-Biofouling Surfaces: The Efficacy of m-PEG5-Triethoxysilane and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless accumulation of biological material on surfaces, or biofouling, presents a significant challenge across a spectrum of scientific and industrial fields, from biomedical devices and drug delivery systems to marine infrastructure. The ideal anti-biofouling surface should effectively prevent the adhesion of proteins, cells, and microorganisms without eliciting a toxic response in the surrounding environment. This guide provides a comprehensive comparison of various anti-biofouling strategies, with a particular focus on the efficacy of methoxy-poly(ethylene glycol)5-triethoxysilane (m-PEG5-triethoxysilane) and its place among other leading technologies.

Introduction to Anti-Biofouling Technologies

A variety of strategies have been developed to combat biofouling, each with its own mechanism of action, advantages, and limitations. These can be broadly categorized as:

  • Hydrophilic Surfaces (e.g., m-PEG-silanes): These surfaces create a tightly bound layer of water that acts as a physical barrier, sterically hindering the approach and adhesion of biomolecules.

  • Zwitterionic Coatings: These materials possess an equal number of positive and negative charges, enabling them to strongly bind water through electrostatic interactions and form a robust hydration layer that resists fouling.

  • Hydrophobic Surfaces: Highly water-repellent surfaces can reduce the initial attachment of some marine organisms and facilitate their removal under flow.

  • Biocidal Coatings: These traditional coatings release toxic substances that kill organisms upon contact or in close proximity.

This guide will delve into the performance of these methods, with a focus on providing quantitative data and detailed experimental protocols to aid in the selection of the most appropriate anti-biofouling strategy for your research and development needs.

The Role of this compound in Biofouling Prevention

This compound is a member of the PEG-silane family of molecules designed for the surface modification of silica-based materials, glass, and metal oxides. The triethoxysilane (B36694) group allows for covalent attachment to hydroxylated surfaces, forming a stable, self-assembled monolayer. The methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain then extends from the surface, creating a hydrophilic and sterically hindering layer that is resistant to protein adsorption and cellular adhesion.

The primary mechanism of action for this compound is the formation of a hydration layer. The ether groups of the PEG chain form hydrogen bonds with water molecules, creating a tightly associated water layer that presents an energetic barrier to the adsorption of proteins and other biomolecules. This steric repulsion is a key factor in the anti-biofouling properties of PEGylated surfaces.

Comparative Performance Data

While specific quantitative data for this compound is limited in publicly available literature, data from studies on closely related m-PEG-silane systems and other PEGylated surfaces provide valuable insights into their anti-biofouling efficacy. The following tables summarize the performance of different anti-biofouling methods based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, substrates, and fouling organisms used across different studies.

Table 1: Reduction in Protein Adsorption

Anti-Fouling MethodSubstrateProteinReduction in Adsorption (%)Reference
PEG-modified Silica NanoparticlesDental CompositeGeneral Proteins28%[1][2]
Zwitterionic Polymer (PMEN)Gold Sensor ChipBovine Serum Albumin (BSA)>95% (at ~3.6 nm thickness)[2]
PEG-OH CoatingGold Sensor ChipBovine Serum Albumin (BSA)>95% (at ~3.6 nm thickness)[2]
Zwitterionic Polymer (pSBMA)PolycarbonateNon-specific Plasma ProteinsComparable to PEG[3][4][5]

Table 2: Reduction in Bacterial Adhesion

Anti-Fouling MethodSubstrateBacterial SpeciesReduction in Adhesion (%)Reference
PEGylated Antimicrobial PeptidesAluminumE. coli>90% (killing efficiency)[6]
PEGylated Antimicrobial PeptidesAluminumBacillus sp.76.1% (killing efficiency)[7][6]
Zwitterionic Polymer (pSBMA)GlassS. epidermidis92% (short-term)[8]
Zwitterionic Polymer (pSBMA)GlassP. aeruginosa96% (short-term)[8]
PEG-grafted HydrogelSilanized GlassCobetia marina, Marinobacter hydrocarbonoclasticus, Pseudomonas fluorescensExcellent antifouling properties

Table 3: Performance of Other Anti-Fouling Coatings

Anti-Fouling MethodKey Performance MetricValueReference
Superhydrophobic Lubricant Infused Composite (SLIC)Liquid Repellency10x more than Teflon[7]
Acrylic-based Biocidal Paint (30% biocide)Adhesion Strength4.12 MPa[9][10]
Epoxy-based Biocidal Paint with 10% PolyanilineCorrosion Rate0.35 µm/year[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for surface modification and biofouling assessment.

Protocol 1: Surface Modification with m-PEG-Triethoxysilane

This protocol describes a general procedure for the covalent attachment of m-PEG-triethoxysilane to a hydroxylated surface (e.g., glass, silicon wafer).

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Anhydrous toluene (B28343)

  • This compound

  • Ethanol (B145695)

  • Deionized water

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the substrate in Piranha solution for 30-60 minutes to clean and introduce hydroxyl groups on the surface.

    • Rinse the substrate thoroughly with deionized water.

    • Rinse with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • Silanization:

    • Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.

    • Immerse the cleaned and dried substrate in the silane (B1218182) solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature in a moisture-free environment (e.g., under a nitrogen atmosphere).

    • After the reaction, rinse the substrate with fresh toluene to remove any unbound silane.

    • Rinse with ethanol.

  • Curing and Final Preparation:

    • Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

    • Allow the substrate to cool to room temperature.

    • Rinse the surface with ethanol and deionized water.

    • Dry the substrate under a stream of nitrogen gas.

    • The PEGylated surface is now ready for use.

Protocol 2: Protein Adsorption Assay (Quantitative)

This protocol outlines a method to quantify protein adsorption on a surface using a technique like X-ray Photoelectron Spectroscopy (XPS).

Materials:

  • Control (uncoated) and modified (e.g., PEGylated) substrates.

  • Protein solution of known concentration (e.g., Bovine Serum Albumin or Fibrinogen in Phosphate Buffered Saline - PBS).

  • PBS (pH 7.4).

  • Deionized water.

  • Nitrogen gas stream.

  • X-ray Photoelectron Spectrometer.

Procedure:

  • Protein Incubation:

    • Immerse the control and modified substrates in the protein solution.

    • Incubate for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., 37°C) to allow for protein adsorption to reach equilibrium.

  • Rinsing:

    • Gently rinse the substrates with PBS to remove loosely bound proteins.

    • Rinse with deionized water to remove salt residues.

  • Drying:

    • Dry the substrates carefully under a gentle stream of nitrogen gas.

  • XPS Analysis:

    • Analyze the elemental composition of the surface using XPS.

    • The amount of adsorbed protein can be quantified by the intensity of the nitrogen (N 1s) signal, which is unique to proteins and not present in the substrate or the PEG-silane coating.

    • The thickness and coverage of the protein layer can also be estimated from the attenuation of the substrate signals (e.g., Si 2p).

Protocol 3: Bacterial Adhesion Assay

This protocol provides a method to assess the attachment of bacteria to a surface.

Materials:

  • Control and modified substrates.

  • Bacterial culture (e.g., E. coli, S. aureus) in a suitable growth medium.

  • Sterile PBS.

  • Fluorescent stain for bacteria (e.g., DAPI for DNA).

  • Fluorescence microscope.

  • Image analysis software.

Procedure:

  • Substrate Sterilization:

    • Sterilize the control and modified substrates (e.g., by autoclaving or UV irradiation).

  • Bacterial Incubation:

    • Place the sterile substrates in a suspension of bacteria with a known concentration.

    • Incubate for a specific time (e.g., 2-24 hours) under conditions suitable for bacterial growth.

  • Rinsing:

    • Gently rinse the substrates with sterile PBS to remove non-adherent bacteria.

  • Staining:

    • Stain the attached bacteria with a fluorescent dye according to the manufacturer's protocol.

  • Visualization and Quantification:

    • Visualize the adherent bacteria using a fluorescence microscope.

    • Capture images from multiple random fields of view for each substrate.

    • Use image analysis software to count the number of adherent bacteria per unit area.

    • Calculate the percentage reduction in bacterial adhesion on the modified surface compared to the control.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the surface modification workflow and the proposed anti-fouling mechanism of this compound.

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_eval Evaluation Clean Substrate Cleaning (e.g., Piranha Solution) Hydroxylate Surface Hydroxylation Silanize Silanization with This compound Hydroxylate->Silanize Cure Curing Silanize->Cure Protein_Adsorption Protein Adsorption Assay Cure->Protein_Adsorption Bacterial_Adhesion Bacterial Adhesion Assay Cure->Bacterial_Adhesion

Caption: Experimental workflow for surface modification and evaluation.

antifouling_mechanism cluster_surface Modified Surface cluster_environment Aqueous Environment Substrate Substrate (e.g., Glass, Si) Silane_Layer Siloxane Bond (-Si-O-Si-) PEG_Chains m-PEG5 Chains Water Water Molecules PEG_Chains->Water Hydrogen Bonding Hydration_Layer Hydration Layer (Steric Hindrance) Protein Protein Protein->Hydration_Layer Repulsion Bacteria Bacterium Bacteria->Hydration_Layer Repulsion

Caption: Anti-biofouling mechanism of a PEGylated surface.

Conclusion

The prevention of biofouling is a critical consideration in a multitude of research and industrial applications. While a range of effective anti-fouling strategies exists, each presents a unique set of advantages and disadvantages.

This compound and related PEG-silanes offer a robust method for creating hydrophilic, protein- and cell-repellent surfaces on a variety of substrates. The primary mechanism of action, steric repulsion via a hydration layer, is a well-established principle for reducing non-specific biological interactions.

Zwitterionic coatings have emerged as a highly promising alternative, in some cases demonstrating superior anti-fouling performance and long-term stability compared to PEG-based coatings. Their strong electrostatic interactions with water create a very stable hydration layer.

Hydrophobic and superhydrophobic surfaces can be effective in specific applications, particularly in marine environments where flow can aid in the removal of weakly attached organisms. However, their performance can be compromised under static conditions.

Biocidal coatings , while effective, are increasingly scrutinized due to their environmental toxicity. The development of more environmentally benign alternatives is a key area of ongoing research.

The selection of an appropriate anti-biofouling strategy will ultimately depend on the specific requirements of the application, including the nature of the substrate, the types of biofoulants encountered, the required duration of efficacy, and environmental considerations. This guide provides a foundational understanding of the available options and the experimental data to support an informed decision-making process. Further research into the direct comparative performance of this compound under standardized conditions is warranted to more precisely define its role in the ever-evolving field of anti-biofouling technologies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of m-PEG5-triethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of laboratory safety and operational efficiency. This document provides a comprehensive, step-by-step guide for the proper disposal of m-PEG5-triethoxysilane, a compound increasingly utilized for surface modification and bioconjugation due to its hydrophilic PEG linker and reactive triethoxysilane (B36694) moiety. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.

Immediate Safety and Hazard Considerations

Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this novel compound is not universally available, related compounds and available hazard data provide essential safety information. The triethoxysilane functional group is moisture-sensitive and can react with water to produce ethanol, which is flammable. Additionally, information for this compound suggests it may pose reproductive and organ damage risks, and is very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) is mandatory. Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat when handling this compound. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

Quantitative Hazard Data Summary

For quick reference, the table below summarizes the key hazard classifications associated with this compound and its reactive group.

Hazard TypeGHS Hazard CodeDescription
Health Hazards H361Suspected of damaging fertility or the unborn child.[1]
H370Causes damage to organs.[1]
H372Causes damage to organs through prolonged or repeated exposure.[1]
Environmental Hazards H400Very toxic to aquatic life.[1]
H410Very toxic to aquatic life with long lasting effects.[1]
Physical Hazards H227Combustible liquid (based on similar silane (B1218182) compounds).

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Collection:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene (B3416737) - HDPE).

  • Labeling: The label should include the chemical name ("this compound Waste"), relevant hazard symbols (e.g., health hazard, environmental hazard, flammable), and the date of accumulation.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Handling Spills:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbent material and contaminated surfaces into the designated waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) followed by soap and water. All cleaning materials should also be disposed of in the designated waste container.

  • Large Spills: For large spills, evacuate the area and follow your institution's emergency spill response procedures.

3. Final Disposal:

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on chemical disposal. Contact them to schedule a pickup of the full waste container.

  • Do Not Pour Down the Drain: Due to its high aquatic toxicity, this compound must not be disposed of down the drain.[1]

  • Follow Institutional Guidelines: Adhere strictly to all institutional and local regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process.

start Start: Handling This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Use Designated & Labeled Waste Container ppe->waste_container spill Spill Occurs? waste_container->spill small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes large_spill Large Spill: Evacuate & Follow Emergency Procedures spill->large_spill Yes, Large no_spill No Spill spill->no_spill No collect_waste Collect Contaminated Material small_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate transfer_waste Transfer Waste to Container decontaminate->transfer_waste no_spill->transfer_waste seal_container Securely Seal Waste Container transfer_waste->seal_container contact_ehs Contact EHS for PICKUP seal_container->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Logical Relationship of Safety Measures

The following diagram illustrates the relationship between the chemical's properties and the required safety and disposal procedures.

chem_prop Chemical Properties of This compound health_hazard Health Hazards (H361, H370, H372) chem_prop->health_hazard env_hazard Environmental Hazard (H400, H410) chem_prop->env_hazard physical_hazard Physical Hazard (Combustible) chem_prop->physical_hazard ppe Mandatory PPE health_hazard->ppe fume_hood Work in Fume Hood health_hazard->fume_hood no_drain No Drain Disposal env_hazard->no_drain waste_seg Segregated Waste Collection env_hazard->waste_seg inert_absorbent Use Inert Absorbent for Spills physical_hazard->inert_absorbent ehs_disposal Final Disposal via EHS no_drain->ehs_disposal waste_seg->ehs_disposal

Caption: Relationship between hazards and disposal procedures.

By following these guidelines, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's EHS for specific guidance.

References

Personal protective equipment for handling m-PEG5-triethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of m-PEG5-triethoxysilane, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of similar silane (B1218182) compounds and should be supplemented with a specific Safety Data Sheet (SDS) for this compound whenever available.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The triethoxysilane (B36694) moiety is reactive, particularly with moisture, and appropriate protective measures must be taken.

A. Eye and Face Protection:

  • Safety Glasses: At a minimum, chemical splash goggles that meet ANSI Z.87.1 standards are required.

  • Face Shield: A face shield worn over safety glasses is mandatory when there is a risk of splashing, such as during transfer of the material or during hydrolysis procedures for disposal.[1]

B. Skin Protection:

  • Gloves: Due to the reactivity of silanes, selecting the right gloves is critical. Studies on various silanes have shown that no single glove material is impervious to all chemicals.[2][3]

    • Recommended: 4H laminate gloves have been shown to provide extended protection (8 hours or more) against a range of silanes.[2][3] Butyl rubber gloves also offer good resistance.[2][3]

    • Acceptable for short-term use: Nitrile and neoprene gloves can be used, but they may offer shorter breakthrough times.[2][3] It is crucial to inspect gloves before each use and change them immediately upon any sign of contamination or degradation.[1]

  • Laboratory Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and kept buttoned to provide maximum skin coverage.[1] Clothing made of cotton should be worn underneath; synthetic materials like polyester (B1180765) should be avoided.[1]

  • Full-body Protection: For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls or an apron should be worn. Protective suit materials such as Tyvek/Saranex 23P have demonstrated good resistance to silanes.[2][3]

C. Respiratory Protection:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

  • Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill clean-up, a NIOSH-approved respirator is required.[1][5] The specific type of respirator will depend on the concentration and nature of the airborne contaminants.

D. Footwear:

  • Closed-toe, closed-heel shoes made of a non-porous material are mandatory in the laboratory. Chemical-resistant shoe covers or boots should be used if there is a risk of spills.

Quantitative Data Summary for PPE Selection:

Protective GearSpecification/RecommendationRationale/Reference
Eye Protection Chemical splash goggles (ANSI Z.87.1) with a face shield.Protection against splashes and exothermic reactions.[1]
Hand Protection 4H laminate or butyl rubber gloves. Nitrile/neoprene for short-term use with immediate replacement upon contact.Proven high resistance to various silane compounds.[2][3]
Body Protection Flame-resistant lab coat (e.g., Nomex®). Chemical-resistant coveralls for larger quantities.Protects skin from splashes and potential ignition.[1]
Respiratory Work in a chemical fume hood. NIOSH-approved respirator if ventilation is inadequate.Minimizes inhalation of potentially harmful vapors.[1][4]

II. Operational Plan for Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

A. Pre-Handling Preparations:

  • Review SDS: Always attempt to locate and thoroughly review the specific Safety Data Sheet for this compound before beginning any work.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly.

  • Gather Materials: Have all necessary equipment, including PPE, spill containment materials, and quenching solutions, readily available.

  • Inert Atmosphere: As triethoxysilanes are moisture-sensitive, consider handling the material under an inert atmosphere (e.g., nitrogen or argon) if the experiment is sensitive to hydrolysis byproducts.

B. Step-by-Step Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as outlined in Section I.

  • Transfer: Carefully transfer the required amount of this compound within the fume hood. Use appropriate tools (e.g., syringe, cannula) to minimize the risk of spills.

  • Reaction Setup: If using in a reaction, add the silane to the reaction vessel slowly and in a controlled manner. Be mindful of any potential exothermic reactions.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[6]

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling prep1 Review SDS for This compound prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble All Necessary PPE prep2->prep3 prep4 Prepare Spill Kit and Quenching Solutions prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Transfer Chemical in Fume Hood handle1->handle2 handle3 Controlled Addition to Reaction handle2->handle3 handle4 Securely Seal and Store Container handle3->handle4 post1 Clean Work Area handle4->post1 post2 Dispose of Contaminated PPE Properly post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for the safe handling of this compound.

III. Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety. Do not dispose of silanes down the drain.[7]

A. Disposal of Unused this compound: Alkoxysilanes, such as this compound, are reactive with water and undergo hydrolysis.[7] This reactivity can be used for controlled disposal.

Experimental Protocol for Disposal via Hydrolysis:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Dilution: Dilute the waste this compound with an equal volume of an inert, anhydrous solvent (e.g., heptane (B126788) or toluene) to moderate the reaction.[7]

  • Prepare Quenching Solution: In a separate, large beaker, place a 5-10% aqueous solution of sodium bicarbonate. The volume should be at least ten times that of the diluted silane solution.[7] Use a stir plate and stir bar for gentle agitation.

  • Controlled Addition: Slowly add the diluted silane solution to the stirring sodium bicarbonate solution using a dropping funnel.[7] The rate of addition should be controlled to prevent excessive heat generation or gas evolution.

  • Reaction and Neutralization: Allow the mixture to stir until the reaction is complete (i.e., no more phase separation is visible, and the reaction has cooled to room temperature). The sodium bicarbonate will neutralize any acidic byproducts.

  • Final Disposal: The resulting mixture, now containing polysiloxanes and ethanol, should be collected in a designated hazardous waste container for organic waste and disposed of according to your institution's and local regulations.

B. Disposal of Contaminated Materials:

  • Solid Waste: Contaminated items such as gloves, paper towels, and empty containers should be collected in a sealed, labeled hazardous waste bag or container.

  • Sharps: Contaminated needles or syringes should be placed in a designated sharps container for hazardous waste.

  • Rinsate: Glassware that has come into contact with this compound should be rinsed with a small amount of an inert solvent (e.g., acetone (B3395972) or ethanol) in the fume hood. This rinsate should be collected and disposed of as hazardous organic waste.

Logical Relationship for Disposal:

cluster_waste Waste Generation cluster_treatment Treatment and Collection cluster_disposal Final Disposal waste1 Unused this compound treat1 Controlled Hydrolysis (Dilute, add to NaHCO3 soln) waste1->treat1 waste2 Contaminated Solids (Gloves, Paper Towels) collect1 Collect in Sealed Hazardous Waste Bag waste2->collect1 waste3 Contaminated Sharps collect2 Place in Sharps Container waste3->collect2 dispose1 Dispose as Hazardous Organic Waste via Certified Vendor treat1->dispose1 collect1->dispose1 collect2->dispose1

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.